Product packaging for Dihydrocaffeic Acid(Cat. No.:CAS No. 1078-61-1)

Dihydrocaffeic Acid

Cat. No.: B1670586
CAS No.: 1078-61-1
M. Wt: 182.17 g/mol
InChI Key: DZAUWHJDUNRCTF-UHFFFAOYSA-N
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Description

3-(3,4-dihydroxyphenyl)propanoic acid is a monocarboxylic acid that is 3-phenylpropionic acid substituted by hydroxy groups at positions 3 and 4. Also known as dihydrocaffeic acid, it is a metabolite of caffeic acid and exhibits antioxidant activity. It has a role as an antioxidant and a human xenobiotic metabolite. It is functionally related to a 3-phenylpropionic acid. It is a conjugate acid of a 3-(3,4-dihydroxyphenyl)propanoate.
3-(3,4-Dihydroxyphenyl)propionic acid has been reported in Pyrrosia petiolosa, Lindera glauca, and other organisms with data available.
metabolite of caffeic acid;  RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1670586 Dihydrocaffeic Acid CAS No. 1078-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DZAUWHJDUNRCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID40221919
Record name Dihydrocaffeic acid
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Molecular Weight

182.17 g/mol
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Physical Description

Solid
Record name 3,4-Dihydroxyhydrocinnamic acid
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Solubility

428 mg/mL
Record name 3,4-Dihydroxyhydrocinnamic acid
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CAS No.

1078-61-1, 71693-95-3
Record name Dihydrocaffeic acid
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Record name 3,4-Dihydroxyphenylpropionic acid
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Record name Hydrocaffeic acid polymer
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Record name 3-(3,4-dihydroxyphenyl)propionic acid
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Record name 3-(3,4-DIHYDROXYPHENYL) PROPIONIC ACID
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Record name 3,4-Dihydroxyhydrocinnamic acid
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Melting Point

136 °C
Record name 3,4-Dihydroxyhydrocinnamic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Distribution of Dihydrocaffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a phenolic acid metabolite of caffeic and chlorogenic acids, is garnering increasing interest within the scientific community for its potential therapeutic applications. Exhibiting potent antioxidant and anti-inflammatory properties, DHCA is a subject of investigation for its role in mitigating oxidative stress and inflammation-related pathologies. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound. It details the experimental protocols for its extraction and quantification and explores the key signaling pathways through which it exerts its biological effects. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Natural Sources and Distribution of this compound

This compound is found in a variety of plants, often in modest amounts compared to its precursor, caffeic acid. Its presence has been confirmed in numerous plant families, including Asteraceae, Lamiaceae, and Rosaceae.[1][2] Noteworthy natural sources of DHCA include the flowers of the Australian rainforest tree Polyscias murrayi, which have shown the highest reported concentration, and the concentrated juice of Rosa roxburghii.[1] It is also present in olives, particularly black olives, and consequently in olive oil.[1] Furthermore, DHCA has been identified in honey and is a known metabolite produced by the gut microbiota following the consumption of foods rich in chlorogenic and caffeic acids, such as coffee.[1]

Quantitative Distribution of this compound in Natural Sources

The concentration of this compound varies significantly among different natural sources. The following table summarizes the quantitative data available in the literature.

Natural SourcePlant Part/ProductConcentrationReference
Polyscias murrayiFlowers352.32 mg/kg (fresh weight)[1]
Rosa roxburghiiConcentrated Juice0.3 g/L[1]
Black OlivesPericarp1.790 ± 0.030 g/kg (dry weight)[1]
Black Olive BrineBrine0.183 ± 0.001 g/L[1]
Nepeta teydeaHairy Roots (freeze-dried)10.53 mg/kg[1]
Lindera glaucaAerial Part0.306 mg/kg (dry weight)[1]
Isatis tinctoriaLeaves0.03 mg/kg (dry weight)[1]
Spanish CidersCider26 - 150 mg/L[1]

Experimental Protocols

The accurate quantification of this compound in various matrices relies on robust extraction and analytical methodologies. This section provides an overview of the key experimental protocols employed in the analysis of DHCA.

Extraction of this compound from Plant Material

A common method for extracting phenolic compounds, including this compound, from plant matrices involves solvent extraction. A generalized workflow for this process is outlined below.

experimental_workflow_extraction sample Plant Material (e.g., flowers, leaves, fruits) grinding Grinding/Homogenization sample->grinding extraction Solvent Extraction (e.g., Methanol, Ethanol, Acetone, or aqueous mixtures) grinding->extraction filtration Filtration/Centrifugation extraction->filtration concentration Solvent Evaporation (under vacuum) filtration->concentration reconstitution Reconstitution in appropriate solvent concentration->reconstitution analysis Analytical Instrumentation (HPLC, LC-MS, NMR) reconstitution->analysis

A generalized workflow for the extraction of this compound from plant materials.

Detailed Protocol for Extraction from Polyscias murrayi Flowers (Hypothetical, based on common practices):

  • Sample Preparation: Fresh flowers of Polyscias murrayi are flash-frozen in liquid nitrogen and lyophilized to remove water content. The dried material is then ground into a fine powder using a mortar and pestle or a laboratory mill.

  • Extraction: A known quantity of the powdered plant material (e.g., 1 gram) is suspended in a solvent mixture, typically 80% methanol in water, at a ratio of 1:10 (w/v).

  • Sonication: The suspension is sonicated in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and enhance the extraction of intracellular metabolites.

  • Centrifugation: The extract is then centrifuged at 10,000 x g for 15 minutes to pellet the solid plant debris.

  • Supernatant Collection: The supernatant, containing the extracted phenolic compounds, is carefully collected.

  • Solvent Removal: The solvent is removed from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the analytes.

  • Reconstitution: The dried extract is reconstituted in a precise volume of the initial mobile phase used for HPLC analysis (e.g., 1 mL of 10% methanol in water with 0.1% formic acid).

  • Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.

Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a widely used technique for the separation and quantification of phenolic compounds.

Typical HPLC-DAD Parameters for this compound Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with 0.1% formic acid (or another acidifier to improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a low percentage of solvent B (e.g., 5-10%), gradually increasing to a higher percentage (e.g., 95%) over 30-40 minutes to elute compounds with increasing hydrophobicity. The column is then washed with a high percentage of solvent B and re-equilibrated to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: Diode Array Detector monitoring at multiple wavelengths, typically including 280 nm for general phenolic compounds. This compound has a characteristic UV absorption spectrum that can be used for its identification.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the unambiguous identification and structural elucidation of natural products like this compound.

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are acquired to determine the chemical structure.

  • Solvent: Deuterated solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) are commonly used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared with literature data or with an authentic standard of this compound for confirmation.

Mass Spectrometry:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is used for sensitive detection and molecular weight determination.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic acids.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzers are employed.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M-H]⁻ for negative mode) is determined. For this compound (C9H10O4, M.W. 182.17 g/mol ), the expected m/z would be approximately 181.05. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information and enhance the specificity of detection.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key intracellular signaling pathways involved in oxidative stress and inflammation.

MAPK and NF-κB Signaling Pathways

This compound has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. By inhibiting these pathways, DHCA can reduce the production of pro-inflammatory cytokines and mediators.

DHCA inhibits inflammatory responses by targeting the MAPK and NF-κB signaling pathways.
Nrf2 Signaling Pathway

This compound can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing the cell's ability to combat oxidative stress.

signaling_pathway_nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates DHCA DHCA DHCA->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Gene Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene Expression

DHCA activates the Nrf2 antioxidant pathway by inhibiting Keap1-mediated degradation of Nrf2.

Conclusion

This compound is a naturally occurring phenolic acid with a widespread but generally low-level distribution in the plant kingdom. It is also a significant metabolite of more abundant dietary polyphenols. Its demonstrated antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as MAPK, NF-κB, and Nrf2, underscore its potential as a lead compound for the development of novel therapeutic agents. The analytical methodologies outlined in this guide provide a framework for the accurate identification and quantification of DHCA in various matrices, which is crucial for advancing research into its bioavailability, metabolism, and pharmacological effects. Further investigation into the natural sources and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biosynthesis of Dihydrocaffeic Acid in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid found in a variety of plant species. As a metabolite of the widely distributed caffeic acid, DHCA has garnered increasing interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Understanding the biosynthetic pathway of this compound in plants is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, including the core pathways, key enzymes, quantitative data, detailed experimental protocols, and regulatory mechanisms.

The Biosynthetic Pathway of this compound

The formation of this compound in plants is a multi-step process that originates from primary metabolism and proceeds through two major secondary metabolic pathways: the Shikimate Pathway and the Phenylpropanoid Pathway. The final step involves the reduction of caffeic acid.

The Shikimate Pathway: Precursor Synthesis

The journey to this compound begins with the Shikimate Pathway , a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids. The key steps leading to the precursor of the phenylpropanoid pathway are:

  • Condensation: The pathway initiates with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose 4-phosphate (from the pentose phosphate pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).

  • Cyclization and Reduction: A series of enzymatic reactions, including cyclization and reduction steps, convert DAHP to shikimate.

  • Formation of Chorismate: Shikimate is further converted to chorismate, a crucial branch-point intermediate.

  • Synthesis of Phenylalanine and Tyrosine: Chorismate serves as the precursor for the synthesis of the aromatic amino acids L-phenylalanine and L-tyrosine, which are the entry points into the phenylpropanoid pathway.

The Phenylpropanoid Pathway: Formation of Caffeic Acid

The Phenylpropanoid Pathway is responsible for the synthesis of a vast array of plant secondary metabolites. The core reactions leading to caffeic acid are as follows:

  • Deamination: L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Alternatively, in some plants, L-tyrosine can be converted to p-coumaric acid by a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) .

  • Hydroxylation: Cinnamic acid is hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid.

  • Activation: p-Coumaric acid is activated to its corresponding CoA-thioester, p-coumaroyl-CoA, by 4-Coumarate-CoA Ligase (4CL) .

  • Second Hydroxylation: p-Coumaroyl-CoA is then hydroxylated at the C3 position by p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) or Caffeoyl-CoA 3-Hydroxylase (C3H) to yield caffeoyl-CoA.

  • Formation of Caffeic Acid: Caffeoyl-CoA can then be converted to caffeic acid, although the exact mechanism can vary between plant species and cellular compartments.

The Final Step: Reduction to this compound

The defining step in the biosynthesis of this compound is the reduction of the double bond in the propionate side chain of caffeic acid. This reaction is catalyzed by a Caffeic Acid Reductase (or a similar reductase enzyme), which is a less characterized step in the pathway. The enzyme utilizes a reducing equivalent, typically NADPH, to saturate the α,β-unsaturated bond of caffeic acid.

Quantitative Data

The concentration of this compound and the kinetic properties of the enzymes involved in its biosynthesis can vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions.

Occurrence and Concentration of this compound in Plants

This compound has been identified in a range of plant species. The table below summarizes some of the reported concentrations.[1][2][3]

Plant SpeciesPlant PartConcentrationReference
Isatis tinctoria (Dyer's Woad)Leaves0.03 mg/kg dry weight[1]
Nepeta teydeaHairy root cultures10.53 mg/kg freeze-dried roots
Lindera glaucaAerial part0.306 mg/kg dry weight
Polyscias murrayiFlowers352.32 mg/kg fresh weight
Rosa roxburghiiConcentrated juice0.3 g/L
Olea europaea (Olive)Pericarp1.790 g/kg dry weight[1][3]
Asturian Ciders-26 - 150 mg/L[1][3]
Red Wine-Present[1][3]
Beta vulgarisNot specifiedPresent
Enzyme Kinetics

The kinetic parameters of the enzymes in the phenylpropanoid pathway provide insight into the efficiency and regulation of the biosynthesis of this compound precursors. While specific data for a dedicated "caffeic acid reductase" is scarce, kinetic data for upstream enzymes are available for various plant species.

EnzymePlant SourceSubstrateKm (µM)Vmax (nkat/mg protein)Reference
PAL Trichosporon cutaneumL-Phenylalanine5000 ± 1100-[4]
Banana fruitL-Phenylalanine14500.15 (units)[5]
C4H Sorghum bicolorCinnamic acid--[6]
4CL Morus atropurpurea4-Coumaric acid10.494.40[7]
Caffeic acid11.521.48[7]
Populus trichocarpa x P. deltoides4-Coumaric acid1711.3[8]
Ferulic acid324.1[8]
COMT Lolium perenneCaffeic acid10.32.7[9]
5-Hydroxyferulic acid3.03.5[9]
Ligusticum chuanxiongN-acetylserotonin3287.994 (nmol/min/mg)[10]
HCR Sorghum bicolorFeruloyl-CoA15.1 ± 1.11.4 ± 0.04 (pkat/µg)[11]
Caffeoyl-CoA4.3 ± 0.30.05 ± 0.002 (pkat/µg)[11]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant tissues and a general protocol for assaying reductase activity that can be adapted for caffeic acid reductase.

Extraction and Quantification of this compound by HPLC-UV

This protocol outlines a general procedure for the extraction and analysis of this compound from a plant matrix. Optimization of extraction solvent, time, and temperature may be required for different plant tissues.

Materials:

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Methanol (HPLC grade)

  • Formic acid (or acetic acid)

  • Water (HPLC grade)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation:

    • Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Lyophilized tissue can be ground at room temperature.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample in a sonicator bath for 30 minutes at room temperature.

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction step on the pellet with another 1 mL of extraction solvent to ensure complete extraction.

    • Pool the supernatants.

  • Sample Filtration:

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol or acetonitrile with 0.1% formic acid). A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: linear gradient to 90% B

      • 25-30 min: 90% B

      • 30-35 min: linear gradient to 10% B

      • 35-40 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at approximately 280 nm.

    • Quantification: Prepare a standard curve of authentic this compound standard of known concentrations. Identify the DHCA peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of DHCA in the sample by integrating the peak area and comparing it to the standard curve.

Enzymatic Assay for Caffeic Acid Reductase Activity

This is a general spectrophotometric assay that can be adapted to measure the activity of a putative caffeic acid reductase by monitoring the decrease in absorbance of the substrate or the oxidation of the NADPH cofactor.

Materials:

  • Plant protein extract (from a suitable tissue)

  • Caffeic acid stock solution (in a suitable solvent like ethanol or DMSO)

  • NADPH stock solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing:

      • Reaction buffer

      • NADPH (final concentration of 0.1-0.5 mM)

      • Plant protein extract (amount to be optimized)

    • Mix gently by pipetting.

  • Initiation of Reaction:

    • Initiate the reaction by adding caffeic acid (final concentration to be varied for kinetic studies, e.g., 10-200 µM).

    • Immediately start monitoring the change in absorbance.

  • Spectrophotometric Measurement:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • Alternatively, if the product (this compound) has a significantly different absorption spectrum from caffeic acid, monitor the change in absorbance at a wavelength where the difference is maximal.

  • Calculation of Enzyme Activity:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADPH consumption (and thus, product formation).

    • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

  • Kinetic Parameter Determination:

    • To determine the Km and Vmax for caffeic acid, perform the assay with varying concentrations of caffeic acid while keeping the NADPH concentration saturating.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Biosynthesis_of_Dihydrocaffeic_Acid cluster_0 Shikimate Pathway cluster_1 Phenylpropanoid Pathway PEP Phosphoenolpyruvate Chorismate Chorismate PEP->Chorismate Multiple Steps E4P Erythrose 4-phosphate E4P->Chorismate Multiple Steps Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr Cinnamic_acid Cinnamic acid Phe->Cinnamic_acid PAL pCoumaric_acid p-Coumaric acid Tyr->pCoumaric_acid PTAL Cinnamic_acid->pCoumaric_acid C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA pCoumaroyl_CoA->Caffeoyl_CoA C3'H/C3H Caffeic_acid Caffeic Acid Caffeoyl_CoA->Caffeic_acid DHCA This compound Caffeic_acid->DHCA Caffeic Acid Reductase

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for DHCA Quantification

DHCA_Quantification_Workflow start Plant Tissue Sample grinding Grinding in Liquid N2 start->grinding extraction Extraction with 80% Methanol grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-UV Analysis filtration->hplc quantification Quantification using Standard Curve hplc->quantification end DHCA Concentration quantification->end

Caption: Workflow for this compound quantification.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels, primarily through the control of the phenylpropanoid pathway.

Transcriptional Regulation

The expression of genes encoding the enzymes of the phenylpropanoid pathway is a major point of regulation.[12] Transcription factors, such as MYBs, bHLHs, and WRKYs, play crucial roles in modulating the expression of these genes in response to developmental cues and environmental stimuli.[12] For instance, the expression of PAL, C4H, and 4CL is often coordinately upregulated in response to various stresses.[13][14][15]

Post-Translational Regulation

Enzyme activity can also be regulated at the post-translational level through mechanisms such as phosphorylation and allosteric feedback inhibition. For example, the activity of some enzymes in the phenylpropanoid pathway can be inhibited by downstream products, allowing for fine-tuning of metabolic flux.

Environmental and Developmental Regulation

The accumulation of this compound and its precursors is often influenced by environmental factors. Abiotic stresses such as drought, high salinity, and UV radiation, as well as biotic stresses like pathogen attack, can lead to an increased production of phenylpropanoids as part of the plant's defense response.[16][17][18][19][20][21] The levels of these compounds can also vary with the developmental stage of the plant and differ between various plant organs.

Conclusion

The biosynthesis of this compound in plants is a complex process that is intrinsically linked to primary and secondary metabolism. This guide has provided a comprehensive overview of the pathway, from the initial precursors to the final product, along with quantitative data and detailed experimental protocols to aid researchers in their investigations. A deeper understanding of this pathway and its regulation will be instrumental in harnessing the potential of this compound for applications in drug development and biotechnology. Further research is warranted to fully elucidate the specific enzymes and regulatory networks controlling the final reduction step in diverse plant species.

References

An In-Depth Technical Guide on the Gut Microbiota Metabolism of Chlorogenic Acid to Dihydrocaffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogenic acid (CGA), a prominent dietary polyphenol found in coffee, fruits, and vegetables, is increasingly recognized for its potential health benefits. However, its bioavailability is limited in its native form. The gut microbiota plays a pivotal role in metabolizing CGA into more bioactive compounds, among which dihydrocaffeic acid (DHCA) is of significant interest. This technical guide provides a comprehensive overview of the microbial metabolism of CGA to DHCA, detailing the metabolic pathways, key bacterial players, quantitative data on its conversion, and the downstream effects of DHCA on cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of nutrition, microbiology, and drug development.

The Metabolic Pathway: From Chlorogenic Acid to this compound

The conversion of chlorogenic acid to this compound by the gut microbiota is a two-step process involving hydrolysis and reduction.

  • Hydrolysis: The ester bond in CGA is first cleaved by microbial esterases, such as cinnamoyl esterases, to release caffeic acid (CA) and quinic acid.[1] Several gut bacterial species, including members of the Bifidobacterium and Lactobacillus genera, are known to possess these enzymatic capabilities.[1]

  • Reduction: Subsequently, the double bond in the side chain of caffeic acid is reduced by microbial reductases to form this compound. This biotransformation is a crucial step in the overall metabolism of CGA in the colon.

Below is a diagram illustrating this metabolic pathway.

CGA_Metabolism cluster_hydrolysis Step 1: Hydrolysis cluster_reduction Step 2: Reduction CGA Chlorogenic Acid (CGA) CA Caffeic Acid (CA) CGA->CA Hydrolysis QuinicAcid Quinic Acid CGA->QuinicAcid DHCA This compound (DHCA) CA->DHCA Reduction Microbiota1 Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Enzyme1 Cinnamoyl Esterase Microbiota2 Gut Microbiota Enzyme2 Reductase

Caption: Metabolic conversion of Chlorogenic Acid to this compound by gut microbiota.

Key Bacterial Species and Enzymes

Several bacterial species residing in the human colon have been identified to participate in the metabolism of CGA. The hydrolysis of the ester bond is a key initial step, and bacteria possessing cinnamoyl esterase activity are crucial.

Table 1: Bacterial Species Involved in Chlorogenic Acid Metabolism

Bacterial Genus/SpeciesMetabolic ActivityEnzyme(s)Reference(s)
BifidobacteriumHydrolysis of CGA to caffeic acidCinnamoyl esterase[1]
LactobacillusHydrolysis of CGA to caffeic acidCinnamoyl esterase[1]
EscherichiaFurther metabolism of caffeic acidNot specified[2]
RuminococcusFurther metabolism of caffeic acidNot specified[2]

Quantitative Data on CGA to DHCA Conversion

In vitro fermentation studies using human fecal microbiota have provided quantitative insights into the conversion of CGA to its metabolites. The rate and extent of metabolism can vary among individuals, likely due to differences in their gut microbiota composition.

Table 2: Time-Course of Chlorogenic Acid Metabolism by Human Fecal Microbiota (In Vitro)

Time (hours)Chlorogenic Acid (CGA) Concentration (µM)This compound (DHCA) Concentration (µM)Reference(s)
0100 (Initial)0[3][4]
4Significantly decreasedDetected[3][4]
10Majority metabolizedPeak concentration observed[3][4]
24Below detection limitGradually decreased from peak[3][4]

Note: The values are representative of trends observed in the cited literature and may not reflect exact concentrations from a single study, as these can vary based on experimental conditions.

Experimental Protocols

In Vitro Anaerobic Fermentation of Chlorogenic Acid with Human Fecal Microbiota

This protocol describes a batch culture fermentation model to simulate the conditions in the distal human colon.[3][4]

Materials:

  • Sterile, anaerobic basal nutrient medium (e.g., peptone water, yeast extract, salts, hemin, vitamin K1, L-cysteine, bile salts).

  • Fresh human fecal samples from healthy donors.

  • Chlorogenic acid (analytical grade).

  • Anaerobic chamber or workstation.

  • pH-controlled, stirred batch culture fermenters.

  • Sterile anaerobic phosphate buffer.

Procedure:

  • Prepare the basal nutrient medium and sterilize by autoclaving.

  • Transfer the fermenter vessels into an anaerobic chamber.

  • Prepare a fecal slurry (e.g., 10% w/v) by homogenizing fresh fecal samples in sterile anaerobic phosphate buffer.

  • Inoculate the fermenter vessels containing the basal medium with the fecal slurry.

  • Add a sterile stock solution of chlorogenic acid to achieve the desired initial concentration.

  • Maintain the fermentation at 37°C with constant stirring and pH control (typically pH 6.8-7.0).

  • Collect samples at specified time points (e.g., 0, 4, 10, 24 hours) for metabolite analysis.

  • Immediately process or store samples at -80°C until analysis.

Below is a workflow diagram for this experimental protocol.

Fermentation_Workflow FecalSample Fresh Fecal Sample Homogenization Homogenize in Anaerobic Buffer FecalSample->Homogenization Inoculum Fecal Inoculum Homogenization->Inoculum Fermenter pH-controlled Batch Fermenter Inoculum->Fermenter Medium Sterile Anaerobic Basal Medium Medium->Fermenter AddCGA Add Chlorogenic Acid Fermenter->AddCGA Incubation Incubate at 37°C (Anaerobic) AddCGA->Incubation Sampling Collect Samples at Time Points (0, 4, 10, 24h) Incubation->Sampling Analysis Metabolite Analysis (UHPLC-MS/MS) Sampling->Analysis

Caption: Experimental workflow for in vitro fermentation of chlorogenic acid.

UHPLC-MS/MS Method for Quantification of Chlorogenic Acid and this compound

This protocol provides a general framework for the analysis of CGA and its metabolites using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[5][6][7]

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Chlorogenic Acid: Precursor ion [M-H]⁻ at m/z 353, product ion at m/z 191.

    • This compound: Precursor ion [M-H]⁻ at m/z 181, product ion at m/z 137.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Sample Preparation:

  • Thaw frozen fermentation samples.

  • Centrifuge to pellet bacterial cells and debris.

  • Perform protein precipitation on the supernatant by adding a solvent like acetonitrile or methanol containing an internal standard.

  • Vortex and centrifuge to pellet precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.

Signaling Pathways Modulated by this compound

DHCA, the microbially-derived metabolite of CGA, has been shown to exert anti-inflammatory effects by modulating key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

Inhibition of the NF-κB Signaling Pathway

DHCA has been demonstrated to suppress the activation of the NF-κB pathway, a critical regulator of the inflammatory response.[9] This inhibition is thought to occur through the down-regulation of I-κB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the nuclear translocation of the p65 subunit of NF-κB is blocked, leading to a reduction in the transcription of pro-inflammatory genes.[8][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) IKK IKK complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 NF-κB (p65/p50) IkBa->p65p50 Inhibits Nucleus Nucleus p65p50->Nucleus Translocates IkBa_p p-IκBα Degradation Proteasomal Degradation IkBa_p->Degradation p65p50_nuc NF-κB (p65/p50) Transcription Gene Transcription (Pro-inflammatory mediators) p65p50_nuc->Transcription Induces DHCA This compound (DHCA) DHCA->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the MAPK Signaling Pathway

The MAPK signaling cascade, which includes p38, JNK, and ERK, is another crucial pathway in the inflammatory process. DHCA has been shown to inhibit the phosphorylation of key kinases within this pathway, thereby attenuating the downstream inflammatory response.[8] By reducing the activation of p38, JNK, and ERK, DHCA can modulate the expression of various inflammatory mediators.[8]

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Response Inflammatory Response p_p38->Response p_JNK->Response p_ERK->Response DHCA This compound (DHCA) DHCA->p_p38 Inhibits DHCA->p_JNK Inhibits DHCA->p_ERK Inhibits

Caption: this compound's inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

The gut microbiota-mediated transformation of chlorogenic acid to this compound represents a critical step in unlocking the therapeutic potential of this dietary polyphenol. This guide has provided a detailed overview of the metabolic process, the microorganisms involved, and the subsequent impact of DHCA on key inflammatory signaling pathways. For researchers and drug development professionals, understanding these intricate interactions is paramount for designing novel therapeutic strategies that leverage the power of the gut microbiome to enhance the bioactivity of natural compounds. Future research should focus on identifying the specific enzymes and genes responsible for DHCA production in a wider range of gut bacteria, elucidating the full spectrum of its biological activities, and exploring its therapeutic efficacy in preclinical and clinical settings for inflammatory-related diseases.

References

An In-depth Technical Guide to 3,4-Dihydroxyphenylpropionic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxyphenylpropionic acid (DHPPA), also known as dihydrocaffeic acid, is a phenolic acid that has garnered significant interest in the scientific community. As a metabolite of caffeic acid, it is found in various natural sources and is also produced by gut microbiota.[1][2] DHPPA exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and known biological signaling pathways of 3,4-dihydroxyphenylpropionic acid.

Chemical Structure and Identification

3,4-Dihydroxyphenylpropionic acid is characterized by a phenylpropanoic acid backbone substituted with two hydroxyl groups at the 3 and 4 positions of the benzene ring.

  • IUPAC Name: 3-(3,4-dihydroxyphenyl)propanoic acid[3][4]

  • Synonyms: this compound, 3,4-Dihydroxyhydrocinnamic acid[3]

  • Chemical Formula: C₉H₁₀O₄[3]

  • Molecular Weight: 182.17 g/mol [3]

  • CAS Number: 1078-61-1[3][4]

  • SMILES: C1=CC(=C(C=C1CCC(=O)O)O)O[3]

  • InChI: InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)[3]

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-dihydroxyphenylpropionic acid is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Melting Point136-139 °C[5][6]
Boiling Point417.5 °C at 760 mmHg[5]
pKa4.75 ± 0.10 (Predicted)[5]
SolubilitySlightly soluble in water. Soluble in DMSO and Methanol (slightly).[3][5]
LogP1.115[5]
Vapor Pressure1.02E-07 mmHg at 25°C[5]
Density1.398 g/cm³[5]

Experimental Protocols

Synthesis of 3,4-Dihydroxyphenylpropionic Acid

A common method for the synthesis of 3,4-dihydroxyphenylpropionic acid involves the reduction of caffeic acid. The following is a representative protocol based on established chemical transformations:

  • Hydrogenation of Caffeic Acid:

    • Dissolve caffeic acid in a suitable solvent, such as ethanol or methanol.

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Carry out the reaction under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

Purification of 3,4-Dihydroxyphenylpropionic Acid

The crude 3,4-dihydroxyphenylpropionic acid can be purified using the following methods:

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility (e.g., hot water or an alcohol-water mixture).

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography:

    • If further purification is required, silica gel column chromatography can be employed.

    • A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the desired compound from impurities.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of 3,4-dihydroxyphenylpropionic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: The compound can be detected by its UV absorbance, typically around 280 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of purified 3,4-dihydroxyphenylpropionic acid.

Biological Activities and Signaling Pathways

3,4-Dihydroxyphenylpropionic acid has been shown to possess notable antioxidant and anti-inflammatory properties. The underlying molecular mechanisms are beginning to be elucidated.

Antioxidant Activity

The antioxidant activity of DHPPA is attributed to its catechol structure, which can effectively scavenge free radicals.[7] Studies have shown that it can protect against oxidative damage in various in vitro and in vivo models.

Anti-inflammatory Activity

DHPPA has been demonstrated to exert anti-inflammatory effects through the modulation of key signaling pathways.

1. Inhibition of IL-6 Production via DNMT1 Modulation:

3,4-Dihydroxyphenylpropionic acid has been found to lower the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). This effect is mediated through the downregulation of DNA methyltransferase 1 (DNMT1) expression, leading to the inhibition of DNA methylation of the IL-6 gene.

IL6_Pathway DHPPA 3,4-Dihydroxyphenyl- propionic Acid DNMT1 DNMT1 DHPPA->DNMT1 inhibits IL6_Gene IL-6 Gene (Promoter Region) DNMT1->IL6_Gene methylates IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA transcription IL6_Protein IL-6 Protein (Pro-inflammatory Cytokine) IL6_mRNA->IL6_Protein translation

Caption: DHPPA inhibits IL-6 production by downregulating DNMT1.

2. Attenuation of Macrophage Pro-inflammatory Response via HDAC Inhibition:

Recent studies have revealed that DHPPA can alleviate the pro-inflammatory response in macrophages by inhibiting the activity of histone deacetylases (HDACs). This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.[8]

Macrophage_Pathway cluster_macrophage Macrophage LPS LPS (Inflammatory Stimulus) HDAC HDAC LPS->HDAC activates DHPPA 3,4-Dihydroxyphenyl- propionic Acid DHPPA->HDAC inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) HDAC->Pro_inflammatory_Genes promotes transcription Inflammation Inflammatory Response Pro_inflammatory_Genes->Inflammation leads to

Caption: DHPPA reduces macrophage inflammation via HDAC inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the biological effects of 3,4-dihydroxyphenylpropionic acid.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Conclusion Synthesis Synthesis of DHPPA Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Analysis Structural & Purity Analysis (NMR, MS, HPLC) Purification->Analysis Cell_Culture Cell Culture (e.g., Macrophages, Epithelial Cells) Analysis->Cell_Culture Treatment Treatment with DHPPA Cell_Culture->Treatment Assays Biological Assays (e.g., ELISA, qPCR, Western Blot) Treatment->Assays Animal_Model Animal Model of Disease (e.g., Inflammation, Oxidative Stress) Assays->Animal_Model Administration Administration of DHPPA Animal_Model->Administration Evaluation Evaluation of Efficacy & Toxicity Administration->Evaluation Data_Analysis Statistical Analysis Evaluation->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

Caption: A typical workflow for DHPPA research.

Conclusion

3,4-Dihydroxyphenylpropionic acid is a multifaceted molecule with significant potential in the fields of pharmacology and drug development. Its well-defined chemical structure, coupled with its promising antioxidant and anti-inflammatory activities, provides a solid foundation for further research. This technical guide offers a comprehensive resource for scientists and researchers, summarizing the key properties and providing a framework for future investigations into the therapeutic applications of this intriguing compound. The detailed experimental protocols and elucidated signaling pathways serve as a valuable starting point for designing and conducting robust scientific studies.

References

Dihydrocaffeic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a key metabolite of caffeic and chlorogenic acids, is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries. Possessing a catechol structure, DHCA exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for evaluating its biological activities, and an exploration of the key signaling pathways it modulates.

Physicochemical Properties

This compound, also known as 3,4-dihydroxyhydrocinnamic acid, is a well-characterized phenolic acid. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1078-61-1[1][2][3]
Molecular Formula C₉H₁₀O₄[1][2][3]
Molecular Weight 182.17 g/mol [1][2][3]
Appearance White to off-white crystalline powder
Melting Point 138-141 °C
Solubility Soluble in water, ethanol, and methanol

Biological Activities and Experimental Protocols

This compound has been demonstrated to possess a range of biological activities. This section details the experimental protocols used to characterize these effects.

Antioxidant Activity

The antioxidant capacity of this compound is a key attribute contributing to its protective effects. Standard in vitro assays are employed to quantify its radical scavenging abilities.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Protect the solution from light.

    • Prepare a stock solution of this compound in methanol. Serially dilute to obtain a range of concentrations (e.g., 1-100 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[4][5][6]

This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound in ethanol and serially dilute.

  • Assay Procedure:

    • Add 10 µL of the this compound solution to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the sample with the ABTS•+ solution.[7][8]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by modulating the production of inflammatory mediators.

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.[9][10][11]

Neuroprotective Effects

This compound has shown promise in protecting against neuronal damage in models of cerebral ischemia.

This in vivo model mimics ischemic stroke to evaluate the neuroprotective potential of test compounds.

Experimental Protocol:

  • Animal Model:

    • Male Sprague-Dawley rats (250-300g) are used.

    • Anesthetize the rats (e.g., with isoflurane).

  • Surgical Procedure:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament.

    • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Treatment:

    • Administer this compound (e.g., 3, 10, or 30 mg/kg, intraperitoneally) at the onset of ischemia and/or during reperfusion.

  • Assessment of Neurological Deficits:

    • Evaluate motor and sensory function using a neurological deficit scoring system at 24 hours post-ischemia.

  • Infarct Volume Measurement:

    • At the end of the experiment, euthanize the animals and remove the brains.

    • Slice the brains coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.[1][2][3]

Signaling Pathway Modulation

The biological effects of this compound are mediated through its interaction with key intracellular signaling pathways, primarily the MAPK and NF-κB pathways.

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. This compound has been shown to modulate the phosphorylation of key MAPK members, such as p38 and JNK.

Experimental Workflow for MAPK Activation Analysis:

MAPK_Workflow cell_culture Cell Culture (e.g., Chondrocytes, Fibroblasts) treatment Treatment with DHCA and/or Stimulus (e.g., IL-1β, UVB) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p38, anti-p-JNK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

Caption: Western Blot workflow for analyzing MAPK pathway activation.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. This compound can inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Logical Relationship of NF-κB Inhibition by this compound:

NFkB_Pathway stimulus Inflammatory Stimulus (e.g., IL-1β, LPS) ikk IKK Activation stimulus->ikk dhca This compound dhca->ikk Inhibits ikb IκBα Phosphorylation and Degradation ikk->ikb nfkb_release NF-κB (p65/p50) Release ikb->nfkb_release translocation NF-κB Nuclear Translocation nfkb_release->translocation gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, IL-6) translocation->gene_expression

References

Spectroscopic Profile of Dihydrocaffeic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid), a metabolite of caffeic acid, is a phenolic compound recognized for its antioxidant properties.[1] It is found in various natural sources, including black olives and certain medicinal plants, and is also a significant metabolite formed by intestinal microbiota from dietary polyphenols.[2] The structural elucidation and purity assessment of this compound are critically dependent on modern spectroscopic techniques. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure
  • IUPAC Name: 3-(3,4-dihydroxyphenyl)propanoic acid[1]

  • Molecular Formula: C₉H₁₀O₄[3]

  • Molecular Weight: 182.17 g/mol [2][3]

  • SMILES: C1=CC(=C(C=C1CCC(=O)O)O)O[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons on the catechol ring and the aliphatic protons of the propanoic acid side chain. The chemical shifts can vary slightly depending on the solvent used.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)SolventReference
H-2'~6.71d2.0DMSO-d₆[4]
H-5'~6.65d8.0DMSO-d₆[4]
H-6'~6.55dd8.0, 2.0DMSO-d₆[4]
H-α (CH₂)~2.70t7.6DMSO-d₆[4]
H-β (CH₂)~2.42t7.6DMSO-d₆[4]
Ar-H6.89, 6.88, 6.82, 6.81m-Water[1]
Ar-H6.73, 6.71m-Water[1]
CH₂2.99, 2.97, 2.96m-Water[1]

Note: Assignments are based on typical spectra. ' indicates protons on the aromatic ring. α and β refer to the carbons on the propanoic acid chain relative to the carboxyl group.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)Solvent
C-1'132.8DMSO-d₆
C-2'116.5DMSO-d₆
C-3'145.1DMSO-d₆
C-4'143.8DMSO-d₆
C-5'115.5DMSO-d₆
C-6'119.3DMSO-d₆
C=O (Carboxyl)174.2DMSO-d₆
C-α (CH₂)35.8DMSO-d₆
C-β (CH₂)30.1DMSO-d₆

Note: Data is compiled based on typical values for dihydrocinnamic acid derivatives and related phenolic acids.[5]

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of phenolic acids like this compound.[6][7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). DMSO-d₆ is commonly used for phenolic acids as it effectively solubilizes the compound and allows for the observation of hydroxyl protons.[6][8]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[6][9]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay (D1) of 1-5 seconds between pulses to ensure quantitative integrity if required.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.[10][11]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), aromatic (C=C), and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3400-3200O-H stretch (broad)Phenolic -OH[3]
~3000-2500O-H stretch (very broad)Carboxylic acid -OH[3]
~2930C-H stretchAliphatic CH₂[3]
~1700C=O stretchCarboxylic acid C=O[3][4]
~1600, ~1520C=C stretchAromatic Ring[3]
~1440C-H bendAliphatic CH₂[3]
~1280C-O stretch / O-H bendCarboxylic acid/Phenol[3]
Experimental Protocol for IR Spectroscopy

Infrared spectra can be obtained for solid or liquid samples. For a solid powder like this compound, the following methods are common.[12][13]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder into a pellet-forming die.

    • Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal) first.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software automatically subtracts the background to produce the final spectrum. The typical scanning range is 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry Data

This compound is often analyzed using electrospray ionization (ESI), typically in negative ion mode, which readily deprotonates the acidic phenolic and carboxylic acid groups.[14][15]

Table 4: Mass Spectrometry Data for this compound

m/z (Daltons)IonIonization ModeInterpretationReference
183.0652[M+H]⁺ESI-PositiveProtonated molecular ion[15]
182[M]⁺•EIMolecular ion (Electron Ionization)[16]
181.0495[M-H]⁻ESI-NegativeDeprotonated molecular ion[14][15]
137[M-H-CO₂]⁻ or [M-H-44]⁻ESI-NegativeLoss of carbon dioxide from the deprotonated molecule[14][15]
123[M-COOH-H₂]⁺•EIMajor fragment ion (base peak)[16]
Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing phenolic acids in complex mixtures and for obtaining high-resolution mass data.[15][17]

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent compatible with the mobile phase, such as methanol or an acetonitrile/water mixture, to a concentration of approximately 1-10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation (LC):

    • Column: Use a reverse-phase column (e.g., C18, 2.1 mm x 100 mm, 1.7 µm particle size).[15]

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile.[15]

    • Gradient Program: A typical gradient might run from 5-95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to capture all relevant ions.

    • Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used for accurate mass measurements.[15]

    • Data Acquisition: Acquire full scan data over a mass range of m/z 50-500. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 181) and fragmenting it using collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_elucidation Structure Determination Extraction Extraction & Isolation (from natural source) Purification Purification (e.g., HPLC, Column Chromatography) Extraction->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determine C-H Framework Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation (Comparison with standards/literature) Structure_Proposal->Confirmation

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Neuroprotective Effects of Dihydrocaffeic Acid In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic acid and related polyphenols, has emerged as a promising neuroprotective agent. In vitro studies have demonstrated its capacity to mitigate neuronal damage induced by various stressors, including oxidative stress, neuroinflammation, and excitotoxicity. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of DHCA, with a focus on its mechanisms of action, detailed experimental protocols for assessing its efficacy, and a summary of key quantitative findings. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development who are investigating the therapeutic potential of DHCA for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that oxidative stress, inflammation, and apoptosis are key contributors to the pathology of these conditions. This compound (3,4-dihydroxyhydrocinnamic acid), a metabolite of dietary polyphenols, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1] In vitro studies utilizing neuronal cell models have been instrumental in elucidating the molecular mechanisms underlying the neuroprotective effects of DHCA. These studies have shown that DHCA can protect neuronal cells from various insults by modulating key signaling pathways involved in cell survival, apoptosis, and the antioxidant response.

Key Neuroprotective Mechanisms

In vitro research has identified several key mechanisms through which this compound exerts its neuroprotective effects:

  • Antioxidant Activity: DHCA is a potent scavenger of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.[1] By neutralizing ROS, DHCA helps to reduce oxidative stress, a major contributor to neuronal cell death.

  • Modulation of Signaling Pathways: DHCA has been shown to influence several critical intracellular signaling pathways:

    • MAPK Pathway: DHCA can modulate the mitogen-activated protein kinase (MAPK) pathway, particularly by reducing the phosphorylation of p38 MAPK, which is involved in stress and inflammatory responses.[1]

    • PKA/CREB Pathway: Evidence suggests that DHCA and its derivatives can activate the protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling cascade, which plays a crucial role in promoting neuronal survival and plasticity.

    • Intrinsic Apoptosis Pathway: DHCA can regulate the expression of proteins in the Bcl-2 family, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. This shift helps to prevent the activation of caspases, particularly caspase-3, which are key executioners of apoptosis.

  • Anti-inflammatory Effects: DHCA has demonstrated the ability to suppress inflammatory responses in neuronal and glial cells, further contributing to its neuroprotective profile.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for in vitro neuroprotection studies.

  • Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For neuroprotection assays, cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-24 hours) before being exposed to a neurotoxic stimulus (e.g., hydrogen peroxide (H₂O₂), amyloid-beta (Aβ) peptides, or 6-hydroxydopamine (6-OHDA)).

Cell Viability Assays

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.

    • Pre-treat cells with DHCA at desired concentrations for the specified duration.

    • Induce neurotoxicity with the chosen stressor.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

  • Procedure:

    • Follow the cell seeding and treatment protocol as described for the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • LDH release is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

  • Procedure:

    • Seed SH-SY5Y cells in a black 96-well plate at a density of 2.5 x 10⁴ cells/well.

    • Pre-treat cells with DHCA.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Induce oxidative stress with a neurotoxic agent.

    • Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • ROS levels are expressed as a percentage of the control or as relative fluorescence units.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is often used to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Procedure:

    • Seed SH-SY5Y cells in a 6-well plate or on coverslips.

    • Treat the cells with DHCA and the neurotoxic stimulus.

    • Incubate the cells with 5 µM JC-1 staining solution for 20-30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Analyze the cells using a fluorescence microscope or a flow cytometer.

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Western Blot Analysis

Western blotting is used to quantify the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE on a 10-12% gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking. Representative antibody dilutions are provided in Table 2.[3][4]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[5]

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the neuroprotective effects of this compound.

Table 1: Effects of this compound on Cell Viability and Oxidative Stress

AssayCell LineStressorDHCA ConcentrationEffectReference
MTT AssaySH-SY5YH₂O₂10-100 µMIncreased cell viability in a dose-dependent mannerN/A
LDH AssayPC126-OHDA5-50 µMDecreased LDH releaseN/A
ROS Assay (DCFH-DA)SH-SY5YAβ (1-42)10 µMSignificantly reduced intracellular ROS levelsN/A
Mitochondrial Membrane Potential (JC-1)L929UVB35 µMAttenuated the loss of mitochondrial membrane potential[1][1]

Table 2: Representative Primary Antibody Dilutions for Western Blot Analysis

Target ProteinHost SpeciesRecommended DilutionBlocking BufferReference
Phospho-p38 MAPK (Thr180/Tyr182)Rabbit1:10005% BSA in TBSTN/A
Total p38 MAPKRabbit1:10005% Non-fat milk in TBSTN/A
Cleaved Caspase-3Rabbit1:10005% Non-fat milk in TBSTN/A
Phospho-CREB (Ser133)Rabbit1:5,000 - 1:20,0004% BSA in TBST[3]
Total CREBRabbit1:10005% Non-fat milk in TBSTN/A
Bcl-2Rabbit1:10005% Non-fat milk in TBSTN/A
BaxRabbit1:10005% Non-fat milk in TBSTN/A
β-actinMouse1:50005% Non-fat milk in TBSTN/A

Note: Optimal antibody concentrations should be determined empirically for each experimental setup.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound in its neuroprotective role.

Experimental Workflow for In Vitro Neuroprotection Assay

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Endpoint Assays seeding Seed SH-SY5Y Cells adhesion Allow Adhesion (24h) seeding->adhesion pretreatment Pre-treat with DHCA adhesion->pretreatment stressor Induce Neurotoxicity (e.g., H₂O₂, Aβ) pretreatment->stressor viability Cell Viability (MTT, LDH) stressor->viability ros ROS Measurement (DCFH-DA) stressor->ros mmp Mitochondrial Potential (JC-1) stressor->mmp western Western Blot stressor->western

Caption: Workflow for assessing DHCA's neuroprotective effects in vitro.

DHCA's Modulation of the MAPK and Apoptosis Pathways

mapk_apoptosis_pathway cluster_mapk MAPK Pathway cluster_apoptosis Intrinsic Apoptosis Pathway stress Oxidative Stress (e.g., H₂O₂) p38 p38 MAPK stress->p38 Activates bax Bax stress->bax Increases bcl2 Bcl-2 stress->bcl2 Decreases dhca This compound dhca->p38 Inhibits dhca->bax Decreases dhca->bcl2 Increases p38->bax Promotes cytochrome_c Cytochrome c Release bax->cytochrome_c Induces bcl2->bax Inhibits caspase3 Cleaved Caspase-3 cytochrome_c->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: DHCA inhibits apoptosis via MAPK and Bcl-2 pathways.

DHCA's Activation of the PKA/CREB Survival Pathway

pka_creb_pathway cluster_pka_creb PKA/CREB Survival Pathway dhca This compound pka PKA dhca->pka Activates creb CREB pka->creb Phosphorylates p_creb p-CREB gene_expression Gene Expression p_creb->gene_expression Promotes survival_proteins Pro-survival Proteins (e.g., Bcl-2) gene_expression->survival_proteins Upregulates neuronal_survival Neuronal Survival survival_proteins->neuronal_survival Leads to

Caption: DHCA promotes neuronal survival through the PKA/CREB pathway.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic effects through the modulation of key signaling pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to design and interpret studies aimed at further characterizing the therapeutic utility of DHCA and its derivatives. Future research should focus on translating these promising in vitro findings into in vivo models to validate its efficacy and safety for potential clinical applications.

References

The Human Odyssey of Dihydrocaffeic Acid: A Technical Guide to its Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), a phenolic acid of significant interest for its potential health benefits, is primarily encountered by the human body not through direct dietary intake, but as a key metabolite of more abundant dietary polyphenols, particularly chlorogenic acids (CGAs) and caffeic acid. Found in high concentrations in coffee, fruits, and vegetables, these precursors undergo extensive metabolism by the gut microbiota, leading to the formation of DHCA. Understanding the bioavailability and pharmacokinetic profile of DHCA is therefore crucial for elucidating its physiological roles and therapeutic potential. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion of DHCA in humans, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

It is important to note that the majority of available human pharmacokinetic data for DHCA is derived from studies involving the consumption of its dietary precursors, most notably coffee. To date, there is a scarcity of published research detailing the pharmacokinetics of directly administered pure this compound in humans. The data presented herein reflects the current state of scientific understanding, primarily focusing on DHCA as a metabolite.

Metabolic Pathway of this compound

The journey of dietary precursors to circulating DHCA and its metabolites is a multi-step process involving both host and microbial enzymes. The following diagram illustrates the principal metabolic pathway.

Metabolic Pathway of this compound Diet Dietary Precursors (e.g., Chlorogenic Acid in Coffee) Stomach_SI Stomach & Small Intestine Diet->Stomach_SI Ingestion Colon Colon (Gut Microbiota) Stomach_SI->Colon Limited Absorption of Precursors DHCA This compound (DHCA) Colon->DHCA Microbial Metabolism (Reduction) Liver_Tissues Liver & Other Tissues (Phase II Metabolism) DHCA->Liver_Tissues Absorption Circulation Systemic Circulation DHCA->Circulation Metabolites DHCA Metabolites (Glucuronides, Sulfates) Liver_Tissues->Metabolites Conjugation Metabolites->Circulation Excretion Urinary Excretion Circulation->Excretion

Metabolic pathway of this compound from dietary precursors.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for this compound and its metabolites in humans following the consumption of dietary precursors.

AnalyteDietary Source (Dose)Cmax (mean ± SD/range)Tmax (h) (mean/range)Urinary Excretion (% of ingested precursor)Reference
This compoundInstant Coffee (200 mL)~300 nM8Data not available[Stalmach et al., 2009]
This compoundCoffee~450 nM5-10Data not available[Renouf et al., 2010]
This compound-3-O-sulfateInstant Coffee (200 mL)~400 nM8Data not available[Stalmach et al., 2009]
This compoundBrewed CoffeeNot specifiedNot specifiedMajor urinary metabolite[Monteiro et al., 2007]

Note: The presented Cmax values are approximate, as they were often graphically reported. The variability in Tmax reflects the dependency on gut microbial activity for DHCA formation.

Experimental Protocols in Human Studies

The methodologies employed in human pharmacokinetic studies of DHCA and its precursors are critical for the interpretation of the data. The following table details the experimental designs of key studies.

StudyStudy DesignParticipantsInterventionSample CollectionAnalytical Method
Stalmach et al., 2009Crossover11 healthy volunteers200 mL instant coffeePlasma: 0, 0.5, 1, 2, 5, 8, 24 h; Urine: 0-2, 2-5, 5-8, 8-24 hUPLC-MS/MS
Renouf et al., 2010Crossover9 healthy volunteers400 mL instant coffeePlasma: 0, 0.5, 1, 2, 4, 6, 8, 10, 24 hLC-ESI-MS/MS
Monteiro et al., 2007Single-dose6 healthy adultsBrewed coffeePlasma: 0, 0.5, 1, 1.5, 2, 3, 4 h; Urine: 0-4 hHPLC-DAD-MS

Typical Experimental Workflow for Human Pharmacokinetic Studies

The process of conducting a human pharmacokinetic study for a dietary compound like DHCA involves several key stages, from initial planning to final data analysis. The diagram below outlines a typical workflow.

Experimental Workflow A Study Design & Protocol Development B Ethical Approval & Volunteer Recruitment A->B C Screening & Enrollment of Participants B->C D Dietary Control & Washout Period C->D E Administration of Test Substance D->E F Timed Blood & Urine Sample Collection E->F G Sample Processing & Storage F->G I Quantification of Analytes in Samples G->I H Bioanalytical Method Validation (e.g., LC-MS/MS) H->I J Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) I->J K Statistical Analysis & Interpretation of Results J->K L Reporting & Publication K->L

A typical workflow for a human pharmacokinetic study.

Bioavailability and Absorption

The bioavailability of this compound is intrinsically linked to the metabolism of its dietary precursors. Chlorogenic acids are poorly absorbed in the small intestine.[1] The majority of these compounds reach the colon, where the gut microbiota hydrolyze the ester bond to release caffeic acid. Subsequently, the double bond in the side chain of caffeic acid is reduced by microbial enzymes to form this compound.

The appearance of DHCA in plasma is typically delayed, with Tmax values ranging from 5 to 10 hours after consumption of precursors like coffee.[2][3] This delayed peak concentration strongly supports the role of the colonic microbiota in its formation. Once formed, DHCA is absorbed from the colon into the systemic circulation.

Metabolism and Excretion

Following absorption, this compound undergoes extensive phase II metabolism, primarily in the liver. The main metabolic pathways are glucuronidation and sulfation, leading to the formation of DHCA-glucuronides and DHCA-sulfates. Methylation to dihydroferulic acid also occurs. These conjugated metabolites are the predominant forms of DHCA found circulating in the plasma.

Excretion of DHCA and its metabolites occurs mainly via the urine.[4] Studies analyzing urine samples after coffee consumption have identified significant amounts of DHCA and its sulfated conjugates, confirming this as a major elimination route.

Analytical Methodologies

The accurate quantification of this compound and its metabolites in biological matrices is challenging due to their low concentrations and the presence of numerous other phenolic compounds. The gold standard for analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).[5][6] These methods offer the high sensitivity and selectivity required for the reliable determination of DHCA and its conjugates in complex samples like plasma and urine. Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances. For the analysis of total DHCA (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is often included prior to extraction.[5]

Conclusion and Future Directions

This compound is a significant metabolite of dietary chlorogenic and caffeic acids, with its bioavailability being highly dependent on the metabolic activity of the gut microbiota. It is absorbed from the colon and undergoes extensive phase II metabolism before being excreted in the urine. While current research has established the qualitative aspects of its pharmacokinetics, there is a clear need for more quantitative data in humans.

Future research should focus on:

  • Pharmacokinetic studies with pure this compound: Administering DHCA directly to human volunteers would provide definitive data on its intrinsic absorption, metabolism, and excretion, without the confounding influence of precursor metabolism.

  • Dose-response studies: Investigating the pharmacokinetics of DHCA at different intake levels of its precursors is necessary to understand potential saturation of metabolic pathways.

  • Inter-individual variability: The composition and activity of the gut microbiota vary significantly between individuals. Research is needed to understand how this variability impacts the production and subsequent bioavailability of DHCA.

A deeper understanding of the bioavailability and pharmacokinetics of this compound will be instrumental for the scientific and drug development communities in assessing its health effects and exploring its potential as a therapeutic agent.

References

In Vivo Metabolic Fate and Excretion of Dihydrocaffeic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), also known as 3,4-dihydroxyhydrocinnamic acid, is a phenolic acid of significant interest due to its antioxidant properties and its presence as a microbial metabolite of various dietary polyphenols. Understanding its in vivo metabolism and excretion is crucial for evaluating its bioavailability, physiological effects, and potential therapeutic applications. This technical guide provides a comprehensive overview of the metabolic pathways, excretion routes, and experimental methodologies used to study DHCA. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

This compound is a key catabolite produced by the gut microbiota from the breakdown of dietary polyphenols such as chlorogenic and caffeic acids, commonly found in coffee, fruits, and vegetables.[1][2][3] Following its formation and absorption, DHCA undergoes extensive metabolism in the body. This guide details the current understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vivo Metabolism and Excretion

Upon oral administration, this compound is rapidly absorbed, likely from the upper gastrointestinal tract, including the stomach and duodenum.[1][4] It then enters circulation and is subjected to extensive phase II metabolism, primarily in the intestine and liver.[1][4] The main metabolic transformations include glucuronidation, sulfation, and methylation of its hydroxyl groups.[2][4] The resulting metabolites, along with the parent compound, are then primarily excreted in the urine.[1]

Metabolic Pathways

The primary metabolic pathways for DHCA are:

  • Glucuronidation: The addition of a glucuronic acid moiety to one of the hydroxyl groups, a common detoxification pathway.

  • Sulfation: The conjugation of a sulfate group to a hydroxyl group.

  • Methylation: The addition of a methyl group, primarily at the 3-OH position, to form dihydroferulic acid.[4]

  • Oxidation/Reduction: The methyl conjugate, dihydroferulic acid, can be oxidized to ferulic acid, and this reaction is reversible.[4]

Studies in rats suggest that the intestinal cells are more proficient at glucuronidating DHCA, while the liver favors sulfation.[1][4] The methylation process also appears to be regioselective, preferentially occurring on the 3-OH group of DHCA.[1][4]

dot

DHCA_Metabolism DHCA This compound Glucuronide DHCA-Glucuronide DHCA->Glucuronide Glucuronidation (Intestine/Liver) Sulfate DHCA-Sulfate DHCA->Sulfate Sulfation (Liver/Intestine) DHFA Dihydroferulic Acid (Methylated DHCA) DHCA->DHFA Methylation (COMT) Excretion Urinary Excretion DHCA->Excretion Free form Glucuronide->Excretion Sulfate->Excretion FA Ferulic Acid DHFA->FA Oxidation DHFA->Excretion FA->DHFA Reduction FA->Excretion

Metabolic pathways of this compound (DHCA).
Quantitative Data on Metabolism and Excretion

The following tables summarize quantitative data from a key study investigating the metabolic fate of DHCA in rats after a single oral administration of 100 µmol/kg body weight.

Table 1: Plasma Pharmacokinetics of this compound and its Metabolites in Rats

MetaboliteTmax (min)Cmax (µM)
This compound< 5~ 1.5
DHCA-Glucuronide15 - 30~ 2.0
DHCA-Sulfate15 - 30~ 4.5
Dihydroferulic Acid15 - 30~ 1.0

Data extracted from Poquet et al. (2008).[4]

Table 2: Urinary Excretion of this compound and its Metabolites in Rats (0-24h)

Compound% of Administered Dose
This compound (Free)~ 5%
This compound (Conjugated)~ 40%
Dihydroferulic Acid (Free & Conjugated)~ 15%
Total Urinary Excretion ~ 60%

Data estimated from Poquet et al. (2008).[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vivo metabolism and excretion of this compound.

dot

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies cluster_analysis Analytical Methods animal_dosing Oral Administration of DHCA to Rats sample_collection Plasma and Urine Collection animal_dosing->sample_collection sample_prep Sample Preparation (SPE / LLE) sample_collection->sample_prep caco2_assay Caco-2 Cell Permeability Assay lc_ms LC-MS/MS Analysis caco2_assay->lc_ms liver_microsomes Metabolism with Liver Microsomes liver_microsomes->lc_ms sample_prep->lc_ms data_analysis Data Analysis and Metabolite Identification lc_ms->data_analysis

General experimental workflow for studying DHCA metabolism.
In Vivo Animal Studies

Objective: To determine the pharmacokinetic profile and excretion of DHCA and its metabolites after oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed in metabolic cages to allow for separate collection of urine and feces.

  • Dosing: this compound is dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) and administered orally by gavage at a specific dose (e.g., 100 µmol/kg body weight).

  • Blood Sampling: Blood samples are collected from the tail vein or via cannulation at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Urine is collected over a 24-hour period post-administration. The total volume is recorded, and aliquots are stored at -80°C.

  • Sample Preparation: Plasma and urine samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances before analysis. For the analysis of conjugated metabolites, samples may be treated with β-glucuronidase and sulfatase enzymes.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of DHCA.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • DHCA is added to the apical side (for AP to BL transport) or the basolateral side (for BL to AP transport).

    • Samples are collected from the receiver compartment at specific time intervals (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: The concentration of DHCA in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

In Vitro Metabolism with Liver Microsomes

Objective: To investigate the hepatic metabolism of DHCA.

Protocol:

  • Microsome Preparation: Liver microsomes are prepared from rat or human liver tissue by differential centrifugation.

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

    • The reaction is initiated by adding DHCA to the pre-warmed reaction mixture.

    • The incubation is carried out at 37°C for a specific duration (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Analysis: The mixture is centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Analytical Methodology: LC-MS/MS

Objective: To identify and quantify DHCA and its metabolites in biological matrices.

Protocol:

  • Chromatographic Separation: A reverse-phase C18 column is typically used for separation. The mobile phase usually consists of a gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode is commonly used.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for DHCA and its metabolites are monitored. Stable isotope-labeled internal standards are used for accurate quantification.

Conclusion

This compound is readily absorbed and extensively metabolized in vivo, primarily through glucuronidation, sulfation, and methylation. The resulting metabolites are efficiently excreted in the urine. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the ADME properties of DHCA and other related phenolic compounds. A thorough understanding of its metabolic fate is essential for elucidating its biological activities and potential health benefits.

References

Dihydrocaffeic Acid: A Modulator of Key Cellular Signaling Pathways – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic acid and various polyphenols, has garnered significant attention for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth analysis of the molecular interactions of DHCA with critical cellular signaling pathways, namely the NF-κB, MAPK, and Nrf2 pathways. Evidence suggests that DHCA exerts its biological activities by modulating these pathways, which are central to the regulation of inflammation, oxidative stress, and cell survival. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades affected by DHCA.

Interaction with the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This process liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, as well as enzymes such as iNOS and COX-2.[4][5]

This compound has been shown to be a potent inhibitor of the NF-κB pathway.[4][5] Its primary mechanism of action involves the downregulation of IKK activity. By inhibiting IKK, DHCA prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state. This ultimately leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB and a subsequent decrease in the expression of NF-κB target genes.[4]

A recent study has also identified Transaldolase 1 (TALDO1) as a direct target of DHCA. The binding of DHCA to TALDO1 influences the PERK-IκBα-NF-κB pathway, contributing to its anti-inflammatory effects.[6]

Quantitative Data: Effects of DHCA on the NF-κB Pathway
Parameter Cell Line Treatment DHCA Concentration Observed Effect Reference
p-P65/P65 ratioMouse OA chondrocytesIL-1β (5 ng/ml) for 0.25h40 µMSignificant decrease compared to IL-1β treated group[4]
iNOS protein expressionMouse OA chondrocytesIL-1β (5 ng/ml) for 24h40 µMSignificant decrease compared to IL-1β treated group[4]
IL-6 protein expressionMouse OA chondrocytesIL-1β (5 ng/ml) for 24h40 µMSignificant decrease compared to IL-1β treated group[4]
TNF-α secretionHepG2 cellsTNF-α (40 ng/mL) for 6h1, 5, 10 µMNo significant effect on TNF-α induced cytokine production[7]
IL-6 secretionHepG2 cellsTNF-α (40 ng/mL) for 6h1, 5, 10 µMNo significant effect on TNF-α induced cytokine production[7]
iNOS protein expressionRAW264.7 macrophagesLPS (100 ng/ml) for 24hNot specifiedDose-dependent inhibition[8]
COX-2 protein expressionRAW264.7 macrophagesLPS (100 ng/ml) for 24hNot specifiedDose-dependent inhibition[8]

Signaling Pathway Diagram: DHCA Inhibition of NF-κB

DHCA_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, IL-1β) IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters IkB_P p-IκB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DHCA This compound DHCA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

DHCA inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, apoptosis, and cell differentiation. The three main MAPK subfamilies are p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Various extracellular stimuli, such as UV radiation and cytokines, can activate these kinases through a phosphorylation cascade. Once activated, MAPKs phosphorylate downstream transcription factors, such as AP-1, which in turn regulate the expression of genes involved in inflammation and matrix degradation, like matrix metalloproteinases (MMPs).[4][9]

This compound has been demonstrated to attenuate the activation of the MAPK pathway.[4][9] Specifically, DHCA reduces the phosphorylation of p38, JNK, and ERK in response to stimuli like UVB and IL-1β.[4][9] This inhibitory effect on MAPK signaling contributes to the anti-inflammatory and photoprotective properties of DHCA, in part by reducing the expression of MMP-1.[9]

Quantitative Data: Effects of DHCA on the MAPK Pathway
Parameter Cell Line Treatment DHCA Concentration Observed Effect Reference
p-JNK/JNK ratioL929 fibroblastsUVB (600 mJ/cm²)35 µMAttenuated the 2.0-fold increase induced by UVB[9]
p-p38/p38 ratioL929 fibroblastsUVB (600 mJ/cm²)35 µMAttenuated the 2.4-fold increase induced by UVB[9]
MMP-1 expressionL929 fibroblastsUVB (600 mJ/cm²)35 µMSignificant decrease compared to UVB-irradiated cells[9]
p-JNK/JNK ratioMouse OA chondrocytesIL-1β (5 ng/ml) for 0.25h40 µMSignificant decrease compared to IL-1β treated group[4]
p-ERK/ERK ratioMouse OA chondrocytesIL-1β (5 ng/ml) for 0.25h40 µMSignificant decrease compared to IL-1β treated group[4]
p-p38/p38 ratioMouse OA chondrocytesIL-1β (5 ng/ml) for 0.25h40 µMSignificant decrease compared to IL-1β treated group[4]

Signaling Pathway Diagram: DHCA Modulation of MAPK

DHCA_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (UVB, IL-1β) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates DHCA This compound DHCA->MAPK Inhibits Phosphorylation Genes Target Genes (MMPs, Pro-inflammatory cytokines) TF->Genes Transcription DHCA_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHCA This compound AMPK AMPK DHCA->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription DHCA_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates pAkt p-Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response DHCA This compound DHCA->PI3K ? DHCA->Akt ?

References

Unveiling Dihydrocaffeic Acid: A Technical Guide to Discovery and Isolation from Novel Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Isolation, and Biological Activity of Dihydrocaffeic Acid from New Plant Sources.

This whitepaper provides an in-depth exploration of this compound (DHCA), a phenolic acid of growing interest in the scientific community. While less ubiquitous than its unsaturated counterpart, caffeic acid, DHCA exhibits significant biological activities, making its discovery in novel plant sources a compelling area of research. This guide offers a summary of quantitative data from various botanical matrices, detailed experimental protocols for its extraction and isolation, and a visual representation of the key signaling pathways it modulates.

Novel Plant Sources and Quantitative Yields of this compound

This compound has been identified in a diverse range of plant species, often in modest concentrations.[1][2] Recent investigations have expanded the known botanical sources of this compound. The table below summarizes the quantitative data on DHCA content in various plants, highlighting the most promising novel sources for its isolation.

Plant SpeciesFamilyPart of PlantConcentration of this compoundReference
Polyscias murrayiAraliaceaeFlowers352.32 mg/kg (fresh weight)[1][2]
Nepeta teydeaLamiaceaeHairy Roots (transformed)10.53 mg/kg (freeze-dried)[1][2]
Salicornia fruticosa (Glasswort)AmaranthaceaeAerial PartsEsters ranging from 36.6–85.1 mg/100 g (dry weight)[1]
Podospermum laciniatumAsteraceaeNot specified358.10 mg/kg (fresh weight) as podospermic acid[1]
Scorzonera divaricataAsteraceaeAerial Parts82.03 mg/kg (dry weight) as feruloylpodospermic acid A[1]
Lindera glaucaLauraceaeAerial Part0.306 mg/kg (dry weight)[1][2]
Isatis tinctoria (Dyer's Woad)BrassicaceaeLeaves0.03 mg/kg (dry weight)[1][2]
Black OlivesOleaceaePericarp1.790 g/kg (dry weight)[1]
Olives BrineOleaceaeBrine0.183 g/L[1][2]
Spanish Ciders-Beverage26 - 150 mg/L[1]

Methodologies for Discovery and Isolation: A General Protocol

While specific protocols for each novel plant source are often proprietary or not extensively published, a robust general methodology can be adapted for the successful extraction and isolation of this compound. This protocol is designed to be a starting point for researchers, with the understanding that optimization will be necessary for each specific plant matrix.

I. Sample Preparation
  • Collection and Drying : Collect the desired plant material (e.g., flowers, leaves, roots). To preserve the chemical integrity of the phenolic compounds, the material should be either immediately processed or dried.[3] Common drying methods include air-drying, oven-drying at low temperatures (40-60°C), or freeze-drying (lyophilization).[3] Freeze-drying is often preferred as it minimizes the degradation of thermolabile compounds.[3]

  • Grinding : Once dried, the plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.[4]

II. Extraction
  • Solvent Selection : The choice of solvent is critical for the efficient extraction of phenolic acids.[5] Polar solvents are generally effective for extracting polar compounds like this compound.[5][6] Methanol and ethanol, often in aqueous solutions (e.g., 80% methanol), are commonly used.[4][6]

  • Extraction Technique : Several techniques can be employed, each with its advantages and disadvantages.[5]

    • Maceration : This simple technique involves soaking the powdered plant material in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation.[5]

    • Soxhlet Extraction : A more efficient method that uses a continuous reflux of fresh solvent over the plant material. However, the sustained heat can potentially degrade some compounds.[5]

    • Ultrasound-Assisted Extraction (UAE) : This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[6][7]

    • Microwave-Assisted Extraction (MAE) : Microwaves are used to heat the solvent and plant material, leading to rapid and efficient extraction.[7]

III. Purification and Isolation
  • Filtration and Concentration : After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.

  • Liquid-Liquid Partitioning : The concentrated extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. This compound, being moderately polar, is often found in the ethyl acetate or butanol fractions.

  • Chromatographic Separation : Column chromatography is a fundamental technique for isolating specific compounds from a complex mixture.[7][8]

    • Stationary Phase : Silica gel or Sephadex LH-20 are commonly used stationary phases for the separation of phenolic compounds.

    • Mobile Phase : A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) is typically used to elute the compounds from the column.

  • High-Performance Liquid Chromatography (HPLC) : For final purification and quantification, preparative or semi-preparative HPLC is the method of choice.[8]

    • Column : A reversed-phase C18 column is commonly used.

    • Mobile Phase : A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile is typically employed.

    • Detection : A UV detector set at the appropriate wavelength (around 280 nm for phenolic acids) or a mass spectrometer (LC-MS) for more sensitive and specific detection.[9]

The following diagram illustrates a generalized workflow for the isolation of this compound.

experimental_workflow cluster_prep I. Sample Preparation cluster_extraction II. Extraction cluster_purification III. Purification & Isolation cluster_final IV. Final Product plant_material Plant Material Collection drying Drying (Air, Oven, or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., UAE with 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning column_chrom Column Chromatography (Silica Gel or Sephadex LH-20) partitioning->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc pure_dhca Pure this compound hplc->pure_dhca

A generalized workflow for the isolation of this compound from plant materials.

Bioactivity and Signaling Pathways of this compound

This compound has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators. The inhibitory action of DHCA involves preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

nfkB_pathway cluster_stimulus Inflammatory Stimulus (e.g., IL-1β) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus IL-1β IKK IKK Complex stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DHCA This compound DHCA->IKK Inhibits dna DNA p65_p50_nuc->dna Binds to gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, IL-6, MMPs) dna->gene_expression Induces

This compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as inflammation, proliferation, and apoptosis. This compound can modulate this pathway by reducing the phosphorylation of key kinases like p38 and JNK, thereby mitigating inflammatory responses and cellular damage.

mapk_pathway cluster_stimulus Cellular Stress (e.g., UVB, IL-1β) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stress Signal MAPKKK MAPKKK stimulus->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates DHCA This compound DHCA->p38 Inhibits Phosphorylation DHCA->JNK Inhibits Phosphorylation gene_expression Inflammatory & Stress Response Gene Expression AP1->gene_expression Induces

This compound's modulation of the MAPK signaling pathway.
Interaction with the Insulin/IGF-1 Signaling Pathway

In model organisms such as Caenorhabditis elegans, this compound and related phenolic compounds have been shown to promote longevity and stress resistance by modulating the insulin/IGF-1 signaling (IIS) pathway. This pathway is highly conserved across species and plays a central role in metabolism and aging. This compound is thought to exert its effects by influencing the activity of the DAF-16/FOXO transcription factor, a key downstream effector of the IIS pathway. When the IIS pathway is less active, DAF-16 translocates to the nucleus and activates the expression of genes involved in stress resistance and longevity.

iis_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAF2 DAF-2 (Insulin/IGF-1 Receptor) AGE1 AGE-1 (PI3K) DAF2->AGE1 DHCA This compound DHCA->DAF2 Inhibits? AKT AKT-1/2 AGE1->AKT DAF16_cyt DAF-16/FOXO AKT->DAF16_cyt Phosphorylates & Inactivates DAF16_nuc DAF-16/FOXO DAF16_cyt->DAF16_nuc Translocation gene_expression Stress Resistance & Longevity Gene Expression (e.g., sod-3, hsp-16.2) DAF16_nuc->gene_expression Activates

Postulated interaction of this compound with the Insulin/IGF-1 pathway.

Conclusion and Future Perspectives

The identification of novel plant sources with significant concentrations of this compound opens up new avenues for its extraction and utilization in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a solid foundation for researchers to isolate and purify this promising bioactive compound. Furthermore, a deeper understanding of its modulatory effects on key signaling pathways like NF-κB, MAPK, and Insulin/IGF-1 underscores its therapeutic potential. Future research should focus on optimizing extraction protocols for these novel sources, conducting further in vivo studies to validate its bioactivity, and exploring its potential applications in human health and disease prevention.

References

Preliminary screening of dihydrocaffeic acid biological activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Screening of Dihydrocaffeic Acid's Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid and a major metabolite of chlorogenic acid and caffeic acid.[1][2] Found in various plant-based foods and beverages like coffee, fruits, and vegetables, DHCA has garnered significant scientific interest for its diverse biological activities.[2][3][4] As a metabolite, it often exhibits enhanced bioavailability and potent bioactivity compared to its parent compounds.[3] This technical guide provides a comprehensive overview of the preliminary screening of DHCA's biological activities, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to facilitate further research and development.

Antioxidant Activity

The antioxidant capacity of DHCA is a cornerstone of its biological effects, primarily attributed to its catechol structure which is effective at scavenging free radicals.[5][6] DHCA has demonstrated high antiradical capacity in various cell-free and cellular-based assays.[5]

Quantitative Data for Antioxidant Activity
Assay TypeModel SystemKey FindingsReference CompoundIC50 / Result
ABTS•+ Scavenging Cell-freeSimilar antioxidant capacity to Quercetin (QT)QuercetinDHCA: 1.6 ± 0.1 µg/mL; QT: 1.5 ± 0.1 µg/mL
DPPH• Scavenging Cell-freeHigher capacity than Quercetin (QT)QuercetinDHCA: 2.8 ± 0.1 µg/mL; QT: 4.8 ± 0.1 µg/mL
Xanthine Oxidase (O2•− scavenging) Cell-freeLower capacity than Quercetin (QT)QuercetinDHCA: 36.3 ± 4.2 µg/mL; QT: 1.5 ± 0.1 µg/mL
ROS Reduction TNF-α-stimulated HepG2 cellsDose-dependent decrease in ROS production-Significant at 5 and 10 µM
GSH Levels TNF-α-stimulated HepG2 cellsRestored GSH levels-Effective at 1, 5, and 10 µM

Data sourced from references[5][7].

Experimental Protocols for Antioxidant Assays

1.2.1. DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH• radical, thus neutralizing it and causing a color change from violet to yellow.[5][8]

  • Reagents: DPPH• solution (typically 0.1 mM in methanol), this compound (DHCA) stock solution, Methanol, Positive control (e.g., Trolox, Ascorbic Acid).

  • Procedure:

    • Prepare serial dilutions of DHCA and the positive control in methanol.

    • In a 96-well plate, add 100 µL of the DPPH• solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH• solution with methanol and A_sample is the absorbance of the DPPH• solution with the sample.

    • The IC50 value (the concentration required to scavenge 50% of the DPPH• radicals) is determined by plotting the percentage of scavenging against the concentration.

1.2.2. ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge the ABTS•+ radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[5]

  • Reagents: ABTS solution (e.g., 7 mM), Potassium persulfate (e.g., 2.45 mM), DHCA stock solution, Phosphate Buffered Saline (PBS) or Ethanol, Positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of DHCA and the positive control.

    • Add a small volume of the sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • Incubate at room temperature for a defined time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH• assay.

Anti-inflammatory Activity

DHCA exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9][10] It has been shown to downregulate inflammatory cytokines and inhibit enzymes involved in the inflammatory response.[10][11]

Quantitative Data for Anti-inflammatory Activity
Experimental ModelInducerMarkerConcentration of DHCAResult
Mouse OA ChondrocytesIL-1βiNOS, IL-640 µMSignificant reduction in expression
Mouse OA ChondrocytesIL-1βMMP-1, MMP-3, MMP-1340 µMSignificant inhibition of upregulation
LPS-stimulated RAW 264.7 cellsLPSNitrite (NO) ProductionNot specifiedSignificant dose-dependent inhibition
LPS-induced acute pneumonia miceLPSPro-inflammatory cytokinesNot specifiedSignificant anti-inflammatory effect
Colon fibroblast cells (CCD-18)IL-1βProstaglandin E2Not specified>50% inhibition

Data sourced from references[2][3][10][11].

Experimental Protocol for Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[12][13]

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Reagents: RAW 264.7 cells, Cell culture medium (e.g., DMEM), Lipopolysaccharide (LPS), DHCA stock solution, Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid), Sodium nitrite standard solution.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate (e.g., 1 x 10^5 cells/well) and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of DHCA for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess reagent to the supernatant.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540-570 nm.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

    • A cell viability assay (e.g., MTT or MTS) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualization of DHCA's Anti-inflammatory Signaling Pathway

DHCA_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / IL-1β TLR4 TLR4 / IL-1R LPS->TLR4 IKK IKK TLR4->IKK activates p38 p38 MAPK TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates DHCA This compound DHCA->IKK inhibits DHCA->p38 inhibits DHCA->JNK inhibits DHCA->ERK inhibits Genes Pro-inflammatory Genes (iNOS, IL-6, MMPs, TNF-α) NFkB_nuc->Genes activates transcription

Caption: DHCA inhibits inflammatory responses by blocking NF-κB and MAPK signaling pathways.[10][14]

Anticancer Activity

DHCA has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a candidate for cancer prevention and treatment.[1][15] Its activity is often more potent against cancer cells compared to healthy cell lines.[1]

Quantitative Data for Anticancer Activity
Cancer Cell LineCell TypeAssayResult (CC50 / IC50)
MCF-7 Human Breast AdenocarcinomaMTS1140 µM
PC-3 Human Prostate AdenocarcinomaMTS1260 µM
HCT-116 Human Colon CarcinomaMTS1340 µM
Hep-G2 Human Hepatocellular CarcinomaMTS> 2500 µM (Resistant)
L1210 Mouse LeukemiaNot specified0.009 - 0.024 mM
U937 Human Histiocytic LymphomaNot specified212.7 µM
HT-29 Human Colon AdenocarcinomaMTS~180 µM
Caco-2 Human Colon AdenocarcinomaMTS~270 µM

Data sourced from references[1][9][11][16]. Note: CC50 is the cytotoxic concentration required to kill 50% of cells.

Experimental Protocol for MTS Cell Viability Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It measures the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product.[1]

  • Cell Lines: Selected cancer cell lines (e.g., MCF-7, PC-3) and a healthy control cell line (e.g., HDFa).

  • Reagents: Cell culture medium, DHCA stock solution, MTS reagent (containing phenazine ethosulfate - PES).

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of DHCA and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100.

    • Determine the CC50 (or IC50) value, the concentration of DHCA that causes a 50% reduction in cell viability.

Visualization of a General Experimental Workflow

In_Vitro_Screening_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Primary Assays cluster_analysis Data Analysis & Downstream Experiments start Start: Select Biological Activity (e.g., Anticancer) cell_prep Prepare Cancer & Healthy Cell Lines start->cell_prep treatment Treat cells with various concentrations of DHCA cell_prep->treatment viability_assay Cell Viability Assay (MTS / MTT) treatment->viability_assay inflammatory_assay Anti-inflammatory Assay (Griess Reagent) treatment->inflammatory_assay antioxidant_assay Antioxidant Assays (DPPH, ABTS) treatment->antioxidant_assay calc_ic50 Calculate IC50 / CC50 values viability_assay->calc_ic50 inflammatory_assay->calc_ic50 antioxidant_assay->calc_ic50 pathway_analysis Mechanism of Action Studies (Western Blot, qPCR) calc_ic50->pathway_analysis end Conclusion: Evaluate Potential pathway_analysis->end

Caption: A general workflow for the in vitro screening of DHCA's biological activities.

Neuroprotective Effects

DHCA has shown promise in protecting against neuronal damage in models of cerebral ischemia.[17][18] Its neuroprotective effects are linked to its ability to reduce brain edema, protect the blood-brain barrier (BBB), and inhibit matrix metalloproteinases (MMPs).[17][19]

Quantitative Data for Neuroprotective Effects
Experimental ModelTreatmentParameterResult
MCAo Rat Model 30 mg/kg DHCA (i.p.)Brain Infarct Volume31.9% reduction vs. vehicle
MCAo Rat Model 30 mg/kg DHCA (i.p.)Behavioral Score (Balance Beam)Significant improvement (p < 0.05)
MCAo Rat Model 3, 10, 30 mg/kg DHCA (i.p.)Brain Water Content & EB LeakageDose-dependent reduction
MCAo Rat Model 30 mg/kg DHCA (i.p.)MMP-2 and MMP-9 ExpressionSignificant inhibition
SH-SY5Y cells 18.75 µM DHCA + 18.75 µM DHAAβ(1–42) induced toxicity~32% restoration of viability
SH-SY5Y cells 18.75 µM DHCA + 18.75 µM DHAAβ aggregation~36% reduction

Data sourced from references[11][17][20].

Experimental Protocol for Middle Cerebral Artery Occlusion (MCAo) Rat Model

The MCAo model is a widely used in vivo model to simulate focal cerebral ischemia (stroke) in rodents.[20]

  • Animals: Male Sprague-Dawley or Wistar rats (body weight 250-300g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture (e.g., 4-0) via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • DHCA Administration:

    • Administer DHCA (e.g., 3, 10, 30 mg/kg, intraperitoneally - i.p.) at specific time points, such as at the onset of ischemia (0 h) and 2 hours after.[19]

  • Post-operative Assessment (at 24h):

    • Behavioral Testing: Assess neurological deficits using tests like the balance beam test or rotarod test.

    • Infarct Volume Measurement: Sacrifice the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.

    • Brain Edema: Measure brain water content by comparing the wet and dry weights of the brain hemispheres.

    • BBB Permeability: Assess Evans Blue (EB) dye extravasation into the brain parenchyma.

Visualization of Neuroprotective Experimental Workflow

MCAo_Workflow cluster_treatment Treatment Groups cluster_outcomes Outcome Measures start Start: Induce Focal Cerebral Ischemia surgery MCAo Surgery: Occlude MCA with filament (2 hours) start->surgery vehicle_group Vehicle Control Group (i.p. injection) surgery->vehicle_group Inject at 0h & 2h dhca_group DHCA Treatment Group (3, 10, 30 mg/kg, i.p.) surgery->dhca_group Inject at 0h & 2h reperfusion Reperfusion: Withdraw filament (22 hours) assessment Assessments at 24h reperfusion->assessment vehicle_group->reperfusion dhca_group->reperfusion behavior Behavioral Deficits assessment->behavior infarct Infarct Volume (TTC) assessment->infarct edema Brain Edema assessment->edema bbb BBB Permeability (Evans Blue) assessment->bbb mmp MMP-2/9 Expression (Western Blot) assessment->mmp end Conclusion: Evaluate Neuroprotective Efficacy

References

Methodological & Application

Quantitative Analysis of Dihydrocaffeic Acid in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of dihydrocaffeic acid (DHCA) in biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a key metabolite of various dietary polyphenols like chlorogenic acid, is recognized for its antioxidant and anti-inflammatory properties. Accurate quantification of DHCA is essential for pharmacokinetic studies, metabolism research, and understanding its role in various physiological and pathological processes. The described method employs a straightforward sample preparation procedure and a sensitive LC-MS/MS analysis in Selected Reaction Monitoring (SRM) mode, ensuring high selectivity and accuracy.

Introduction

This compound (DHCA) is a phenolic compound that has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-obesogenic activities. It is a major metabolite of dietary hydroxycinnamic acids, formed through the metabolic processing of compounds like chlorogenic acid by the liver and gut microbiota. Given its biological significance, a robust and reliable analytical method is crucial for its quantification in biological samples to facilitate pharmacokinetic and pharmacodynamic evaluations. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the selective and sensitive determination of small molecules in complex matrices. This application note details a validated HPLC-MS/MS method for the quantitative analysis of DHCA.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS), e.g., 3-(4-hydroxyphenyl)-propionic acid

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (≥98%)

  • Human Plasma (K2-EDTA) or Urine

  • All other chemicals and solvents should be of analytical or HPLC grade.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) at a concentration of 1 mg/mL in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Spiking Solution: Prepare a working solution of the IS (e.g., 500 nM) in acetonitrile.

Sample Preparation (Protein Precipitation for Plasma)
  • Pipette 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution to all tubes except for the blank matrix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

HPLC-MS/MS Conditions

HPLC System:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) 181
Product Ion (m/z) 137 (corresponding to [M-H-CO2]-)
Collision Energy Optimized for the specific instrument
Drying Gas Nitrogen
Drying Gas Temp. 350°C

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantitative analysis of this compound by HPLC-MS/MS, compiled from various studies.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity RangeLLOQ (Lower Limit of Quantification)LOD (Limit of Detection)Correlation Coefficient (r²)
This compoundPlasma3 - 500 nM3 - 50 nM1 - 15 nM>0.99
This compoundUrine1.8 - 203.4 ng/mL1.8 ng/mL0.5 ng/mL>0.99

Table 2: Precision and Accuracy

AnalyteMatrixConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compoundPlasmaLow QC (50 nM)8 - 18%8 - 30%Within ±15%
This compoundPlasmaMid QC (200 nM)6 - 9%6 - 12%Within ±15%
This compoundPlasmaHigh QC (500 nM)5 - 9%5 - 9%Within ±15%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis cluster_2 Data Analysis a Plasma/Urine Sample b Add Internal Standard a->b c Protein Precipitation (Cold Acetonitrile) b->c d Vortex & Centrifuge c->d e Collect Supernatant d->e f Inject into HPLC e->f g Chromatographic Separation (C18 Column) f->g h Mass Spectrometric Detection (ESI-, SRM) g->h i Peak Integration h->i j Calibration Curve Generation i->j k Quantification of DHCA j->k

Caption: Workflow for DHCA quantitative analysis.

Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.

1. Inhibition of NF-κB Signaling Pathway

DHCA can suppress the activation of the NF-κB signaling pathway induced by inflammatory stimuli like IL-1β. This pathway is a critical regulator of genes involved in inflammation and immunity.

G IL-1β IL-1β IKK IKK Activation IL-1β->IKK DHCA DHCA DHCA->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NF-κB NF-κB (p65/p50) Translocation to Nucleus IκBα->NF-κB Inflammatory Genes Expression of Inflammatory Genes (e.g., COX-2, iNOS) NF-κB->Inflammatory Genes

Caption: DHCA inhibits the NF-κB signaling pathway.

2. Modulation of MAPK Signaling Pathway

DHCA has been observed to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including JNK, ERK, and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.

G Stress Stimuli\n(e.g., UVB, IL-1β) Stress Stimuli (e.g., UVB, IL-1β) MAPKKK MAPKKK Activation Stress Stimuli\n(e.g., UVB, IL-1β)->MAPKKK DHCA DHCA MAPK MAPK Activation (p38, JNK, ERK) DHCA->MAPK MAPKK MAPKK Activation (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPKK->MAPK Transcription Factors Activation of Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription Factors Cellular Responses Inflammation, Apoptosis, MMP Expression Transcription Factors->Cellular Responses

Caption: DHCA modulates the MAPK signaling pathway.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in biological matrices. The simple protein precipitation sample preparation method allows for high throughput, while the specificity of tandem mass spectrometry ensures reliable data. This application note serves as a comprehensive guide for researchers in pharmacology, toxicology, and clinical research to accurately measure this compound

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Dihydrocaffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of dihydrocaffeic acid. This document includes comprehensive tables of spectral data, detailed experimental protocols for sample preparation and data acquisition, and a workflow diagram to illustrate the analytical process. This compound, a metabolite of caffeic acid, is a phenolic compound of interest for its antioxidant and other biological activities.

1H and 13C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data was acquired in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis of phenolic compounds.

Table 1: 1H NMR Spectral Data of this compound in DMSO-d6

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.65d1.8
H-56.62d8.0
H-66.48dd8.0, 1.8
H-α2.65t7.6
H-β2.45t7.6
3-OH8.65s-
4-OH8.61s-
COOH12.05br s-

s: singlet, d: doublet, t: triplet, dd: doublet of doublets, br s: broad singlet

Table 2: 13C NMR Spectral Data of this compound in DMSO-d6

Atom NumberChemical Shift (δ, ppm)
C-1132.7
C-2115.3
C-3144.8
C-4143.5
C-5116.1
C-6119.5
C-α35.5
C-β30.2
C=O173.8

Experimental Protocols

This section details the methodologies for the preparation of a this compound sample and the acquisition of 1H and 13C NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound (purity ≥98%)

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Microbalance

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for 1H NMR analysis and 20-50 mg for 13C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Dissolution: Tightly cap the vial and vortex until the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Transfer to NMR Tube: Using a clean pipette, transfer the clear solution into a 5 mm NMR tube. Ensure no solid particles are transferred. If necessary, filter the solution through a small plug of glass wool inserted into a Pasteur pipette.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for acquiring 1H and 13C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

1H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans: 16-64 (depending on concentration).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K (25 °C).

13C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096 (or more, depending on concentration).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for 1H and δ = 39.52 ppm for 13C).

  • Peak Picking and Integration: Identify the chemical shift of each peak. For 1H NMR, integrate the area under each peak to determine the relative number of protons.

  • Structure Elucidation: Assign the peaks to the corresponding atoms in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing analysis Peak Picking, Integration & Assignment referencing->analysis

NMR Analysis Workflow

Signaling Pathway of an NMR Experiment

The following diagram provides a simplified representation of the fundamental signaling pathway in an NMR experiment.

NMR_Signaling_Pathway RF_Pulse RF Pulse Application Excitation Nuclear Spin Excitation RF_Pulse->Excitation Relaxation Relaxation & FID Emission Excitation->Relaxation Detection Signal Detection (FID) Relaxation->Detection FT Fourier Transform Detection->FT Spectrum NMR Spectrum FT->Spectrum

NMR Signaling Pathway

Application Notes and Protocols for the Synthesis and Purification of Dihydrocaffeic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), a metabolite of caffeic acid, and its derivatives are of significant interest in the fields of pharmacology and drug development due to their potent antioxidant and anti-inflammatory properties. These compounds are explored for their therapeutic potential in a variety of conditions, including those related to oxidative stress and inflammation. This document provides detailed protocols for the synthesis and purification of various DHCA derivatives, including esters, amides, and glycosides. Additionally, it summarizes key quantitative data and visualizes relevant biological signaling pathways and experimental workflows.

Data Presentation

Table 1: Synthesis of this compound Esters

DerivativeSynthesis MethodEnzyme/ReagentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Octyl dihydrocaffeateEnzymaticNovozym 435 (Candida antarctica lipase B)Hexane/2-butanone (75:25 v/v)3 days60~95>95[1]
Oleyl dihydrocaffeateEnzymaticNovozym 435Hexane/2-butanone (75:25 v/v)----[1]
Linolenyl dihydrocaffeateEnzymaticNovozym 435Hexane/2-butanone (75:25 v/v)--76-99>95[1]
Hexyl dihydrocaffeateEnzymaticNovozym 435Ionic Liquid77.5 hours39.484.4>95[2]
Methyl, Ethyl, Propyl, Butyl DihydrocaffeateChemo-enzymaticTrimethylchlorosilane (TMCS), Tyrosinase--25--[3]

Table 2: Natural Occurrence of this compound and Its Derivatives

CompoundSourceConcentrationReference
This compoundGlasswort36.6–85.1 mg/100 g dry weight (as quinic acid ester)[1][3]
This compound derivativesGynura bicolor-[4]
This compound derivativesNepeta teydea-[4]
This compound derivativesSelaginella stautoniana-[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound Esters

This protocol describes the synthesis of DHCA esters using lipase catalysis, a method favored for its high selectivity and mild reaction conditions.

Materials:

  • This compound (DHCA)

  • Alcohol (e.g., 1-octanol, oleyl alcohol, linolenyl alcohol)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Hexane

  • 2-butanone

  • Molecular sieves (optional, to remove water and drive the reaction forward)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Prepare a solvent mixture of hexane and 2-butanone in a 75:25 (v/v) ratio.[1]

  • Dissolve this compound and the desired alcohol in the solvent mixture in the reaction vessel. A molar ratio of 1:8 (DHCA:alcohol) is recommended for high conversion.[3]

  • Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 10-20% (w/w) of the substrates.

  • If using, add molecular sieves to the mixture.

  • Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer at 60 °C.[5]

  • Allow the reaction to proceed for 3 days with continuous agitation.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter off the immobilized enzyme and molecular sieves.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product using silica gel column chromatography (see Protocol 4).

Protocol 2: Chemo-enzymatic Synthesis of this compound Esters

This two-stage process combines a chemical esterification step with an enzymatic oxidation.[3]

Stage 1: Chemical Esterification

  • Dissolve 3-(4-hydroxyphenyl)propanoic acid in the corresponding alcohol (e.g., methanol, ethanol, propanol, or butanol).

  • Add trimethylchlorosilane (TMCS) to the solution at 25 °C and stir.

  • Monitor the reaction until completion.

  • Work up the reaction mixture to isolate the corresponding ester.

Stage 2: Enzymatic Oxidation

  • Dissolve the ester obtained from Stage 1 in a suitable buffer.

  • Add tyrosinase from Agaricus bisporus.

  • Incubate the mixture to allow for the oxidation of the phenyl ring to a catechol moiety.

  • Purify the resulting this compound ester.

Protocol 3: Synthesis of this compound Amides via DCC Coupling

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate amide bond formation.

Materials:

  • This compound (DHCA)

  • Amine (e.g., primary or secondary amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and the desired amine in anhydrous DCM or DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in the same anhydrous solvent dropwise to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) by-product.

  • Wash the filtrate with dilute acid (e.g., 1 M HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude amide using silica gel column chromatography (see Protocol 4).

Protocol 4: Purification of this compound Derivatives by Silica Gel Column Chromatography

This is a standard method for the purification of moderately polar organic compounds.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by TLC analysis of the crude product.

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the determined solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 5: Purification of this compound Derivatives by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for the final purification and analysis of DHCA derivatives.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.

Procedure:

  • Sample Preparation: Dissolve the partially purified or crude sample in the mobile phase, preferably with a higher proportion of Solvent A to ensure good peak shape. Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development: Develop a suitable gradient elution method. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: Linear gradient from 90% to 10% B

    • 40-45 min: 10% B (column re-equilibration)

  • Analysis and Purification:

    • Set the column temperature (e.g., 25-30 °C) and flow rate (e.g., 1 mL/min).

    • Set the detector wavelength to the λmax of the DHCA derivative (typically around 280 nm).

    • Inject the sample and run the gradient program.

    • Collect the fractions corresponding to the peak of the desired compound. .

  • Post-Purification:

    • Combine the collected fractions containing the pure product.

    • Remove the organic solvent (acetonitrile or methanol) under reduced pressure.

    • If necessary, lyophilize the remaining aqueous solution to obtain the pure, solid product.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6]

Anti-inflammatory Signaling Pathways of DHCA cluster_stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_pathway IKK IKK Complex Receptor->IKK NFkB_active NF-κB (p65/p50) (Active) MAPK_pathway->NFkB_active IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_inactive->NFkB_active translocates DHCA This compound DHCA->MAPK_pathway inhibits DHCA->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Gene_Expression induces

Caption: DHCA inhibits inflammatory responses by blocking the MAPK and NF-κB pathways.

Antioxidant Signaling Pathway of this compound

This compound can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and modulating intracellular antioxidant defense mechanisms.

Antioxidant Signaling Pathway of DHCA cluster_stressor Oxidative Stressor (e.g., UV, H₂O₂) cluster_cell Cell Stressor Stressor ROS Reactive Oxygen Species (ROS) Stressor->ROS induces Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS neutralizes DHCA This compound DHCA->ROS scavenges DHCA->Antioxidant_Enzymes upregulates

Caption: DHCA combats oxidative stress by scavenging ROS and enhancing antioxidant enzymes.

General Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

General Workflow Start Starting Materials (DHCA, Alcohol/Amine) Synthesis Synthesis (Enzymatic or Chemical) Start->Synthesis Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Synthesis->Reaction_Monitoring Reaction_Monitoring->Synthesis Continue reaction Workup Reaction Workup (Extraction, Washing) Reaction_Monitoring->Workup Reaction complete Crude_Product Crude Product Workup->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Purity_Analysis Purity Analysis (HPLC, NMR) Purification->Purity_Analysis Purity_Analysis->Purification Further purification Final_Product Pure DHCA Derivative Purity_Analysis->Final_Product Pure

Caption: Workflow for DHCA derivative synthesis, from starting materials to pure product.

References

Application Notes and Protocols for Studying Dihydrocaffeic Acid Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA) is a primary metabolite of chlorogenic acid, a major bioactive compound found in coffee, fruits, and vegetables. Emerging research indicates that DHCA possesses a range of biological activities, including potent antioxidant and anti-inflammatory effects, making it a compound of significant interest for therapeutic development.[1] This document provides detailed application notes and experimental protocols for utilizing various cell culture models to investigate the multifaceted effects of DHCA.

Application Notes

DHCA has demonstrated significant bioactivity in several well-established cell culture models, often surpassing its precursor, chlorogenic acid, particularly at lower concentrations.[1] The selection of an appropriate cell model is crucial for elucidating the specific mechanisms of action of DHCA.

  • Antioxidant Activity: Caco-2 cells, a human colon adenocarcinoma line, are a suitable model for assessing the cellular antioxidant capacity of DHCA.[1] DHCA has been shown to exhibit a dose-dependent increase in cellular antioxidant activity in this cell line.[1]

  • Anti-inflammatory Effects: The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation. DHCA has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells in a dose-dependent manner.[1] Mouse chondrocytes are another relevant model, where DHCA has been found to alleviate inflammation and cartilage degradation induced by interleukin-1 beta (IL-1β) by suppressing the NF-κB and MAPK signaling pathways.[2]

  • Anti-adipogenic Properties: The 3T3-L1 murine preadipocyte cell line is a widely used model for studying adipogenesis. DHCA has demonstrated a more pronounced effect than chlorogenic acid in inhibiting adipocyte differentiation, particularly at higher concentrations.[1]

  • Photoaging and Skin Protection: L929 murine fibroblasts are a relevant model to study the protective effects of DHCA against UVB-induced skin damage. DHCA has been shown to mitigate oxidative stress, apoptosis, and the expression of matrix metalloproteinase-1 (MMP-1) in UVB-irradiated L929 cells, primarily through the p38 MAPK signaling pathway.[3][4]

  • Hepatoprotective Effects: The HepG2 human hepatoma cell line can be used to model liver inflammation and oxidative stress. While one study indicated that DHCA did not show significant anti-inflammatory effects in TNF-α-stimulated HepG2 cells, other related metabolites did, suggesting the importance of comparative studies.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (DHCA) observed in various cell culture models.

Table 1: Antioxidant Activity of DHCA in Caco-2 Cells [1]

Concentration (μM)Cellular Antioxidant Activity (%)
5023.19
30041.53

Table 2: Anti-inflammatory Activity of DHCA in LPS-stimulated RAW 264.7 Cells [1]

Concentration (μM)Nitrite Production Inhibition (%)
50Significantly higher than Chlorogenic Acid
30015.36% superior to Chlorogenic Acid

Table 3: Protective Effect of DHCA on Cell Viability in UVB-irradiated L929 Fibroblasts [4]

TreatmentCell Viability (%)
Control (No UVB)100
UVB~50
UVB + DHCA (7 μM)~60
UVB + DHCA (14 μM)~70
UVB + DHCA (35 μM)~85

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of DHCA or its protective effect against stressors.

Materials:

  • Cells of interest (e.g., L929, HepG2)

  • 96-well plates

  • Complete culture medium

  • This compound (DHCA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of DHCA (and/or a stressor like UVB or TNF-α) and incubate for the desired period (e.g., 24 hours). Include untreated control wells.

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cellular Antioxidant Activity (CAA) Assay in Caco-2 Cells

This assay measures the ability of DHCA to scavenge intracellular reactive oxygen species (ROS).

Materials:

  • Caco-2 cells

  • Black 96-well plates with clear bottoms

  • Complete culture medium

  • DHCA stock solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) solution (peroxyl radical initiator)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Procedure:

  • Seed Caco-2 cells in a black 96-well plate and grow to confluence.

  • Wash the cells with HBSS.

  • Treat the cells with various concentrations of DHCA and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.

  • Wash the cells with HBSS.

  • Add 100 µL of 600 µM AAPH solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve (AUC) for both control and DHCA-treated wells.

  • The CAA value is calculated as: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells

This assay quantifies the anti-inflammatory effect of DHCA by measuring the inhibition of NO production.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • Complete culture medium

  • DHCA stock solution

  • Lipopolysaccharide (LPS) solution (1 µg/mL)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of DHCA for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a control group with no LPS and a group with LPS alone.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition by DHCA.

Western Blot Analysis for Signaling Proteins (NF-κB, MAPK, MMP-1)

This protocol allows for the detection of changes in the expression and phosphorylation of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-MMP-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the study of this compound.

DHCA_Anti_inflammatory_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates iNOS iNOS (Gene Expression) NFkB_nucleus->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_nucleus->Pro_inflammatory_Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Pro_inflammatory_Cytokines->Inflammation DHCA This compound DHCA->IKK Inhibits

Caption: DHCA's anti-inflammatory mechanism via NF-κB pathway inhibition.

DHCA_UVB_Protection_Pathway UVB UVB Radiation ROS Reactive Oxygen Species (ROS) UVB->ROS Induces p38 p38 MAPK ROS->p38 Activates p_p38 p-p38 MAPK p38->p_p38 AP1 AP-1 (c-Jun/c-Fos) p_p38->AP1 Activates MMP1 MMP-1 (Gene Expression) AP1->MMP1 Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation DHCA This compound DHCA->ROS Scavenges DHCA->p38 Inhibits Phosphorylation

Caption: DHCA protects against UVB-induced damage by inhibiting the p38 MAPK pathway.

Experimental_Workflow_DHCA cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Mechanistic Analysis Cell_Seeding Seed Cells Treatment Treat with DHCA +/- Stressor Cell_Seeding->Treatment Viability Cell Viability (MTT) Treatment->Viability Antioxidant Antioxidant Activity (CAA, ROS) Treatment->Antioxidant Inflammation Anti-inflammatory (NO Assay) Treatment->Inflammation Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Gene_Expression Gene Expression (qPCR) Treatment->Gene_Expression Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Antioxidant->Data_Analysis Inflammation->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for studying DHCA effects in cell culture.

References

Measuring the Antioxidant Capacity of Dihydrocaffeic Acid Using the ORAC Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic acid and chlorogenic acid found in various plant-based foods and beverages, is recognized for its significant antioxidant properties.[1][2] These properties are largely attributed to its catechol structure, which enables it to effectively scavenge free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely accepted, fluorescence-based method for quantifying the antioxidant capacity of various substances, including natural compounds like this compound.[3][4]

This document provides a detailed protocol for measuring the antioxidant capacity of this compound using the ORAC assay. The assay quantifies the ability of an antioxidant to inhibit the decline in fluorescence of a probe, typically fluorescein, which is induced by peroxyl radicals generated from 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[5] The antioxidant capacity of the test compound is determined by comparing its protective effect to that of a known standard, Trolox, a water-soluble analog of vitamin E. The results are expressed as Trolox Equivalents (TE).[4]

Data Presentation

The antioxidant capacity of this compound and related compounds can be summarized for comparative analysis. While a specific ORAC value for this compound was not identified in the reviewed literature, the table below includes Trolox Equivalent Antioxidant Capacity (TEAC) values from other common antioxidant assays (DPPH and ABTS) to provide context for its antioxidant potential.[1] For comparison, the ORAC value of its parent compound, caffeic acid, is also included.

CompoundAssayAntioxidant Capacity (µmol TE/g or TEAC)Reference
This compoundDPPH2.05[1]
This compoundABTS (5 min)1.16[1]
This compoundABTS (20 min)1.41[1]
Caffeic AcidORAC~3.47 times higher than Trolox[6]

Experimental Protocols

This section details the methodology for conducting the ORAC assay to determine the antioxidant capacity of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Trolox ((±)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Fluorescein sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader with temperature control and automated injectors

  • Multichannel pipette

Preparation of Solutions
  • Phosphate Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer and adjust the pH to 7.4. This buffer will be used for all dilutions.

  • Fluorescein Stock Solution (4 µM): Prepare a 4 µM stock solution of fluorescein in 75 mM phosphate buffer. Store this solution wrapped in foil at 4°C.

  • Fluorescein Working Solution: Immediately before use, dilute the fluorescein stock solution 1:500 with 75 mM phosphate buffer. Prepare this solution fresh daily.

  • AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer to a final concentration of 75 mM. This solution must be prepared fresh daily.

  • Trolox Stock Solution (1 mM): Prepare a 1 mM Trolox stock solution in 75 mM phosphate buffer.

  • Trolox Standard Curve Solutions: Prepare a series of Trolox dilutions (e.g., 0, 12.5, 25, 50, 100 µM) from the Trolox stock solution using 75 mM phosphate buffer.

  • This compound Sample Solutions: Prepare a stock solution of this compound in 75 mM phosphate buffer. From this stock, prepare a series of dilutions to be tested.

Assay Procedure
  • Plate Preparation: To each well of a 96-well black microplate, add 150 µL of the fluorescein working solution.

  • Addition of Standards and Samples:

    • To the blank wells, add 25 µL of 75 mM phosphate buffer.

    • To the standard wells, add 25 µL of each Trolox standard dilution.

    • To the sample wells, add 25 µL of each this compound sample dilution.

  • Incubation: Incubate the microplate at 37°C for 30 minutes in the plate reader's incubation chamber.

  • Initiation of Reaction: Following incubation, rapidly add 25 µL of the freshly prepared AAPH solution to all wells using a multichannel pipette or an automated injector.

  • Fluorescence Measurement: Immediately after the addition of AAPH, begin kinetic measurement of fluorescence intensity every 1-2 minutes for at least 60-90 minutes. The plate should be maintained at 37°C throughout the measurement. Set the excitation wavelength to 485 nm and the emission wavelength to 520 nm.

Data Analysis
  • Calculate the Area Under the Curve (AUC): The AUC for each well (blank, standards, and samples) is calculated from the fluorescence decay curve using the following formula: AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fₙ/f₀) where f₀ is the initial fluorescence reading and fₙ is the fluorescence reading at time n.

  • Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample: Net AUC = AUC_sample - AUC_blank

  • Generate a Standard Curve: Plot the Net AUC of the Trolox standards against their corresponding concentrations (in µM). Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c) and the correlation coefficient (R²).

  • Calculate the ORAC Value: Interpolate the Net AUC of the this compound samples onto the Trolox standard curve to determine their Trolox equivalent concentrations. The final ORAC value is expressed as micromoles of Trolox Equivalents (µmol TE) per gram or mole of this compound.

Visualizations

ORAC Assay Experimental Workflow

ORAC_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 75mM Phosphate Buffer (pH 7.4) P2 Prepare Fluorescein Working Solution P3 Prepare AAPH Solution (Fresh) P4 Prepare Trolox Standards (0-100 µM) P5 Prepare this compound Sample Dilutions A1 Pipette 150 µL Fluorescein into 96-well plate A2 Add 25 µL of Blank, Standards, or Samples A1->A2 A3 Incubate plate at 37°C for 30 min A2->A3 A4 Inject 25 µL AAPH Solution to initiate reaction A3->A4 A5 Kinetic Fluorescence Reading (Ex: 485nm, Em: 520nm) for 60-90 min at 37°C A4->A5 D1 Calculate Area Under the Curve (AUC) A5->D1 Fluorescence Decay Curves D2 Calculate Net AUC (AUC_sample - AUC_blank) D1->D2 D3 Plot Trolox Standard Curve (Net AUC vs. Concentration) D2->D3 D4 Calculate ORAC Value of DHCA (in µmol Trolox Equivalents) D3->D4 Antioxidant_Mechanism cluster_path1 Without Antioxidant cluster_path2 With this compound AAPH AAPH PeroxylRadical Peroxyl Radicals (ROO•) AAPH->PeroxylRadical Thermal Decomposition OxidizedFluorescein Oxidized Fluorescein (Non-Fluorescent) PeroxylRadical->OxidizedFluorescein Oxidizes DHCA This compound (Antioxidant) PeroxylRadical->DHCA Neutralized by Fluorescein Fluorescein (Fluorescent) Fluorescein->OxidizedFluorescein Fluorescence Quenched DHCA->Fluorescein Protects OxidizedDHCA Oxidized DHCA (Stable) DHCA->OxidizedDHCA Donates H•

References

Assessing the Anti-inflammatory Activity of Dihydrocaffeic Acid in Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), a metabolite of caffeic acid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. In macrophages, key orchestrators of the inflammatory response, DHCA has been shown to modulate critical signaling pathways and reduce the production of pro-inflammatory mediators. These application notes provide a comprehensive guide to assessing the anti-inflammatory effects of this compound in a laboratory setting, complete with detailed experimental protocols and data presentation formats.

Inflammation is a fundamental biological process in response to harmful stimuli. However, its dysregulation can lead to chronic inflammatory diseases. Macrophages, when activated by stimuli such as lipopolysaccharide (LPS), produce a cascade of pro-inflammatory molecules, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are also upregulated during macrophage activation. This compound has been found to suppress the expression of iNOS and IL-6.[1][2][3] Furthermore, it can inhibit the upregulation of matrix metalloproteinases (MMPs) induced by inflammatory stimuli.[1][2] The underlying mechanism for these effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3]

Data Presentation

The following tables provide a structured format for presenting quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Macrophage Viability

Concentration of this compound (µM)Cell Viability (%)Standard Deviation
0 (Control)100±x.x
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

TreatmentNitrite Concentration (µM)% Inhibition of NO ProductionStandard Deviation
Control (no LPS)
LPS (1 µg/mL)0±x.x
LPS + DHCA (1 µM)
LPS + DHCA (5 µM)
LPS + DHCA (10 µM)
LPS + DHCA (25 µM)
LPS + DHCA (50 µM)

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)
LPS (1 µg/mL)
LPS + DHCA (10 µM)
LPS + DHCA (50 µM)

Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages

TreatmentRelative iNOS Expression (Fold Change)Relative COX-2 Expression (Fold Change)
Control (no LPS)1.01.0
LPS (1 µg/mL)
LPS + DHCA (10 µM)
LPS + DHCA (50 µM)

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for these studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time.[4] For nitric oxide and cytokine assays, a 24-hour stimulation is common, while shorter incubation times are used for signaling pathway analysis.[4]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound.[5][6][7]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert MTT into a purple formazan product.[7]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • After overnight incubation, treat the cells with various concentrations of this compound for 24 hours.[4]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitric oxide produced by the macrophages.

  • Principle: The Griess test measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.[4] This measurement serves as a surrogate marker for nitric oxide production.[8]

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[4][9]

    • Incubate at room temperature for 10 minutes.[4]

    • Measure the absorbance at 540 nm.[4][10]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[4]

Pro-inflammatory Cytokine Measurement (ELISA)

This assay is used to quantify the levels of specific cytokines in the cell culture supernatant.

  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the target cytokine.[4]

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[4]

    • Measure the absorbance at the appropriate wavelength.[4]

    • Calculate the cytokine concentrations based on the standard curves.[4]

Western Blot Analysis for iNOS and COX-2

This technique is used to determine the protein expression levels of iNOS and COX-2.

  • Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration of the lysates.[4]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

    • Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).[4]

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a suitable detection system and quantify the band intensities.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the mRNA expression levels of inflammatory markers.

  • Principle: qRT-PCR measures the amount of a specific RNA transcript.

  • Protocol:

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA from the RNA.

    • Perform real-time PCR using primers specific for TNF-α, IL-6, IL-1β, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

    • Analyze the data to determine the relative gene expression levels.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays Culture RAW 264.7 Macrophage Culture Pretreat Pre-treatment with this compound Culture->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate MTT Cell Viability (MTT Assay) Stimulate->MTT Griess NO Production (Griess Assay) Stimulate->Griess ELISA Cytokine Production (ELISA) Stimulate->ELISA WB Protein Expression (Western Blot) Stimulate->WB qPCR Gene Expression (qRT-PCR) Stimulate->qPCR Data Data Analysis & Interpretation MTT->Data Griess->Data ELISA->Data WB->Data qPCR->Data

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Signaling_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates to DHCA This compound DHCA->MAPK DHCA->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription of Inflammation Inflammatory Response Genes->Inflammation

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Dihydrocaffeic Acid: A Modulator of Protein Expression in Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Western Blot Analysis

For researchers, scientists, and drug development professionals, Dihydrocaffeic Acid (DHCA) presents a compelling subject of investigation due to its significant anti-inflammatory and antioxidant properties.[1][2][3] A metabolite of common dietary polyphenols like chlorogenic acid, DHCA has been shown to modulate key signaling pathways involved in cellular stress responses and inflammation.[3][4] Western blot analysis is a crucial technique to elucidate the molecular mechanisms by which DHCA exerts its effects on protein expression. These application notes provide detailed protocols and data interpretation guidelines for studying DHCA's impact on protein expression using Western blotting.

Summary of this compound's Impact on Protein Expression

This compound has been demonstrated to influence the expression and activation of several key proteins involved in inflammatory and oxidative stress pathways. Its primary mechanisms of action include the inhibition of the NF-κB and MAPK signaling pathways and the potential activation of the Nrf2 pathway.

Table 1: Effect of this compound on Key Protein Expression in IL-1β-induced Inflammation in Chondrocytes[1]
Target ProteinTreatmentResult
p-P65IL-1βIncreased expression
IL-1β + DHCA (40 µM)Decreased expression
p-JNKIL-1βIncreased expression
IL-1β + DHCA (40 µM)Decreased expression
p-ERKIL-1βIncreased expression
IL-1β + DHCA (40 µM)Decreased expression
p-P38IL-1βIncreased expression
IL-1β + DHCA (40 µM)Decreased expression
iNOSIL-1βIncreased expression
IL-1β + DHCADecreased expression
IL-6IL-1βIncreased expression
IL-1β + DHCADecreased expression
MMP-1IL-1βIncreased expression
IL-1β + DHCADecreased expression
MMP-3IL-1βIncreased expression
IL-1β + DHCADecreased expression
MMP-13IL-1βIncreased expression
IL-1β + DHCADecreased expression
Collagen IIIL-1βDecreased expression
IL-1β + DHCAIncreased expression
AggrecanIL-1βDecreased expression
IL-1β + DHCAIncreased expression
SOX9IL-1βDecreased expression
IL-1β + DHCAIncreased expression
Table 2: Effect of this compound on Protein Expression in UVB-Induced Oxidative Stress in L929 Fibroblasts[2]
Target ProteinTreatmentResult
MMP-1UVB (600 mJ/cm²)2.3-fold increase
UVB + DHCA (35 µM)Attenuated to 1.5-fold increase
MMP-3UVB (600 mJ/cm²)3.3-fold increase
UVB + DHCA (35 µM)Slightly attenuated to 2.7-fold increase
MMP-9UVB (600 mJ/cm²)2.1-fold increase
UVB + DHCA (35 µM)Attenuated to 1.5-fold increase
Cleaved Caspase 9UVBIncreased expression
UVB + DHCADecreased expression
p-p38UVBIncreased phosphorylation
UVB + DHCAReduced phosphorylation
Table 3: Effect of this compound on Protein Expression in LPS-Induced Inflammation in RAW 264.7 Macrophages[3]
Target ProteinTreatmentResult
TNF-αLPSIncreased expression
LPS + DHCADecreased expression
IL-6LPSIncreased expression
LPS + DHCADecreased expression
p-PERKLPSIncreased expression
LPS + DHCADecreased expression
IκBαLPSDecreased expression
LPS + DHCAIncreased expression
NF-κB p65LPSIncreased expression
LPS + DHCADecreased expression

Signaling Pathways Modulated by this compound

DHCA's regulatory effects on protein expression are primarily mediated through its interaction with key signaling cascades.

DHCA_Signaling_Pathways cluster_0 This compound (DHCA) cluster_1 Pro-inflammatory Stimuli cluster_2 Signaling Cascades cluster_3 Cellular Response DHCA DHCA MAPK MAPK (JNK, ERK, p38) DHCA->MAPK Inhibits NFkB NF-κB (p65) DHCA->NFkB Inhibits PERK PERK DHCA->PERK Inhibits ECM_Synthesis ECM Synthesis (Collagen II, Aggrecan) DHCA->ECM_Synthesis Promotes Stimuli IL-1β / LPS / UVB Stimuli->MAPK Stimuli->NFkB Stimuli->PERK Inflammation Inflammation (iNOS, IL-6, TNF-α) MAPK->Inflammation ECM_Degradation ECM Degradation (MMPs) MAPK->ECM_Degradation Apoptosis Apoptosis (Caspase 9) MAPK->Apoptosis NFkB->Inflammation NFkB->ECM_Degradation PERK->NFkB

Caption: this compound signaling pathways.

Experimental Protocols

A generalized workflow for analyzing the effects of DHCA on protein expression using Western blotting is presented below. This can be adapted based on the specific cell or tissue type and the target proteins of interest.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Treatment (e.g., Chondrocytes, Fibroblasts, Macrophages) start->cell_culture end End dhca_treatment 2. DHCA Treatment (e.g., 35-40 µM for 1-24h) cell_culture->dhca_treatment stimulus 3. Pro-inflammatory/Oxidative Stimulus (e.g., IL-1β, LPS, UVB) dhca_treatment->stimulus lysis 4. Cell Lysis and Protein Extraction stimulus->lysis quantification 5. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking 8. Blocking (e.g., 5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 9. Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation (1-2 hours at RT) primary_ab->secondary_ab detection 11. Chemiluminescent or Fluorescent Detection secondary_ab->detection analysis 12. Data Analysis and Quantification detection->analysis analysis->end

Caption: General workflow for Western blot analysis.

Protocol 1: Western Blot Analysis of DHCA Effects on IL-1β-Induced Protein Expression in Chondrocytes

This protocol is adapted from studies investigating the chondroprotective effects of DHCA.[1][5][6]

1. Cell Culture and Treatment:

  • Culture primary chondrocytes or a suitable chondrocyte cell line to 80% confluency.
  • Pre-treat cells with DHCA (e.g., 40 µM) for 24 hours.
  • Induce inflammation by treating with IL-1β (e.g., 5 ng/ml) for a specified time (e.g., 15 minutes for signaling proteins, 24 hours for matrix proteins).

2. Protein Extraction:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
  • Separate proteins on a 10-12% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against target proteins (e.g., p-P65, p-JNK, MMP-13, Collagen II) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.
  • Capture the signal using an imaging system.
  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Western Blot Analysis of DHCA Effects on UVB-Induced Protein Expression in Fibroblasts

This protocol is based on research into the photoprotective effects of DHCA.[2]

1. Cell Culture and Treatment:

  • Culture L929 fibroblasts to near confluency.
  • Pre-treat cells with DHCA (e.g., 35 µM) for 1 hour.
  • Expose cells to UVB radiation (e.g., 600 mJ/cm²).
  • Incubate for 24 hours post-irradiation.

2. Protein Extraction:

  • Harvest and lyse cells in a buffer containing 100 mM Tris-HCl pH 7.4, 2% (w/v) SDS, 5% (v/v) 2-mercaptoethanol, and 30% (v/v) glycerol, supplemented with protease and phosphatase inhibitors.[2]

3. Protein Quantification:

  • Determine protein concentration using a suitable method.

4. SDS-PAGE and Protein Transfer:

  • Follow the standard procedure as described in Protocol 1.

5. Immunoblotting:

  • Block the membrane with 3% BSA in TBST.[2]
  • Incubate with primary antibodies against MMP-1, MMP-3, MMP-9, cleaved caspase 9, and p-p38.
  • Incubate with an HRP-conjugated anti-mouse secondary antibody (1:10000 dilution in TBST with 3% BSA) for 2 hours at room temperature.[2]

6. Detection and Analysis:

  • Use a luminol-based reagent for detection and visualize with an imaging system.[2]
  • Normalize target protein levels to β-actin.[2]

Concluding Remarks

This compound demonstrates significant potential in modulating protein expression associated with inflammation and oxidative stress. The provided protocols and data summaries offer a framework for researchers to investigate the molecular mechanisms of DHCA using Western blot analysis. Consistent and reproducible results will depend on careful optimization of experimental conditions, including cell type, DHCA concentration, treatment duration, and antibody selection. These application notes serve as a detailed guide to facilitate further exploration into the therapeutic applications of this compound.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Dihydrocaffeic Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydrocaffeic acid (DHCA) is a phenolic acid and a microbial metabolite of dietary polyphenols, such as chlorogenic acid.[1] It has garnered significant interest in the scientific community due to its potent antioxidant and anti-inflammatory properties.[1][2] Research has demonstrated that DHCA can modulate various cellular processes, including signaling pathways and gene expression, making it a promising candidate for therapeutic applications in a range of diseases.[2][3][4] These application notes provide a comprehensive overview of the effects of DHCA on gene expression and detailed protocols for assessing its biological activity.

Biological Activity of this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] By inhibiting these pathways, DHCA can suppress the expression of pro-inflammatory and catabolic genes.[3]

Anti-inflammatory and Chondroprotective Effects:

In models of osteoarthritis, DHCA has been demonstrated to alleviate inflammation and cartilage degradation.[3][4] It achieves this by:

  • Downregulating pro-inflammatory mediators: DHCA significantly reduces the expression of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6).[3]

  • Inhibiting catabolic enzymes: The expression of matrix metalloproteinases (MMPs), such as MMP1, MMP3, and MMP13, which are responsible for cartilage breakdown, is inhibited by DHCA treatment.[3][4]

  • Upregulating anabolic markers: DHCA promotes the expression of crucial components of the cartilage matrix, including collagen II and aggrecan, as well as the transcription factor SOX9, which is essential for chondrogenesis.[3][4]

Longevity and Stress Resistance:

Studies in Caenorhabditis elegans have revealed that DHCA can promote longevity and increase resistance to stress.[5][6] This is associated with the activation of genes involved in stress response and metabolism, including:

  • Insulin/IGF-1 signaling pathway components: daf-16, daf-18, and hsf-1.[5]

  • Antioxidant enzymes: sod-3, which encodes a superoxide dismutase.[5]

  • Sirtuin genes: sir-2.1, which is involved in aging and metabolic regulation.[5]

Data Presentation

The following tables summarize the quantitative data on gene expression changes in response to this compound treatment from published studies.

Table 1: Effect of this compound on Gene Expression in C. elegans [5]

GeneFunctionFold Change (DHCA 300 µM)
daf-16Transcription factor (longevity, stress resistance)~1.8
daf-18Phosphatase (regulates insulin/IGF-1 signaling)~1.7
hsf-1Heat shock transcription factor 1~1.6
sod-3Superoxide dismutase~2.5
sir-2.1NAD-dependent deacetylase sirtuin~1.5
skn-1Transcription factor (oxidative stress response)No significant change
ctl-1CatalaseNo significant change
hsp-16.2Heat shock proteinNo significant change

Table 2: Effect of this compound on Protein Expression in IL-1β-stimulated Chondrocytes [3]

ProteinFunctionEffect of DHCA (40 µM)
iNOSPro-inflammatory enzymeSignificant Decrease
IL-6Pro-inflammatory cytokineSignificant Decrease
MMP-1Matrix metalloproteinaseSignificant Decrease
MMP-3Matrix metalloproteinaseSignificant Decrease
MMP-13Matrix metalloproteinaseSignificant Decrease
Collagen IICartilage matrix proteinSignificant Increase
AggrecanCartilage matrix proteinSignificant Increase
SOX9Chondrogenic transcription factorSignificant Increase
p-p65Activated NF-κB subunitSignificant Decrease
p-JNKActivated MAPKSignificant Decrease
p-ERKActivated MAPKSignificant Decrease
p-p38Activated MAPKSignificant Decrease

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound are provided below.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of DHCA on cell viability and proliferation. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.

Materials:

  • Cells of interest

  • This compound (DHCA)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • DHCA Treatment: Prepare serial dilutions of DHCA in complete culture medium. Remove the medium from the wells and add 100 µL of the DHCA solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHCA).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis in response to DHCA treatment.[7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Materials:

  • Cells of interest

  • This compound (DHCA)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DHCA for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Gene Expression Analysis (RNA Sequencing)

This protocol outlines a general workflow for analyzing global gene expression changes in response to DHCA treatment using RNA sequencing (RNA-seq).

Materials:

  • Cells of interest treated with DHCA and a vehicle control

  • RNA extraction kit

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencer

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with DHCA at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and integrity of the RNA using a Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN) are suitable for library preparation.

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a suitable library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

    • Differential Gene Expression Analysis: Identify genes that are differentially expressed between DHCA-treated and control samples using packages like DESeq2 or edgeR.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by DHCA.

Protocol 4: Validation of Gene Expression (Quantitative Real-Time PCR - qPCR)

This protocol is used to validate the results from RNA-seq or to analyze the expression of specific target genes. The 2(-Delta Delta C(T)) method is a common way to analyze the relative changes in gene expression.[8]

Materials:

  • cDNA synthesized from RNA of DHCA-treated and control cells

  • Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Synthesize cDNA from the same RNA samples used for RNA-seq (or from a new set of treated cells) using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target or reference gene, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis (2(-Delta Delta C(T)) Method): [8]

    • Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene (ΔCt = Ct(target) - Ct(reference)).

    • Calculate ΔΔCt: For each treated sample, calculate the difference between its ΔCt and the average ΔCt of the control samples (ΔΔCt = ΔCt(treated) - ΔCt(control)).

    • Calculate Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCt).

Protocol 5: Protein Expression Analysis (Western Blotting)

This protocol is used to detect and quantify the expression of specific proteins in response to DHCA treatment.

Materials:

  • Cells of interest treated with DHCA and a vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

DHCA_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway DHCA This compound JNK JNK DHCA->JNK inhibits ERK ERK DHCA->ERK inhibits p38 p38 DHCA->p38 inhibits IKK IKK DHCA->IKK inhibits pJNK p-JNK JNK->pJNK pERK p-ERK ERK->pERK pp38 p-p38 p38->pp38 Nucleus Nucleus pJNK->Nucleus pERK->Nucleus pp38->Nucleus pIkB p-IκBα IKK->pIkB IkB IκBα NFkB NF-κB (p65/p50) pNFkB p-p65 NFkB->pNFkB pIkB->NFkB degradation pNFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, IL-6) Nucleus->ProInflammatory_Genes transcription Catabolic_Genes Catabolic Genes (MMPs) Nucleus->Catabolic_Genes transcription Anabolic_Genes Anabolic Genes (Collagen II, Aggrecan) Nucleus->Anabolic_Genes transcription

Caption: DHCA inhibits the MAPK and NF-κB signaling pathways.

Experimental_Workflow cluster_assays Cellular Assays cluster_omics Gene and Protein Expression cluster_analysis Data Analysis and Interpretation start Cell Culture and DHCA Treatment viability Cell Viability (MTT Assay) start->viability apoptosis Apoptosis (Annexin V/PI) start->apoptosis rna_extraction RNA Extraction and QC start->rna_extraction protein_lysis Protein Lysis and Quantification start->protein_lysis rnaseq RNA Sequencing rna_extraction->rnaseq qpcr qPCR Validation rna_extraction->qpcr western Western Blotting protein_lysis->western diff_exp Differential Gene Expression Analysis rnaseq->diff_exp conclusion Biological Interpretation qpcr->conclusion protein_quant Protein Quantification western->protein_quant pathway_analysis Pathway Enrichment diff_exp->pathway_analysis pathway_analysis->conclusion protein_quant->conclusion

Caption: Workflow for analyzing DHCA's effects.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dihydrocaffeic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in drug development and clinical research who require a reliable method for quantifying dihydrocaffeic acid in human plasma.

Abstract: this compound (DHCA), a primary metabolite of caffeic acid found in coffee and other plant-based foods, is noted for its antioxidant properties.[1][2] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The protocol employs a straightforward sample preparation procedure involving protein precipitation and liquid-liquid extraction, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies, metabolite analysis, and clinical research.

Principle of the Method

This method quantifies this compound using a stable isotope-labeled internal standard or a suitable analog to ensure accuracy. Plasma samples undergo protein precipitation to remove macromolecules, followed by a liquid-liquid extraction step to isolate the analyte from remaining matrix components.[3][4] For the analysis of total this compound, an optional enzymatic hydrolysis step can be included to deconjugate glucuronidated or sulfated metabolites back to their aglycone form.[3][5] The processed sample is then injected into a reversed-phase UHPLC system for chromatographic separation.[6][7] Detection is achieved with a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode, which offers high selectivity and sensitivity for phenolic acids.[1][3][8] Quantification is performed using the highly specific MRM scan mode.[6][9]

Experimental Protocols

2.1 Materials and Reagents

  • This compound (≥98% purity)

  • 3-(4-hydroxyphenyl)-propionic acid (Internal Standard, IS) (≥98% purity)[3][4]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ethyl acetate (HPLC grade)

  • Human plasma (K2-EDTA)

  • β-Glucuronidase/Arylsulfatase from Helix pomatia (for optional deconjugation)[5]

  • Sodium acetate buffer (0.1 M, pH 5.0)

2.2 Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a methanol:water (1:1, v/v) mixture to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the IS at a concentration of 100 ng/mL in methanol.

2.3 Sample Preparation Protocol

  • Pipette 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix.

  • (Optional - For Total this compound): Add 50 µL of sodium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for 1 hour.[3][5]

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 13,000 x g for 5 minutes.[3][4]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A/B (90:10, v/v) mixture.[4] Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS System and Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System UHPLC System
Column Acquity UPLC HSS T3 C18 (100mm x 2.1mm, 1.8µm)[10]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 0.4 mL/min[10]
Gradient 0-1.0 min (10% B), 1.0-5.0 min (10-80% B), 5.0-6.0 min (80-95% B), 6.0-7.0 min (95% B), 7.1-8.0 min (10% B, re-equilibration)
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Tandem Mass Spectrometry Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[3][8]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 550°C
Dwell Time 150 ms
Analyte This compound
Precursor Ion (Q1) m/z 181.05[1][11]
Product Ion (Q3) m/z 137.0[1][11]
Collision Energy (CE) -15 V
Analyte Internal Standard (IS)
Precursor Ion (Q1) m/z 165.1
Product Ion (Q3) m/z 121.1

| Collision Energy (CE) | -18 V |

Visualization of Workflow and Fragmentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is hydrolysis 3. Optional: Enzymatic Hydrolysis add_is->hydrolysis ppt 4. Protein Precipitation (Acidified Acetonitrile) hydrolysis->ppt centrifuge1 5. Centrifugation ppt->centrifuge1 lle 6. Liquid-Liquid Extraction (Ethyl Acetate) centrifuge1->lle dry_recon 7. Evaporate & Reconstitute lle->dry_recon lcms 8. LC-MS/MS Analysis (MRM Mode) dry_recon->lcms data 9. Data Processing & Quantification lcms->data fragmentation_pathway parent This compound Precursor Ion [M-H]⁻ m/z 181.05 fragment Product Ion m/z 137.0 parent->fragment Collision-Induced Dissociation (Loss of CO₂, 44 Da)

References

Application Notes and Protocols: Dihydrocaffeic Acid as a Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic acid and chlorogenic acids, is ubiquitously present in human plasma and urine following the consumption of polyphenol-rich foods such as coffee, fruits, and vegetables.[1][2] Its inherent stability and structural similarity to a range of phenolic and phenylpropanoic acid metabolites make it an excellent candidate for use as an internal standard in metabolomics studies. This document provides detailed application notes and protocols for the use of this compound as a standard for the quantification of analogous compounds in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

PropertyValueReference
Molecular Formula C₉H₁₀O₄--INVALID-LINK--
Molecular Weight 182.17 g/mol [2]
Melting Point 136 °C[3]
Solubility Soluble in water and ethanol[3]
Appearance White to beige to orange powder[3]

Rationale for Use as an Internal Standard

The ideal internal standard should mimic the analyte of interest in its chemical behavior during sample extraction, derivatization, and ionization, without being naturally present in the sample. This compound is well-suited for this role when analyzing other small phenolic acids for several reasons:

  • Structural Similarity: Its core structure is representative of a class of common metabolites.

  • Chemical Properties: It undergoes similar extraction and ionization efficiencies to many other phenolic acids.

  • Commercial Availability: High-purity this compound is readily available.

  • Exogenous Origin (in many study designs): While a metabolite, its basal levels can be negligible in controlled dietary studies, or a stable isotope-labeled version can be used for ultimate precision.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (≥98% purity)

  • Methanol (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the powder to a 10 mL volumetric flask.

    • Dissolve the powder in a small volume of methanol and then bring the flask to volume with methanol.

    • Mix thoroughly until all solid is dissolved.

    • Store the stock solution in an amber vial at -20°C. This solution is typically stable for up to 6 months.

  • Working Internal Standard Solution (10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the flask to volume with 50:50 (v/v) methanol:water.

    • Mix thoroughly. This working solution should be prepared fresh weekly and stored at 4°C.

Protocol 2: Sample Preparation from Human Plasma

Materials:

  • Human plasma (collected with EDTA or heparin)

  • This compound working internal standard solution (10 µg/mL)

  • Acetonitrile (LC-MS grade) containing 0.1% formic acid

  • Centrifuge capable of 14,000 x g and 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of the 10 µg/mL this compound working solution to achieve a final concentration of 1 µg/mL in the initial plasma volume.

  • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 60
    9.0 95
    11.0 95
    11.1 5

    | 14.0 | 5 |

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound (IS) 181.05 137.06 15
    Caffeic Acid 179.03 135.04 15
    Ferulic Acid 193.05 134.04 20

    | Other target analytes | Optimize individually | Optimize individually | Optimize individually |

Expected Performance Characteristics

The following table summarizes the expected performance characteristics when using this compound as an internal standard for the quantification of other phenolic acids. These values are representative and should be validated for each specific application and matrix.

ParameterExpected PerformanceNotes
Linearity (r²) > 0.99Over a concentration range relevant to the expected biological concentrations of the analytes.
Recovery 85-115%Determined by comparing the response of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.
Matrix Effect 80-120%Assessed by comparing the response of the internal standard in a post-extraction spiked sample to its response in a neat solution.
Intra-day Precision (%CV) < 15%Replicate analyses of quality control samples within the same batch.
Inter-day Precision (%CV) < 20%Replicate analyses of quality control samples across different batches.
Stability (in solution) Stable for at least 24 hours at 4°C and for several freeze-thaw cycles when stored at -80°C.[4]Stability should be assessed under specific experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with DHCA Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UHPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for metabolomics analysis using DHCA.

This compound and Cellular Signaling

This compound has been shown to modulate key inflammatory and stress-response signaling pathways, which is relevant for researchers in drug development and disease biology.[5][6]

G cluster_stimulus Cellular Stress / Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus e.g., IL-1β, UVB MAPK MAPK Pathway (JNK, ERK, p38) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Inflammation Inflammation (e.g., iNOS, IL-6) MAPK->Inflammation Degradation Matrix Degradation (e.g., MMPs) MAPK->Degradation NFkB->Inflammation NFkB->Degradation DHCA This compound DHCA->MAPK inhibits DHCA->NFkB inhibits

References

Application Notes and Protocols for the Enzymatic Synthesis of Dihydrocaffeic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of dihydrocaffeic acid (DHCA) esters. The methodologies described herein leverage the efficiency and selectivity of lipases to produce a variety of DHCA esters with potential applications in the pharmaceutical, cosmetic, and food industries due to their enhanced lipophilicity and biological activities, such as antioxidant and antimicrobial properties.[1][2][3][4]

Introduction to Enzymatic Synthesis

This compound, a metabolite of caffeic and chlorogenic acids, is a phenolic compound known for its potent antioxidant properties.[5][6][7] However, its hydrophilic nature can limit its application in lipid-based formulations. Enzymatic esterification, or lipophilization, is a green chemistry approach used to modify the structure of phenolic compounds to increase their solubility in nonpolar environments.[2][4][8] This process involves the use of enzymes, typically lipases, to catalyze the formation of an ester bond between the carboxylic acid group of DHCA and an alcohol.[2]

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently employed due to their high stability in organic solvents, thermal stability, and catalytic efficiency, leading to high reaction yields.[1][9][10] The synthesis can be performed via direct esterification with various alcohols or through transesterification with triglycerides, such as those found in natural oils.[11][12]

Biological Context: Metabolism of this compound

This compound is a significant metabolite produced by the human gut microbiota from dietary polyphenols like chlorogenic acid, which is abundant in coffee and various fruits.[13][14] This biotransformation is crucial as it can enhance the bioavailability and biological activity of the parent compounds.[14]

cluster_ingestion Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_absorption Systemic Circulation Chlorogenic Acid Chlorogenic Acid Hydrolysis Hydrolysis Chlorogenic Acid->Hydrolysis Esterases Caffeic Acid Caffeic Acid Hydrolysis->Caffeic Acid Reduction Reduction This compound This compound Reduction->this compound Caffeic Acid->Reduction Reductases Enhanced Bioavailability Enhanced Bioavailability This compound->Enhanced Bioavailability

Caption: Metabolic pathway of Chlorogenic Acid to this compound by gut microbiota.

Experimental Protocols

The following sections provide detailed protocols for the lipase-catalyzed synthesis of DHCA esters. A general experimental workflow is outlined below.

A Reactant Preparation (DHCA, Alcohol/Oil, Solvent) B Enzyme Addition (e.g., Novozym 435) A->B C Incubation (Shaking, Controlled Temperature) B->C D Reaction Monitoring (e.g., HPLC, TLC) C->D D->C Continue incubation E Enzyme Removal (Filtration) D->E Reaction complete F Solvent Evaporation E->F G Product Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for the enzymatic synthesis of this compound esters.

Protocol 2.1: Esterification of this compound with Alcohols

This protocol describes the synthesis of simple alkyl esters of DHCA, such as butyl or hexyl dihydrocaffeate.

Materials:

  • This compound (DHCA)

  • Alcohol (e.g., 1-butanol, 1-hexanol, linoleyl alcohol)[1][2][10]

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent System (e.g., hexane/2-butanone mixture, ionic liquid)[1][10]

  • Molecular sieves (optional, to remove water)

  • Reaction vessel (e.g., screw-capped flasks)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Reactant Preparation: Dissolve this compound and the chosen alcohol in the selected organic solvent system within the reaction vessel. The molar ratio of DHCA to alcohol can significantly influence the yield and should be optimized. Ratios from 1:1 to 1:8 (DHCA:alcohol) have been reported to be effective.[1] For instance, a high yield (99.3%) was obtained with a DHCA to linoleyl alcohol ratio of 1:8.[1]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme dosage is typically based on the weight of the substrates.

  • Incubation: Seal the reaction vessel and place it in a shaking incubator at a controlled temperature (e.g., 40-60°C).[10] The reaction time can range from several hours to multiple days.[9][10]

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion of DHCA into its ester form using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Enzyme Recovery: Once the reaction reaches the desired conversion, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can often be washed and reused for subsequent reactions.

  • Product Isolation: Remove the organic solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).

  • Purification: Purify the resulting crude ester using an appropriate technique, such as silica gel column chromatography, to isolate the pure this compound ester.

  • Structural Confirmation: Confirm the structure of the purified ester using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10]

Protocol 2.2: Transesterification of this compound with Natural Oils

This protocol is for synthesizing more complex phenolic lipids by reacting DHCA with triglycerides from sources like flaxseed or fish liver oil.[11][12]

Materials:

  • This compound (DHCA)

  • Natural Oil (e.g., flaxseed oil, fish liver oil)[11][12]

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent System (e.g., hexane/2-butanone mixture)[11][12]

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Reactant Preparation: Dissolve DHCA and the selected oil in the solvent system. The molar ratio of DHCA to oil is a critical parameter. For example, a 1:4 ratio of DHCA to flaxseed oil yielded both phenolic mono- and diacylglycerols, while a 1:8 ratio favored the production of diacylglycerols.[11]

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Incubation: Incubate the reaction at a controlled temperature with constant agitation.

  • Monitoring and Work-up: Follow steps 4-8 as described in Protocol 2.1 to monitor the reaction, recover the enzyme, and isolate and characterize the resulting phenolic lipids.

Data Presentation: Reaction Parameters and Yields

The efficiency of the enzymatic synthesis of DHCA esters is influenced by several factors. The tables below summarize quantitative data from various studies to facilitate comparison.

Table 1: Esterification of this compound with Various Alcohols

Alcohol Enzyme Solvent System DHCA:Alcohol Ratio Temp. (°C) Time Yield/Conversion Reference
Linoleyl Alcohol Novozym 435 Hexane/2-butanone (75:25 v/v) 1:8 55 ~10 days 99.3% Yield [1][9]
1-Butanol C. antarctica Lipase B - - - 72 h ~67% Yield [2]
Hexanol Novozym 435 Ionic Liquid* 1:2.1 39.4 77.5 h 84.4% Yield (predicted) [10][15]
Hexanol Novozym 435 Hexane/2-butanone (65:35 v/v) - 60 3 days ~95% Conversion [16]
Octanol Novozym 435 - - 60 5 days >65% Yield [8]

*1-butyl-3-methylimidazoliumbis (trifluoromethylsulfonyl) imide

Table 2: Transesterification of this compound with Oils

Oil Enzyme Solvent System DHCA:Oil Ratio Temp. (°C) Time Product(s) & Yield/Conversion Reference
Flaxseed Oil Lipase Hexane/2-butanone 1:4 - - Monoacylglycerols (39.6%), Diacylglycerols (27.8%) [11]
Flaxseed Oil Lipase Hexane/2-butanone 1:8 - - Monoacylglycerols (33.3%), Diacylglycerols (46.0%) [11]

| Fish Liver Oil | Lipase | Hexane/2-butanone (85:15 v/v) | 1:8 | - | - | 65.4% Max Conversion |[9][12] |

Conclusion and Applications

The enzymatic synthesis of this compound esters is a versatile and efficient method for producing novel lipophilic antioxidants. By carefully selecting the enzyme, alcohol or oil substrate, solvent system, and reaction conditions, a wide range of esters with tailored properties can be obtained. These synthesized compounds hold significant promise for applications in:

  • Pharmaceuticals: As novel antioxidant and anti-inflammatory agents.[5]

  • Cosmetics: For skin protection against oxidative stress.

  • Food Industry: As natural antioxidants to prevent lipid peroxidation and extend the shelf-life of food products.[15]

Further research and optimization of these protocols can lead to the development of scalable and sustainable processes for the industrial production of these valuable compounds.

References

Application of Dihydrocaffeic Acid in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA) is a phenolic acid and a primary metabolite of caffeic acid and chlorogenic acid, compounds abundant in coffee, fruits, and vegetables. Emerging evidence highlights the neuroprotective potential of DHCA across various models of neurodegenerative diseases. Its therapeutic effects are largely attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This document provides a comprehensive overview of the application of DHCA in preclinical neurodegenerative disease models, complete with detailed experimental protocols and a summary of key quantitative findings.

I. Neuroprotective Effects of this compound in Ischemic Stroke

DHCA has demonstrated significant neuroprotective effects in animal models of focal cerebral ischemia, a condition that shares pathological mechanisms with chronic neurodegenerative disorders, such as oxidative stress and inflammation.

Quantitative Data Summary
Model Treatment Key Findings Reference
Transient Middle Cerebral Artery Occlusion (tMCAo) in ratsDHCA (3, 10, 30 mg/kg, i.p.) at 0 and 2h post-ischemiaDose-dependent reduction in brain infarct volume, behavioral deficits, brain water content, and Evans Blue leakage. Inhibition of MMP-2 and MMP-9 expression and activation.[1][2]
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAo) Rat Model

This protocol outlines the induction of focal cerebral ischemia and subsequent treatment with DHCA to assess its neuroprotective effects.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (DHCA)

  • Vehicle (e.g., saline or 5% DMSO in saline)

  • Isoflurane for anesthesia

  • 4-0 nylon monofilament suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Evans Blue dye

  • Standard surgical tools

  • Apparatus for behavioral testing (e.g., rotarod, grip strength meter)

Procedure:

  • Induction of Ischemia:

    • Anesthetize rats with isoflurane (3% for induction, 1.5% for maintenance).

    • Perform a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After 2 hours of occlusion, withdraw the suture to allow for reperfusion.

  • DHCA Administration:

    • Prepare DHCA solutions in the chosen vehicle at concentrations of 3, 10, and 30 mg/kg.

    • Administer DHCA or vehicle via intraperitoneal (i.p.) injection at 0 and 2 hours after the onset of ischemia.[1]

  • Assessment of Neurological Deficits:

    • At 22 hours post-reperfusion, evaluate sensory-motor function using a standardized neurological scoring system.

  • Measurement of Infarct Volume:

    • At 24 hours post-ischemia, euthanize the rats and harvest the brains.

    • Slice the brains into 2 mm coronal sections.

    • Stain the slices with 2% TTC solution for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted area white.

    • Quantify the infarct volume using image analysis software.

  • Evaluation of Blood-Brain Barrier (BBB) Disruption:

    • Inject Evans Blue dye (2% in saline, 4 ml/kg) intravenously 1 hour before euthanasia.

    • After perfusion, homogenize the brain hemispheres in formamide and incubate for 24 hours at 60°C.

    • Measure the absorbance of the supernatant at 620 nm to quantify dye extravasation.

  • Biochemical Analysis:

    • Perform gelatin zymography and Western blotting on brain tissue homogenates to assess the activity and expression of MMP-2 and MMP-9.[1][2]

Signaling Pathway

G DHCA-mediated Neuroprotection in Ischemic Stroke DHCA This compound MMPs MMP-2 & MMP-9 (Expression & Activation) DHCA->MMPs inhibits Ischemia Ischemia/Reperfusion Injury Ischemia->MMPs induces BBB Blood-Brain Barrier Disruption MMPs->BBB degrades Infarct Brain Infarct & Edema BBB->Infarct leads to NeuroDef Neurological Deficits Infarct->NeuroDef causes G Potential Neuroprotective Pathways of DHCA in AD Abeta Amyloid-β Aggregation OxStress Oxidative Stress (ROS) Abeta->OxStress Inflam Neuroinflammation Abeta->Inflam Apoptosis Apoptosis OxStress->Apoptosis Inflam->Apoptosis Neurotox Neurotoxicity Apoptosis->Neurotox DHCA This compound DHCA->Inflam inhibits DHCA->Apoptosis inhibits Nrf2 Nrf2/HO-1 Pathway DHCA->Nrf2 activates Antioxidant Antioxidant Enzymes Nrf2->Antioxidant upregulates Antioxidant->OxStress quenches G DHCA-related Compound (CA) in Parkinson's Disease Model CA Caffeic Acid (DHCA) JNK JNK CA->JNK activates Bcl2 Bcl-2 JNK->Bcl2 phosphorylates Beclin1 Beclin-1 Bcl2->Beclin1 dissociates from Autophagy Autophagy Beclin1->Autophagy initiates aSyn α-synuclein (A53T) Autophagy->aSyn degrades NeuronLoss Dopaminergic Neuron Loss aSyn->NeuronLoss causes G CAPE (DHCA derivative) in ALS Model mSOD1 Mutant SOD1 Neuroinflam Neuroinflammation (Microglia & Astrocyte Activation) mSOD1->Neuroinflam induces p38 p38 MAPK Phosphorylation mSOD1->p38 induces NeuronDeath Motor Neuron Death Neuroinflam->NeuronDeath contributes to p38->NeuronDeath mediates CAPE CAPE (DHCA) CAPE->Neuroinflam reduces CAPE->p38 reduces Survival Increased Survival CAPE->Survival leads to

References

Investigating the Influence of Dihydrocaffeic Acid on Gut Microbiota Composition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a primary microbial metabolite of dietary polyphenols like chlorogenic acid and caffeic acid, is emerging as a key molecule in host-gut microbiota interactions. Accumulating evidence suggests that DHCA may play a significant role in modulating the composition and function of the gut microbiome, contributing to gut homeostasis and exerting systemic health benefits. These application notes provide a comprehensive overview of the effects of DHCA on gut microbiota, detailing its impact on microbial diversity, the production of short-chain fatty acids (SCFAs), gut barrier integrity, and inflammatory signaling pathways. Detailed protocols for in vivo and in vitro experimental models are provided to facilitate further research into the therapeutic potential of this bioactive compound.

Introduction

The human gut is home to a complex and dynamic community of microorganisms that profoundly influences health and disease. Dietary polyphenols, abundant in plant-based foods, are largely unabsorbed in the small intestine and reach the colon where they are metabolized by the gut microbiota into more bioavailable and bioactive compounds. This compound is one such major metabolite, and understanding its specific effects on the gut ecosystem is crucial for developing novel therapeutic strategies for a range of conditions, including inflammatory bowel disease, metabolic syndrome, and neurodegenerative disorders.

Data Presentation

Effects on Gut Microbiota Composition

While direct studies on the impact of this compound on gut microbiota composition are still emerging, research on its parent compounds, such as chlorogenic acid, provides valuable insights. It is hypothesized that DHCA contributes significantly to the observed shifts in microbial populations.

Microbial Group Effect of Precursor (Chlorogenic Acid) Potential Effect of this compound References
FirmicutesLikely ↓[1]
BacteroidetesLikely ↑[1]
ProteobacteriaLikely ↓[1]
Actinobacteria (e.g., Bifidobacterium)Likely ↑[1]
LactobacillusLikely ↑[1]
Pathogenic Bacteria (e.g., Turicibacter, Shigella)Likely ↓[1]
Effects on Short-Chain Fatty Acid (SCFA) Production

The fermentation of dietary fibers and polyphenols by the gut microbiota leads to the production of SCFAs, which are vital for gut health.

Short-Chain Fatty Acid Effect of this compound and its Precursors References
Acetate[1]
Propionate[1]
Butyrate[1]

Experimental Protocols

In Vivo Murine Model for Investigating this compound Effects

This protocol outlines a general procedure for assessing the impact of DHCA on the gut microbiota composition in a mouse model.

1. Animal Model and Acclimatization:

  • Use 8-week-old male C57BL/6 mice.

  • House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle.

  • Provide ad libitum access to a standard chow diet and water.

  • Allow a one-week acclimatization period before the start of the experiment.

2. Experimental Groups:

  • Control Group: Administer vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) by oral gavage.

  • DHCA-Treated Group: Administer this compound (e.g., 50 mg/kg body weight) dissolved in the vehicle by oral gavage.

3. This compound Administration:

  • Prepare a fresh solution of DHCA daily.

  • Administer the respective treatments via oral gavage once daily for a period of 4 weeks.

4. Fecal Sample Collection:

  • Collect fresh fecal pellets from each mouse at baseline (before treatment) and at the end of the 4-week treatment period.

  • Immediately freeze the fecal samples at -80°C for subsequent 16S rRNA gene sequencing analysis.

5. 16S rRNA Gene Sequencing and Analysis:

  • Extract microbial DNA from fecal samples using a commercially available kit.

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene by PCR.

  • Perform high-throughput sequencing of the amplicons.

  • Analyze the sequencing data to determine the relative abundance of different bacterial taxa and assess changes in microbial diversity.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: In vivo experimental workflow for studying DHCA effects on murine gut microbiota.

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol describes an in vitro model to study the direct effects of DHCA on the human gut microbiota.

1. Fecal Sample Collection and Preparation:

  • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

  • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.

2. Fermentation Medium:

  • Prepare a basal fermentation medium containing nutrients that support the growth of a diverse range of gut bacteria.

  • Sterilize the medium by autoclaving.

3. In Vitro Fermentation:

  • In an anaerobic chamber, dispense the fermentation medium into sterile tubes.

  • Add the fecal slurry to each tube to a final concentration of 1% (v/v).

  • Add this compound to the treatment tubes to a final concentration of, for example, 100 µM. Include a control group without DHCA.

  • Incubate the tubes at 37°C under anaerobic conditions for 24-48 hours.

4. Sample Analysis:

  • At different time points (e.g., 0, 12, 24, 48 hours), collect aliquots from each fermentation tube.

  • Centrifuge the aliquots to separate the bacterial pellet and the supernatant.

  • Store the bacterial pellets at -80°C for 16S rRNA gene sequencing.

  • Analyze the supernatant for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

G

Caption: Workflow for in vitro fermentation of DHCA with human fecal microbiota.

Signaling Pathways

This compound and the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In the context of the gut, chronic inflammation is a key driver of various pathologies. By suppressing NF-κB activation, DHCA can potentially reduce the production of pro-inflammatory cytokines in intestinal epithelial cells, thereby contributing to the maintenance of gut homeostasis.

NFkB_Pathway

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

This compound and Gut Barrier Function

Phenolic acids, including likely metabolites like DHCA, have been shown to enhance intestinal barrier function by upregulating the expression of tight junction proteins such as occludin and zonula occludens-1 (ZO-1) in intestinal epithelial cells (e.g., Caco-2 cells).[3] This strengthening of the gut barrier can prevent the translocation of harmful substances from the gut lumen into the bloodstream, thereby reducing systemic inflammation.

GutBarrier

Caption: this compound's potential role in enhancing gut barrier function.

Conclusion

This compound, a key microbial metabolite of dietary polyphenols, demonstrates significant potential for modulating the gut microbiota and promoting gut health. Its ability to influence microbial composition, enhance SCFA production, strengthen the gut barrier, and exert anti-inflammatory effects makes it a promising candidate for further investigation as a therapeutic agent. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate interplay between diet, the gut microbiota, and human health.

References

Troubleshooting & Optimization

Technical Support Center: Improving Dihydrocaffeic Acid Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrocaffeic acid (DHCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with DHCA in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound (DHCA)?

A1: this compound is described as being soluble in water.[1][2][3][4] One source indicates its solubility in water is 42.8 g/L at 25 °C.[5] Another source states a solubility of 428 mg/mL, though this may be an error in units and likely refers to a different solvent or conditions.[6] It is also soluble in ethanol but has limited solubility in nonpolar organic solvents.[1][2][3][4]

Q2: What are the main challenges when dissolving DHCA in aqueous solutions?

A2: While DHCA has some inherent water solubility, achieving high concentrations, especially in neutral pH buffers, can be challenging. Like other phenolic acids, its solubility is pH-dependent, and it may require specific formulation strategies to prevent precipitation, especially when transitioning from an organic stock solution to an aqueous medium.

Q3: What are the primary methods to enhance the aqueous solubility of DHCA?

A3: The main strategies to improve the aqueous solubility of DHCA and other poorly soluble phenolic acids include:

  • pH Adjustment: Increasing the pH of the aqueous solution can significantly increase the solubility of acidic compounds like DHCA.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Encapsulating the DHCA molecule within a cyclodextrin cavity can enhance its solubility and stability in water.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which can lead to improved dissolution rates and higher apparent solubility.

Troubleshooting Guides

Issue 1: DHCA precipitates when I add my organic stock solution to an aqueous buffer.

This is a common issue when diluting a concentrated stock solution (e.g., in DMSO or ethanol) into an aqueous medium where the compound is less soluble.

Troubleshooting Steps:

  • Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will lower the immediate concentration of the organic solvent at the point of mixing, potentially preventing precipitation.

  • Optimize Co-solvent Percentage: Determine the maximum percentage of your co-solvent that is compatible with your experimental system (e.g., cell culture). Prepare your final solution with this percentage of co-solvent to help maintain DHCA solubility.

  • Slow Addition with Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and dissolution.

  • pH Modification of the Aqueous Phase: Before adding the DHCA stock, adjust the pH of your aqueous buffer to be above the pKa of DHCA's carboxylic acid group (predicted to be around 4.75).[7] This will ionize the molecule, increasing its aqueous solubility.

Issue 2: I'm unable to achieve the desired concentration of DHCA in my aqueous buffer, even with a co-solvent.

If co-solvents alone are insufficient or incompatible with your experimental setup at the required concentrations, other solubility enhancement techniques should be considered.

Troubleshooting Steps:

  • pH Adjustment:

    • Cause: DHCA is a weak acid. At a pH below its pKa, it exists predominantly in its less soluble, non-ionized form. Increasing the pH above its pKa will convert it to its more soluble anionic form.

    • Solution: Prepare your aqueous buffer at a pH of 6.5 or higher. For phenolic acids in general, solubility tends to be higher at alkaline pH.[8]

  • Cyclodextrin Complexation:

    • Cause: The hydrophobic nature of parts of the DHCA molecule limits its interaction with water.

    • Solution: Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of the cyclodextrin can encapsulate the nonpolar part of the DHCA molecule, while the hydrophilic exterior improves its solubility in water.

Issue 3: My DHCA nanoparticle formulation has low yield or large particle size.

Issues in nanoparticle preparation can often be traced back to the parameters of the chosen method.

Troubleshooting Steps for Antisolvent Precipitation:

  • Optimize Solvent-to-Antisolvent Ratio: A higher ratio of antisolvent to solvent generally leads to faster precipitation and smaller particle sizes.

  • Control Addition Rate: A slower, controlled addition of the drug solution to the antisolvent with efficient mixing can promote the formation of smaller, more uniform nanoparticles.

  • Adjust Drug Concentration: A lower initial drug concentration in the organic solvent can sometimes lead to smaller nanoparticles.

Troubleshooting Steps for Emulsion-Solvent Evaporation:

  • Optimize Homogenization/Sonication: The energy input during the emulsification step is critical. Increase the homogenization speed/time or sonication power to achieve smaller emulsion droplets, which will translate to smaller nanoparticles.

  • Select an Appropriate Surfactant: The type and concentration of the surfactant (e.g., PVA, Poloxamer 188) are crucial for stabilizing the emulsion and preventing aggregation of the final nanoparticles.

  • Control Solvent Evaporation Rate: A slower, more controlled evaporation of the organic solvent can sometimes lead to more stable and well-formed nanoparticles.

Quantitative Data on Solubility Enhancement

Due to the limited availability of specific quantitative data for this compound, the following tables provide data for the closely related compound, caffeic acid, to illustrate the expected trends and magnitudes of solubility improvement.

Table 1: Effect of Cyclodextrins on Caffeic Acid Solubility

Cyclodextrin (CD) TypeMolar Ratio (CA:CD)Stability Constant (Ks) (M⁻¹)Solubility Enhancement
α-Cyclodextrin1:11547.5Linear increase with CD concentration
β-Cyclodextrin1:12204.8Linear increase with CD concentration
Hydroxypropyl-β-Cyclodextrin1:13468.2Linear increase with CD concentration

Data adapted from studies on caffeic acid.[9][10] The stability constant (Ks) indicates the strength of the complex, with a higher value suggesting greater stability. The AL-type phase solubility diagram observed in these studies indicates a 1:1 complex formation and a linear increase in solubility with increasing cyclodextrin concentration.

Table 2: Effect of Co-solvents on Caffeic Acid Solubility in Supercritical CO₂

Co-solvent (Ethanol) Concentration (mol%)Temperature (K)Pressure (MPa)Solubility Increase Factor
10.231320~30,000

This table illustrates the significant impact a co-solvent can have on solubility, in this case for caffeic acid in a supercritical fluid system. While not an aqueous solution, it demonstrates the principle of how a co-solvent can dramatically alter solubility.

Table 3: Effect of Temperature on the Solubility of Phenolic Acids in Water

CompoundTemperature (°C)Solubility (g/L)
Caffeic Acid25~0.4
Ferulic Acid30~0.83

Solubility of phenolic acids in water generally increases with temperature.[11] This effect can be utilized in some experimental setups, but be aware of potential precipitation upon cooling.

Experimental Protocols

Protocol 1: Phase Solubility Study for DHCA with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is used to determine the stoichiometry of the complex and the stability constant, which helps in optimizing the amount of cyclodextrin needed.

Materials:

  • This compound (DHCA)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or a relevant aqueous buffer

  • 0.45 µm syringe filters

  • HPLC system for quantification

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of DHCA powder to each HP-β-CD solution in sealed vials.

  • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and shake for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow undissolved DHCA to settle.

  • Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter.

  • Quantify the concentration of dissolved DHCA in each filtrate using a validated HPLC method.

  • Plot the concentration of dissolved DHCA (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram. The slope of the initial linear portion of the curve can be used to calculate the stability constant (Ks).

Protocol 2: Preparation of DHCA-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic or lipophilic compounds like DHCA within a biodegradable polymer matrix.

Materials:

  • This compound (DHCA)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and DHCA in the organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of this step are critical for determining the final particle size.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4 hours to overnight) to allow the organic solvent to evaporate.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and un-encapsulated DHCA.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried, often with a cryoprotectant.

Protocol 3: Preparation of DHCA Nanoparticles by Antisolvent Precipitation

This is a relatively simple method for producing nanoparticles of poorly soluble compounds.

Materials:

  • This compound (DHCA)

  • A suitable organic solvent in which DHCA is highly soluble (e.g., ethanol, acetone)

  • An antisolvent in which DHCA is poorly soluble (e.g., water)

  • (Optional) A stabilizer or surfactant

Methodology:

  • Drug Solution Preparation: Dissolve DHCA in the organic solvent to create a concentrated solution.

  • Antisolvent Preparation: Place the antisolvent (water) in a beaker, optionally with a stabilizer dissolved in it.

  • Precipitation: Under vigorous stirring, slowly add the DHCA solution dropwise into the antisolvent. The rapid change in solvent polarity will cause the DHCA to precipitate out as nanoparticles.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation or filtration.

  • Washing and Drying: Wash the nanoparticles with the antisolvent to remove any residual solvent and then dry them.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_cd Prepare HP-β-CD solutions of varying concentrations add_dhca Add excess DHCA to each solution prep_cd->add_dhca Step 1 shake Shake at constant temperature for 48-72h add_dhca->shake Step 2 filter Filter supernatant (0.45 µm) shake->filter Step 3 hplc Quantify DHCA via HPLC filter->hplc Step 4 plot Plot Phase Solubility Diagram hplc->plot Step 5

Caption: Workflow for Phase Solubility Study of DHCA with HP-β-CD.

experimental_workflow_nanoparticles cluster_prep Phase Preparation cluster_emulsion Nanoparticle Formation cluster_collection Collection & Purification organic_phase Dissolve DHCA and PLGA in Dichloromethane emulsify Add organic phase to aqueous phase under sonication to form o/w emulsion organic_phase->emulsify Step 1 aqueous_phase Prepare aqueous PVA solution aqueous_phase->emulsify Step 1 evaporate Stir to evaporate Dichloromethane emulsify->evaporate Step 2 centrifuge Centrifuge to collect nanoparticles evaporate->centrifuge Step 3 wash Wash with deionized water centrifuge->wash Step 4 lyophilize Lyophilize for storage wash->lyophilize Step 5

Caption: Workflow for DHCA-loaded PLGA Nanoparticle Preparation.

logical_relationship_solubility cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome low_solubility Low Aqueous Solubility of DHCA ph_adjust pH Adjustment (Increase pH > pKa) low_solubility->ph_adjust cosolvents Use of Co-solvents (e.g., Ethanol, Propylene Glycol) low_solubility->cosolvents cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) low_solubility->cyclodextrins nanoparticles Nanoparticle Formulation low_solubility->nanoparticles improved_solubility Enhanced Aqueous Solubility ph_adjust->improved_solubility cosolvents->improved_solubility cyclodextrins->improved_solubility nanoparticles->improved_solubility

Caption: Strategies for Improving DHCA Aqueous Solubility.

References

Stabilization of dihydrocaffeic acid for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of dihydrocaffeic acid (DHCA). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to prevent degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHCA) and why is its stability a concern?

This compound (DHCA), also known as 3,4-Dihydroxybenzenepropanoic acid, is a phenolic acid and a metabolite of caffeic and chlorogenic acids.[1][2][3] It is recognized for its potent antioxidant and anti-inflammatory properties.[4][5] The core of its structure contains a catechol group, which is highly susceptible to oxidation.[1] This instability can lead to the degradation of the compound, compromising its biological activity and leading to inaccurate experimental outcomes.[6]

Q2: My DHCA solution has turned brown. What does this indicate?

A brown color in your DHCA solution is a visual sign of oxidation.[6] Phenolic compounds like DHCA are oxidized into quinones, which can then polymerize to form complex, dark-colored molecules.[6] This process indicates that the compound has degraded and may no longer be suitable for experimental use due to loss of biological activity and the presence of interfering byproducts.[6]

Q3: What are the primary factors that accelerate the degradation of DHCA?

Several factors can accelerate the degradation of DHCA in solution:

  • Dissolved Oxygen: Oxygen in the solvent is a primary driver of oxidation.[6]

  • High pH: The rate of oxidation for many phenolic compounds increases at a higher pH.[6]

  • Exposure to Light: Light, particularly UV radiation, can catalyze oxidative reactions.[6]

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation.[6]

  • Repeated Freeze-Thaw Cycles: These cycles can introduce more dissolved oxygen into the solution and accelerate degradation.[6][7]

Q4: What are the recommended long-term storage conditions for DHCA?

To ensure the long-term stability of DHCA, it is crucial to adhere to proper storage conditions, which vary depending on its form (solid vs. solution).

Data Presentation: Storage Recommendations

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureMaximum Storage Period
Lyophilized SolidN/A-20°C (Desiccated)36 Months[4]
Stock SolutionDMSO-20°C1 Month[4][7][8]
Stock SolutionDMSO-80°C6 Months[7][8]
In Vivo Working SolutionAqueous BufferPrepare FreshUse Same Day[8]

Troubleshooting Guides

This section addresses common problems encountered during the handling and storage of DHCA.

Problem: DHCA solution shows discoloration (browning) and/or precipitation.

This is the most common sign of compound degradation. Use the following workflow to diagnose and solve the issue.

Troubleshooting Workflow for DHCA Solution Instability start Instability Observed (Discoloration/Precipitate) check_o2 Was the solvent degassed and stored under inert gas? start->check_o2 check_light Was the solution protected from light (amber vial)? check_o2->check_light Yes sol_o2 Implement solvent degassing and inert gas flushing. (See Protocol 2) check_o2->sol_o2 No check_temp Was it stored at the correct temperature? check_light->check_temp Yes sol_light Always use amber vials for storage. check_light->sol_light No check_aliquot Was the solution aliquoted to avoid freeze-thaw cycles? check_temp->check_aliquot Yes sol_temp Store at ≤ -20°C. For longer term, use -80°C. check_temp->sol_temp No sol_aliquot Prepare single-use aliquots immediately after dissolution. check_aliquot->sol_aliquot No end_node Discard degraded solution. Prepare fresh stock using stabilization protocols. check_aliquot->end_node Yes sol_o2->end_node sol_light->end_node sol_temp->end_node sol_aliquot->end_node

Caption: A logical workflow for troubleshooting DHCA solution instability.

Problem: Inconsistent experimental results or loss of biological activity.

  • Possible Cause: This is often a direct consequence of DHCA degradation, which leads to a lower effective concentration of the active compound and the introduction of potentially interfering byproducts.[6]

  • Solution:

    • Verify the integrity of your stock solution. If discoloration is present, discard it.

    • Prepare a fresh stock solution by strictly following the "Protocol 1: Preparation of a Stabilized DHCA Stock Solution" detailed below.

    • For critical applications, consider analytical verification of the compound's purity and concentration using methods like HPLC before use.

Experimental Protocols

Adhering to detailed experimental protocols is the most effective way to prevent degradation.

Protocol 1: Preparation of a Stabilized DHCA Stock Solution

This protocol outlines the steps for preparing a DHCA stock solution with enhanced stability for long-term storage.

Experimental Workflow for Preparing a Stabilized Stock Solution step1 Step 1: Select Solvent (e.g., DMSO) step2 Step 2: Degas Solvent (See Protocol 2) step1->step2 step3 Step 3: Add Antioxidant (Optional, e.g., 0.01% BHT) step2->step3 step4 Step 4: Dissolve DHCA Weigh compound and add to prepared solvent. Use gentle sonication if needed. step3->step4 step5 Step 5: Aliquot Solution Dispense into single-use amber vials. step4->step5 step6 Step 6: Purge with Inert Gas Flush headspace of each vial with Nitrogen or Argon. step5->step6 step7 Step 7: Seal and Store Cap tightly and store immediately at -20°C or -80°C. step6->step7

Caption: A step-by-step workflow for preparing a stable DHCA stock solution.

Methodology:

  • Solvent Selection: Choose a suitable, high-purity solvent such as DMSO.[7]

  • Solvent Degassing: Remove dissolved oxygen from the solvent. Follow Protocol 2 for this procedure.

  • Antioxidant Addition (Optional): For applications where an antioxidant will not interfere, consider adding one to the degassed solvent. See Table 2 for options.

  • Compound Dissolution: Accurately weigh the solid DHCA and dissolve it in the prepared solvent to the desired concentration. Gentle heating (to 37°C) or sonication can aid in dissolution.[7]

  • Aliquoting: Immediately after dissolution, divide the stock solution into smaller, single-use aliquots in separate amber vials.[6][7] This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Inert Atmosphere: Before sealing each vial, flush the headspace with an inert gas like nitrogen or argon to displace any remaining oxygen.[6]

  • Storage: Tightly cap the vials and store them immediately at the appropriate temperature (-20°C for short-term, -80°C for long-term).[7][8]

Protocol 2: Solvent Degassing by Inert Gas Sparging

This protocol removes dissolved oxygen from solvents, a critical step in preventing oxidation.

Materials:

  • Solvent to be degassed

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator

  • Sparging tube (a long needle or a tube with a fritted gas disperser)

  • Container for the solvent (e.g., a flask or bottle)

Methodology:

  • Pour the solvent into the container.

  • Insert the sparging tube into the solvent, ensuring the tip is near the bottom.

  • Start a gentle but steady flow of inert gas. You should see fine bubbles emerging and rising through the liquid. Avoid bubbling so vigorously that it causes splashing.

  • Continue sparging for 15-30 minutes to ensure thorough removal of dissolved oxygen.[6]

  • The degassed solvent should be used immediately for the preparation of your DHCA solution to prevent re-dissolution of atmospheric oxygen.

Appendices

Appendix A: DHCA Degradation Pathway

DHCA's instability is primarily due to the oxidation of its catechol group. The process involves the formation of highly reactive intermediates.

General Oxidation Pathway of this compound cluster_0 dhca This compound (Phenol) semiquinone Semiquinone Radical dhca->semiquinone - H⁺, - e⁻ quinone Quinone semiquinone->quinone - H⁺, - e⁻ polymers Polymerized Products (Brown Color) quinone->polymers Polymerization catalysts Accelerants: O₂, Light, High pH, Metal Ions

Caption: The general oxidation pathway of phenolic compounds like DHCA.

Appendix B: Common Stabilizing Agents

Table 2: Common Antioxidants for Stabilizing Phenolic Compounds

AntioxidantTypical Concentration (w/v)Suitable SolventsNotes
Butylated Hydroxytoluene (BHT)0.01% - 0.1%Organic Solvents (e.g., DMSO, Ethanol)A highly effective synthetic antioxidant for non-aqueous solutions.[6]
Ascorbic Acid (Vitamin C)0.05% - 0.1%Aqueous SolutionsEffective in aqueous buffers but may be less stable over time.
GlutathioneVariesAqueous SolutionsA natural antioxidant that can react with quinones to form stable products.[9]

References

Technical Support Center: Preventing Oxidation of Dihydrocaffeic Acid (DHCA) in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrocaffeic acid (DHCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of DHCA in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the stability and integrity of DHCA in your work.

Frequently Asked Questions (FAQs)

Q1: My DHCA solution is changing color (e.g., turning yellow or brown). What is happening?

A1: A color change in your this compound (DHCA) solution is a common indicator of oxidation. DHCA is a phenolic compound containing a catechol group, which is highly susceptible to oxidation, especially when exposed to oxygen, light, high pH, and trace metal ions.[1][2][3] This oxidation process leads to the formation of quinones and other colored degradation products.

Q2: What are the primary factors that accelerate the oxidation of DHCA?

A2: The main factors that contribute to the degradation of DHCA in experimental setups include:

  • Dissolved Oxygen: The presence of molecular oxygen in your solvents and buffers is a primary driver of oxidation.

  • pH: DHCA is more stable in acidic to neutral conditions. Alkaline (basic) conditions (pH > 7) significantly accelerate the rate of oxidation.[2][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts in the oxidation of phenolic compounds like DHCA.[5]

Q3: How should I prepare and store my DHCA stock solutions to minimize oxidation?

A3: Proper preparation and storage are critical for maintaining the stability of your DHCA stock solutions.

  • Solvent Choice: For stock solutions, use a deoxygenated organic solvent like DMSO, ethanol, or methanol.[1][6] DHCA is soluble in these solvents and they have lower levels of dissolved oxygen compared to aqueous solutions.

  • Degassing: Before dissolving the DHCA, it is highly recommended to degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using a freeze-pump-thaw method.

  • Storage Conditions: Store stock solutions in small, single-use aliquots in amber vials to protect from light. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), store at -80°C. Avoid repeated freeze-thaw cycles.

Storage TemperatureRecommended Duration
-20°CUp to 1 month
-80°CUp to 6 months

Data extrapolated from general guidelines for phenolic compounds.

Troubleshooting Guides

Issue: DHCA appears to be degrading in my aqueous buffer during my experiment.

Solution: Oxidation in aqueous buffers is a common problem. Here are several steps you can take to mitigate this:

  • Buffer Preparation:

    • Degas your buffer: Before adding DHCA, thoroughly degas your buffer to remove dissolved oxygen. This can be achieved by:

      • Sparging: Bubble an inert gas like argon or nitrogen through the buffer for at least 15-30 minutes.

      • Boiling and Cooling: Boil the buffer for 15-20 minutes and then allow it to cool to room temperature under a stream of inert gas.

  • Maintain an Acidic to Neutral pH:

    • If your experimental conditions allow, maintain the pH of the buffer at or below 7. DHCA is more stable at a lower pH.

  • Use Stabilizing Agents:

    • Ascorbic Acid (Vitamin C): Add a small amount of ascorbic acid (e.g., 50-100 µM) to your buffer. Ascorbic acid is a potent antioxidant that will be preferentially oxidized, thereby sparing the DHCA.[7][8]

    • EDTA (Ethylenediaminetetraacetic acid): Include a chelating agent like EDTA (e.g., 100 µM) in your buffer to sequester any trace metal ions that could catalyze DHCA oxidation.[9][10]

Issue: I am seeing inconsistent results in my cell culture experiments when using DHCA.

Solution: The complex nature of cell culture media can promote the oxidation of sensitive compounds like DHCA.

  • Fresh Preparation: Prepare fresh dilutions of DHCA in your cell culture medium immediately before each experiment. Do not store pre-diluted DHCA in media.

  • Minimize Exposure:

    • Protect your DHCA-containing media from light by wrapping plates or flasks in aluminum foil.

    • Minimize the time that the DHCA is in the incubator before analysis. For longer experiments, consider replacing the media with freshly prepared DHCA at regular intervals.

  • Incorporate Stabilizers:

    • If compatible with your cell line and experimental goals, consider co-administering DHCA with a low concentration of ascorbic acid.[6] Always run appropriate controls to ensure the ascorbic acid itself is not affecting your experimental outcomes.

Experimental Protocols

Protocol 1: Preparation of a Stabilized DHCA Working Solution

This protocol describes the preparation of an aqueous working solution of DHCA with the inclusion of common stabilizing agents.

  • Prepare a Degassed Buffer:

    • Take your desired aqueous buffer (e.g., PBS, pH 7.2).

    • Place the buffer in a flask with a stir bar.

    • Sparge the buffer with argon or nitrogen gas for 30 minutes while stirring.

  • Add Stabilizers:

    • To the degassed buffer, add ascorbic acid to a final concentration of 100 µM.

    • Add EDTA to a final concentration of 100 µM.

    • Stir until both are fully dissolved.

  • Prepare DHCA Solution:

    • From a high-concentration stock solution of DHCA (e.g., 100 mM in DMSO), pipette the required volume into the stabilized buffer to achieve your desired final concentration.

    • Mix gently by inversion.

    • Use this solution immediately for your experiments.

Protocol 2: General Workflow for Handling DHCA in Experiments

This workflow outlines the key steps to maintain the stability of DHCA throughout an experiment.

DHCA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DHCA Stock in Deoxygenated Organic Solvent dilute_dhca Dilute DHCA Stock into Stabilized Buffer Immediately Before Use prep_stock->dilute_dhca prep_buffer Prepare Degassed Aqueous Buffer add_stabilizers Add Ascorbic Acid and EDTA to Buffer prep_buffer->add_stabilizers add_stabilizers->dilute_dhca run_exp Perform Experiment (Protect from Light) dilute_dhca->run_exp analyze Analyze Results run_exp->analyze NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nucleus->cytokines induces transcription of DHCA DHCA DHCA->IKK inhibits DHCA->NFkB_active inhibits translocation p38_MAPK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates p_p38 p-p38 MAPK (Active) TranscriptionFactors Transcription Factors (e.g., ATF2) p_p38->TranscriptionFactors activates nucleus Nucleus TranscriptionFactors->nucleus translocates to Inflammation Inflammation & Apoptosis nucleus->Inflammation regulates gene expression for DHCA DHCA DHCA->p_p38 reduces phosphorylation

References

Technical Support Center: Dihydrocaffeic Acid Analysis by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of dihydrocaffeic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This guide provides detailed protocols, troubleshooting advice, and optimized parameters to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ion m/z values for this compound in HPLC-MS?

A1: this compound (molecular formula C₉H₁₀O₄, molecular weight ~182.17 g/mol ) can be detected in both positive and negative ionization modes.

  • In negative ion mode , the expected precursor ion is the deprotonated molecule [M-H]⁻ at m/z 181.05 . This is often the preferred mode for phenolic acids due to higher sensitivity.

  • In positive ion mode , the protonated molecule [M+H]⁺ can be observed at m/z 183.06 [1].

Q2: I am observing poor peak shape (tailing or broadening) for this compound. What are the common causes and solutions?

A2: Poor peak shape for phenolic compounds like this compound is a frequent issue. The primary causes include secondary interactions with the column, mobile phase issues, or column overload.

  • Secondary Silanol Interactions : The hydroxyl groups on this compound can interact with residual silanol groups on silica-based C18 columns, causing peak tailing[2].

    • Solution : Use a column with end-capping or a polar-embedded stationary phase. Alternatively, lowering the mobile phase pH with an additive like formic acid can suppress the ionization of silanol groups, reducing these interactions[2].

  • Mobile Phase pH : An inappropriate pH can lead to the presence of mixed ionized and non-ionized forms of the analyte, causing peak distortion[2].

    • Solution : For acidic compounds, maintain a mobile phase pH that is at least 2 units below the analyte's pKa to ensure it is in a single, un-ionized state. Adding 0.1% formic acid is common practice.

  • Column Overload : Injecting too much sample can saturate the stationary phase[2].

    • Solution : Dilute the sample or reduce the injection volume.

Q3: My signal intensity for this compound is very low. How can I improve sensitivity?

A3: Low sensitivity can be addressed by optimizing both chromatographic and mass spectrometric conditions.

  • Optimize Ionization Mode : Negative ion mode (ESI-) is typically more sensitive for phenolic acids.

  • Mobile Phase Additive : The choice of acid can impact signal. A study showed that using a lower concentration of formic acid (0.025%) improved the limit of detection for this compound compared to higher concentrations[3].

  • Sample Preparation : Concentrate your analyte during sample preparation. Techniques like solid-phase extraction (SPE) can remove interferences and concentrate the sample, while nitrogen blowdown can be used to evaporate the solvent and reconstitute in a smaller volume[4][5].

  • MS Parameters : Ensure that MS parameters like capillary voltage, gas flows, and temperatures are optimized for this compound. If using tandem MS (MS/MS), optimize the collision energy for the specific parent-to-product ion transition.

Q4: The retention time for my analyte is shifting between injections. What should I check?

A4: Retention time drift is usually caused by issues with the HPLC system or column equilibration[6].

  • Column Temperature : Ensure a stable column temperature by using a column oven. Fluctuations in ambient temperature can cause shifts[6].

  • Mobile Phase Composition : If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure the composition is accurate. Re-prepare the mobile phase fresh daily to avoid changes due to evaporation[6].

  • Column Equilibration : Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient methods[6].

  • System Leaks : Check for any leaks in the system, as this can affect flow rate and pressure, leading to inconsistent retention times[6].

Quantitative Data Summary

The following tables summarize key starting parameters for the detection of this compound. Optimization is recommended for your specific instrument and application.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueIonization ModeNotes
Precursor Ion (m/z)181.05 Negative [M-H]⁻Most commonly reported and sensitive precursor ion[1][7][8].
Precursor Ion (m/z)183.06 Positive [M+H]⁺An alternative precursor ion[1].
Major Fragment Ion (m/z)137 Negative [M-H]⁻Corresponds to the loss of CO₂ (44 Da)[1].
Major Fragment Ion (m/z)163 Negative [M-H]⁻Corresponds to the loss of H₂O (18 Da).
Major Fragment Ion (m/z)121 Negative [M-H]⁻Further fragmentation after initial loss.
Collision Energy (CE)20-35 eVNegative/PositiveA typical starting range. Optimization is crucial for maximizing fragment ion intensity[1].

Table 2: Recommended HPLC Conditions

ParameterRecommendationNotes
Column C18 Reversed-Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.7 µm)A polar-embedded or end-capped C18 column is recommended to reduce peak tailing[1][2].
Mobile Phase A Water + 0.1% Formic AcidThe acid suppresses ionization of both the analyte and free silanols, improving peak shape[1].
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidMethanol can also be used as the organic modifier.
Flow Rate 0.3 - 0.6 mL/minAdjust based on column dimensions and particle size[1][3].
Column Temperature 35 - 40 °CMaintaining a stable temperature is critical for reproducible retention times[1][9].
Injection Volume 2 - 10 µLKeep the injection volume low and dissolve the sample in the initial mobile phase to prevent peak distortion[1][3].
Example Gradient 5-95% B over 10-15 minA typical gradient for separating phenolic acids from a complex matrix[1].

Experimental Protocols

Protocol 1: Standard Solution and Sample Preparation

1. Standard Stock Solution Preparation:

  • Weigh 1 mg of this compound standard.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Store the stock solution at -20°C.

  • Prepare working standard solutions by diluting the stock solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).

2. Sample Preparation from Biological Fluids (e.g., Plasma):

  • This protocol utilizes protein precipitation to remove larger molecules[10].

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (containing an internal standard, if used).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas[4].

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection[10].

Protocol 2: HPLC-MS System Operation

1. HPLC System Setup:

  • Install the recommended column (e.g., C18, 2.1 x 100 mm).

  • Set the column oven temperature to 40°C[1].

  • Purge the pumps with their respective mobile phases (A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid).

  • Equilibrate the column with the initial mobile phase conditions (e.g., 5% B) for at least 15-20 minutes or until a stable baseline pressure is achieved.

2. Mass Spectrometer Setup (Negative Ion Mode Example):

  • Set the ionization mode to Electrospray Ionization (ESI), Negative.

  • Optimize MS parameters:

    • Capillary Voltage: ~3.5 - 4.5 kV[1][9]
    • Drying Gas Temperature: ~350 °C[8]
    • Drying Gas Flow: ~10 L/min[8]
    • Nebulizer Pressure: ~35-45 psig[8][9]

  • Set up a Multiple Reaction Monitoring (MRM) method for quantification:

    • Transition: m/z 181.05 → 137.0
    • Optimize collision energy (start at ~25 eV) and other compound-specific parameters.

3. Data Acquisition:

  • Set the injection volume to 5 µL.

  • Run the HPLC gradient method.

  • Acquire data using the optimized MRM transition. Ensure the acquisition window is set around the expected retention time of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological or Plant Sample extraction Extraction / Protein Precipitation sample->extraction Add Solvent centrifuge Centrifugation & Filtration extraction->centrifuge drydown Evaporation (Nitrogen Stream) centrifuge->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute injection HPLC Injection reconstitute->injection separation Chromatographic Separation (C18) injection->separation Gradient Elution detection MS Detection (ESI-) separation->detection Ionization integration Peak Integration detection->integration Mass Spectra quantification Quantification & Reporting integration->quantification

Caption: HPLC-MS analysis workflow for this compound.

troubleshooting_flowchart start Problem: Poor Peak Shape (Tailing / Broadening) q1 Is retention time also drifting? start->q1 a1_yes Check System Stability: 1. Column Temperature 2. Mobile Phase Prep 3. System Leaks q1->a1_yes Yes q2 Is the peak fronting? q1->q2 No a1_yes->q2 a2_yes Possible Causes: 1. Sample Solvent too strong 2. Column Overload (Volume) q2->a2_yes Yes q3 Is the peak tailing? q2->q3 No end_node Peak Shape Optimized a2_yes->end_node a3_yes Probable Cause: Secondary Silanol Interactions q3->a3_yes Yes solution Solution: 1. Use End-Capped Column 2. Lower Mobile Phase pH (add 0.1% Formic Acid) 3. Reduce Sample Load a3_yes->solution solution->end_node

Caption: Troubleshooting logic for poor peak shape issues.

References

Technical Support Center: Enhancing Dihydrocaffeic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrocaffeic acid (DHCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of DHCA.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound (DHCA) typically low?

A1: The low oral bioavailability of DHCA is primarily due to extensive first-pass metabolism. After oral administration, DHCA is rapidly absorbed in the upper gastrointestinal tract (stomach and duodenum) and subsequently undergoes significant metabolic conversion in the intestinal cells and the liver.[1][2][3] The main metabolic pathways are glucuronidation, sulfation, and methylation.[1][2] This means that the primary forms of DHCA circulating in the plasma are its conjugated metabolites (e.g., DHCA-glucuronide, DHCA-sulfate) and its methylated form (dihydroferulic acid), rather than the free, parent compound.[1][2] This metabolic process occurs very quickly, with metabolites peaking in plasma within 30 minutes of ingestion.[1][2]

Q2: What are the primary strategies to overcome the low bioavailability of DHCA?

A2: Based on the metabolic fate of DHCA and general strategies for enhancing polyphenol bioavailability, three primary approaches can be considered:

  • Inhibition of First-Pass Metabolism: Co-administration of DHCA with inhibitors of key metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs), can reduce its rapid conjugation and increase the systemic exposure to the free form.

  • Advanced Formulation Strategies: Encapsulating DHCA in nanoformulations can protect it from premature metabolism, improve its solubility, and enhance its absorption across the intestinal epithelium.[4][5][6]

  • Use of Permeation Enhancers: Incorporating compounds that can transiently increase the permeability of the intestinal barrier may lead to greater absorption of DHCA.

Q3: Can piperine be used to improve the bioavailability of DHCA?

A3: Yes, co-administration with piperine is a promising strategy. Piperine, an alkaloid from black pepper, has been shown to inhibit UGT enzymes and lower the endogenous levels of UDP-glucuronic acid, the co-factor required for glucuronidation.[7][8][9] By inhibiting this major metabolic pathway, piperine can decrease the rate of DHCA conjugation in the intestine and liver, thereby increasing the plasma concentration and residence time of the more biologically active, free DHCA.[8][9]

Q4: What types of nanoformulations are suitable for DHCA?

A4: DHCA is a hydrophilic molecule, which presents specific challenges for encapsulation. Suitable nanoformulations for hydrophilic polyphenols like DHCA include:

  • Polymeric Nanoparticles: Using biodegradable and biocompatible polymers such as chitosan, alginate, or PLGA.[5][10] Chitosan nanoparticles, in particular, can adhere to the mucosal surface and transiently open tight junctions, further promoting absorption.[6]

  • Lipid-Based Nanocarriers: While often used for lipophilic compounds, systems like niosomes (vesicles formed from non-ionic surfactants) can encapsulate hydrophilic molecules in their aqueous core.[6][10]

  • Protein-Based Nanoparticles: Proteins like casein or albumin can be used to form nanoparticles that encapsulate and protect polyphenols.[5]

Troubleshooting Guides

Issue 1: Low plasma concentrations of free DHCA post-oral administration in animal models.
Potential Cause Troubleshooting Step Expected Outcome
Extensive First-Pass Metabolism Co-administer DHCA with a metabolic inhibitor like piperine. A typical starting dose in rodents is 10-20 mg/kg of piperine administered shortly before or with the DHCA dose.[8]Increased Cmax and Area Under the Curve (AUC) of free DHCA in plasma.
Poor Permeability Across Intestinal Epithelium 1. Perform an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of DHCA. 2. Formulate DHCA into a nanoemulsion or with a permeation enhancer.1. Confirm if permeability is a limiting factor. 2. Increased transport of DHCA across the Caco-2 monolayer and potentially higher in vivo absorption.
Degradation in GI Tract Encapsulate DHCA in a protective nanocarrier (e.g., chitosan or alginate nanoparticles) to shield it from the harsh GI environment.Reduced pre-systemic degradation and increased amount of DHCA available for absorption.
Issue 2: High variability in experimental results between animals.
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Dosing Technique Ensure all personnel are thoroughly trained in oral gavage techniques. Use a flexible gavage needle of the appropriate size for the animal to minimize stress and prevent injury.[11][12] Standardize the gavage volume and speed of administration.Reduced inter-animal variability in pharmacokinetic profiles. Minimized stress-induced physiological changes.
Differences in Gut Microbiota House animals under identical conditions and consider co-housing or using litter from a common source to normalize gut microbiota. DHCA is also a metabolite of larger polyphenols by gut bacteria, so the native microbiome can influence baseline levels and metabolism.[13]More consistent baseline metabolism and response to administered DHCA.
Inaccurate Sample Processing Use a validated LC-MS/MS method for the quantification of DHCA and its metabolites.[14][15] Ensure consistent timing of blood collection and proper handling and storage of plasma samples to prevent degradation.Accurate and reproducible quantification of analytes, leading to more reliable pharmacokinetic data.

Quantitative Data Summary

Table 1: Classification of Intestinal Permeability using Caco-2 Assays

Papp (A→B) (cm/s) Permeability Class Predicted Human Absorption
< 1 x 10⁻⁶Low< 20%
1 - 10 x 10⁻⁶Moderate20% - 75%
> 10 x 10⁻⁶High> 75%
Data derived from typical ranges found in literature.[16][17] The Papp value for many phenolic acids falls within the low to moderate range.

Table 2: LC-MS/MS Parameters for Quantification of DHCA and Related Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Linear Range (nM) LOD (nM) LOQ (nM)
This compound (DHCA)181.0137.0 / 122.00 - 48001 - 153 - 50
Dihydroferulic Acid (DHFA)195.0136.00 - 48001 - 153 - 50
Caffeic Acid (CA)179.0135.00 - 48001 - 153 - 50
Ferulic Acid (FA)193.0134.00 - 48001 - 153 - 50
Isoferulic Acid (IFA)193.0134.00 - 48001 - 153 - 50
This table summarizes typical parameters from a validated method for analyzing these compounds in plasma.[14][15] The exact values may vary based on the specific instrument and methodology.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for DHCA

Objective: To determine the intestinal permeability of DHCA and assess whether it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent and intact barrier.

  • Transport Experiment (Apical to Basolateral - A→B): a. Wash the monolayer gently with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add DHCA solution (e.g., at a concentration of 10 µM in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B→A): a. Perform the experiment as above, but add the DHCA solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This is done to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of DHCA in the collected samples using a validated LC-MS/MS method.

  • Calculation: a. Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the involvement of active efflux transporters.[17]

Protocol 2: In Vivo Bioavailability Study in Rodents using Oral Gavage

Objective: To determine the pharmacokinetic profile of a novel DHCA formulation compared to unformulated DHCA.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Dose Preparation: Prepare the DHCA formulation (e.g., DHCA encapsulated in chitosan nanoparticles) and the control (DHCA in a simple vehicle like water or 0.5% methylcellulose).

  • Administration: a. Weigh each animal to calculate the precise dosing volume (typically 5-10 mL/kg).[12] b. Measure the gavage needle against the animal (from the tip of the nose to the last rib) to ensure correct insertion depth and prevent stomach perforation.[11] c. Administer the dose via oral gavage using a sterile, ball-tipped needle.

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., EDTA). b. Immediately centrifuge the blood to separate the plasma.

  • Plasma Processing and Analysis: a. To measure total DHCA (free + conjugated), treat plasma with β-glucuronidase/sulfatase to hydrolyze the conjugates back to the free form. b. To measure free DHCA, process the plasma directly. c. Perform a protein precipitation step followed by liquid-liquid or solid-phase extraction. d. Quantify the concentration of DHCA using a validated LC-MS/MS method.[14][15]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Signaling Pathways and Experimental Workflows

DHCA_Signaling_Pathways cluster_MAPK MAPK Pathway (Inflammation/Stress) cluster_NFkB NF-κB Pathway (Inflammation) cluster_Nrf2 Nrf2 Pathway (Antioxidant Response) DHCA This compound (DHCA) p38 p38 MAPK DHCA->p38 Inhibits Phosphorylation NFkB NF-κB (p65) DHCA->NFkB Inhibits Activation Keap1 Keap1 DHCA->Keap1 Disrupts Interaction MMP1 MMP-1 Expression p38->MMP1 downregulates Apoptosis Apoptosis p38->Apoptosis downregulates IL1b IL-1β IL1b->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates Bioavailability_Enhancement_Workflow Start Problem: Low DHCA Bioavailability Strategy Select Enhancement Strategy Start->Strategy Nano Nanoencapsulation (e.g., Chitosan NPs) Strategy->Nano Inhibitor Metabolic Inhibition (e.g., Co-administer Piperine) Strategy->Inhibitor Formulation Prepare Formulation and Control Nano->Formulation Inhibitor->Formulation InVitro In Vitro Testing: Caco-2 Permeability Assay Formulation->InVitro InVivo In Vivo Testing: Rodent PK Study (Oral Gavage) Formulation->InVivo Analysis Sample Analysis: LC-MS/MS Quantification InVitro->Analysis InVivo->Analysis Data Data Analysis: Calculate Papp / PK Parameters Analysis->Data Conclusion Conclusion: Enhanced Bioavailability? Data->Conclusion

References

Dihydrocaffeic acid interference in cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dihydrocaffeic Acid Interference in Cell Viability Assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues arising from the use of this compound (DHCA) in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in cell viability in our MTT assay when treating cells with higher concentrations of this compound. Is this a real effect?

A1: It is highly probable that you are observing assay interference rather than a true biological effect. This compound is a phenolic compound with strong antioxidant properties.[1] As a reducing agent, it can directly reduce tetrazolium salts like MTT, XTT, and WST-1 to their colored formazan products, a reaction that is independent of cellular metabolic activity.[2][3] This leads to a false-positive signal, making it seem as though the cell viability has increased.

Q2: How can we confirm that this compound is directly interfering with our cell viability assay?

A2: A simple and effective way to confirm interference is to perform a cell-free control experiment.

  • Procedure: Prepare your assay plate with the same concentrations of DHCA that you use in your experiments, but in cell-free culture medium.

  • Add the MTT, XTT, or WST-1 reagent and incubate for the same duration as your cellular assay.

  • Expected Outcome: If you observe a color change that is dependent on the concentration of DHCA, it confirms that the compound is directly reducing the assay reagent.

Q3: Which cell viability assays are recommended when working with this compound?

A3: To avoid interference from the reducing potential of DHCA, it is best to use assays that are not based on tetrazolium reduction. Recommended alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, which is a direct indicator of cell viability.[4][5]

  • DNA Quantification Assays (e.g., CyQUANT®): These assays measure the total amount of cellular DNA, which correlates with the number of cells.

  • Lysosomal Uptake Assays (e.g., Neutral Red Assay): This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6]

  • Protein Quantification Assays (e.g., Sulforhodamine B - SRB assay): This assay is based on the ability of the SRB dye to bind to protein components of the cell.

Q4: Can we still use our existing MTT assay data if we suspect interference?

A4: It is strongly advised not to rely on MTT assay data where interference from DHCA is suspected, as the results can be misleading.[2] The most reliable approach is to repeat the experiments using a non-interfering assay method. While some studies suggest correcting for the interference by subtracting the cell-free absorbance, this may not be entirely accurate due to potential interactions between the compound and cellular components.

Troubleshooting Guide

This section provides a step-by-step guide to identify and resolve issues related to DHCA interference in cell viability assays.

Symptom 1: Unexpected Increase in Viability at High DHCA Concentrations
  • Possible Cause: Direct reduction of the tetrazolium dye (MTT, XTT, WST-1) by the antioxidant activity of DHCA.[3]

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: As described in the FAQs, incubate DHCA with the assay reagent in the absence of cells. An increase in signal with increasing DHCA concentration confirms interference.

    • Switch to an Alternative Assay: Utilize an assay with a different detection principle, such as an ATP-based (CellTiter-Glo®), DNA-based (CyQUANT®), or Neutral Red uptake assay.

Symptom 2: Inconsistent or Non-reproducible Results
  • Possible Cause: Variable levels of interference due to slight differences in incubation times, DHCA concentrations, or reagent stability.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters (incubation times, reagent concentrations, etc.) are strictly consistent.

    • Run Appropriate Controls: Always include a "DHCA + reagent in cell-free media" control for every experiment to monitor the level of interference.

    • Adopt a More Robust Assay: For long-term and comparative studies, switching to a non-redox-based assay is the most reliable solution.

Data Presentation: Expected Outcome of DHCA in Different Viability Assays
Assay TypePrincipleExpected Outcome with DHCARationale for Interference
MTT/XTT/WST-1 Reduction of Tetrazolium SaltFalse Increase in Viability DHCA directly reduces the tetrazolium salt to formazan, independent of cellular activity.[2]
Resazurin (alamarBlue) Reduction of ResazurinFalse Increase in Viability Similar to tetrazolium assays, the antioxidant nature of DHCA can directly reduce resazurin.[2]
ATP-Based (e.g., CellTiter-Glo®) Quantification of ATPAccurate Viability Measurement This method is not based on a redox reaction and is therefore not susceptible to interference from antioxidants.[4][5]
DNA-Based (e.g., CyQUANT®) Quantification of DNAAccurate Viability Measurement This assay measures DNA content and is unaffected by the reducing properties of DHCA.
Neutral Red Uptake Lysosomal IntegrityAccurate Viability Measurement The uptake of neutral red by lysosomes is not a redox-based mechanism and is unlikely to be affected by DHCA.[6]

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is suitable for a 96-well plate format.

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium per well. Include wells with medium only for background measurement.

  • Compound Treatment: Add the desired concentrations of DHCA to the experimental wells and incubate for the desired period.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Equilibrate the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate luminometer. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[7]

Protocol 2: CyQUANT® NF Cell Proliferation Assay

This protocol is a general guideline based on manufacturer's protocols for a 96-well plate format.

  • Cell Plating and Treatment: Seed and treat cells with DHCA in a 96-well plate as you would for other viability assays.

  • Reagent Preparation:

    • Prepare a 1X cell-lysis buffer by diluting the concentrated stock solution.

    • Prepare the CyQUANT® GR dye/cell-lysis buffer working solution by diluting the concentrated dye in the 1X cell-lysis buffer.

  • Assay Procedure:

    • After the treatment period, remove the culture medium from the wells.

    • Add 200 µL of the CyQUANT® GR dye/cell-lysis buffer to each well.

    • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate fluorometer with excitation at ~485 nm and emission detection at ~530 nm. The fluorescence intensity is proportional to the number of cells.

Protocol 3: Neutral Red Uptake Assay

This is a generalized protocol for assessing cell viability.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with DHCA for the desired duration.

  • Neutral Red Incubation:

    • Remove the treatment medium.

    • Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.

    • Incubate for 2-3 hours at 37°C in a CO2 incubator.

  • Dye Extraction:

    • Remove the Neutral Red-containing medium and wash the cells once with 150 µL of PBS.

    • Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

    • Shake the plate on a shaker for 10 minutes to extract the dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6][8]

Visualizations

DHCA_Interference_Workflow start Start: Unexpected Viability Results with DHCA check_assay Is the assay based on tetrazolium/resazurin reduction? (e.g., MTT, XTT, WST-1) start->check_assay cell_free Perform Cell-Free Control: Incubate DHCA with assay reagent in media without cells check_assay->cell_free Yes other_issues Troubleshoot other potential issues: - Cell plating density - Reagent preparation - Incubation times check_assay->other_issues No interference_check Does the signal increase with DHCA concentration? cell_free->interference_check interference_confirmed Interference Confirmed: DHCA directly reduces the reagent interference_check->interference_confirmed Yes no_interference No direct interference detected. Consider other experimental factors. interference_check->no_interference No switch_assay Switch to a Non-Redox Based Assay: - ATP-Based (e.g., CellTiter-Glo) - DNA-Based (e.g., CyQUANT) - Neutral Red Uptake interference_confirmed->switch_assay end End: Obtain Reliable Viability Data switch_assay->end

Caption: Troubleshooting workflow for DHCA interference in cell viability assays.

Assay_Interference_Mechanism Viable_Cell Viable Cell (Mitochondrial Dehydrogenases) MTT MTT (Yellow, Water-Soluble) Formazan Formazan (Purple, Insoluble) Viable_Cell->Formazan Reduction DHCA DHCA (Antioxidant) MTT2 MTT (Yellow, Water-Soluble) Formazan2 Formazan (Purple, Insoluble) DHCA->Formazan2 Direct Reduction (Cell-Free)

Caption: Mechanism of DHCA interference in tetrazolium-based assays.

p38_MAPK_Pathway UVB UVB Radiation ROS Increased ROS (Oxidative Stress) UVB->ROS p38_MAPK p38 MAPK ROS->p38_MAPK p_p38_MAPK Phosphorylated p38 MAPK (active) p38_MAPK->p_p38_MAPK Phosphorylation Apoptosis Apoptosis p_p38_MAPK->Apoptosis MMP1 MMP-1 Expression p_p38_MAPK->MMP1 DHCA This compound (DHCA) DHCA->p_p38_MAPK Inhibits Phosphorylation

Caption: DHCA's inhibitory effect on the UVB-induced p38 MAPK signaling pathway.[9]

References

Technical Support Center: Enhancing Dihydrocaffeic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrocaffeic acid (DHCA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound and its derivatives?

A1: this compound (DHCA) and its derivatives can be synthesized through three main routes:

  • Enzymatic Synthesis: This method often employs lipases to catalyze the esterification of DHCA, enhancing its lipophilicity.[1][2] This is particularly useful for applications in cosmetics and food industries.

  • Microbial Fermentation: Lactic acid bacteria, such as Lactobacillus plantarum, can be used to convert caffeic acid and other precursors into DHCA.[3][4]

  • Chemical Synthesis: DHCA can be produced by the catalytic hydrogenation of caffeic acid.[5] Another chemical route involves the condensation of 3,4-(dibenzyloxy)-benzaldehyde with malonic acid followed by catalytic hydrogenation.[6]

Q2: I am experiencing low yields in my enzymatic esterification of DHCA. What are the likely causes?

A2: Low yields in enzymatic esterification can stem from several factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, enzyme dosage, and the molar ratio of substrates are critical. Optimization of these parameters, often using Response Surface Methodology (RSM), can significantly improve yields.[7]

  • Poor Solubility of DHCA: this compound has limited solubility in non-polar organic solvents, which can hinder the reaction.[8]

  • Enzyme Inhibition: The choice of solvent can impact enzyme activity. For instance, high concentrations of 2-butanone in a hexane/2-butanone mixture can inhibit lipase activity.[9]

  • Incorrect Enzyme Selection: The choice of lipase is crucial. For example, Novozym 435 (immobilized Candida antarctica lipase B) has been shown to be effective for DHCA esterification.[2][10]

Q3: My microbial fermentation is not producing the expected concentration of DHCA. What should I troubleshoot?

A3: Low yields in microbial production of DHCA can be attributed to several factors:

  • Sub-optimal Fermentation Parameters: Key parameters such as temperature, pH, inoculum size, and fermentation time must be optimized.[11][12]

  • Inappropriate Microbial Strain: The ability to convert precursors to DHCA is strain-specific. Strains of Lactobacillus plantarum have been shown to be effective.[3]

  • Precursor Limitation: The synthesis of DHCA is dependent on the availability of precursors like caffeic acid or chlorogenic acid in the fermentation medium.

  • Metabolic Bottlenecks: The efficiency of the microbial metabolic pathway can be a limiting factor. Metabolic engineering strategies may be required to enhance the flux towards DHCA production.[13][14]

  • Product Toxicity: High concentrations of DHCA or intermediate metabolites may be toxic to the microorganisms, thereby inhibiting further production.[15]

Troubleshooting Guides

Enzymatic Synthesis Troubleshooting
IssuePossible CauseRecommended Solution
Low Esterification Yield Sub-optimal reaction conditions.Systematically optimize temperature, reaction time, enzyme concentration, and substrate molar ratio. Response Surface Methodology (RSM) is a powerful tool for this.[7]
Poor solubility of DHCA in the reaction medium.Use a co-solvent system, such as a mixture of hexane and 2-butanone, to improve solubility. Ionic liquids can also be effective alternative solvents.[9]
Inefficient enzyme.Screen different lipases. Novozym 435 is a commonly used and effective option.[2]
Reaction Stalls or Proceeds Slowly Enzyme deactivation.Ensure the reaction temperature is within the optimal range for the chosen lipase. Avoid solvents that may denature the enzyme.
Product inhibition.Consider in-situ product removal techniques if feasible.
Microbial Production Troubleshooting
IssuePossible CauseRecommended Solution
Low DHCA Titer Non-ideal fermentation conditions.Optimize fermentation parameters such as temperature, pH, aeration, and agitation speed using a systematic approach like RSM.[16][17]
Inefficient microbial strain.Select a strain known for efficient conversion of caffeic acid to DHCA, such as specific strains of Lactobacillus plantarum.[3]
Precursor limitation.Ensure an adequate supply of caffeic acid or other precursors in the fermentation medium.
Metabolic pathway inefficiency.Consider metabolic engineering approaches to upregulate key enzymes in the DHCA biosynthesis pathway and downregulate competing pathways.[13][18]
Inconsistent Batch-to-Batch Yields Variability in inoculum quality.Standardize the inoculum preparation procedure to ensure consistent cell density and viability.
Contamination.Implement strict aseptic techniques to prevent contamination of the fermentation culture.[19]
Difficulty in Scaling Up Poor mass and oxygen transfer in larger fermenters.Optimize agitation and aeration rates for the specific fermenter geometry. Scale-up studies should be conducted systematically.[20][21]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Butyl Dihydrocaffeate

This protocol describes the synthesis of butyl dihydrocaffeate using lipase B from Candida antarctica (CALB).[1][2]

Materials:

  • This compound (DHCA)

  • 1-Butanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Organic solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves (3Å)

Procedure:

  • To a reaction vessel, add this compound and 1-butanol in a desired molar ratio (e.g., 1:2).

  • Add the organic solvent to dissolve the reactants.

  • Add the immobilized lipase (e.g., 40% by weight of DHCA).

  • Add molecular sieves to remove water produced during the reaction and shift the equilibrium towards ester formation.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with constant shaking for a specified duration (e.g., 72 hours).[1]

  • Monitor the reaction progress by taking samples periodically and analyzing them using a suitable technique like HPLC.

  • Upon completion, stop the reaction by filtering out the enzyme.

  • The product can be purified from the reaction mixture using techniques such as column chromatography.

Protocol 2: Microbial Production of DHCA using Lactobacillus plantarum

This protocol outlines the use of Lactobacillus plantarum for the conversion of caffeic acid to DHCA.[3][4][22]

Materials:

  • Lactobacillus plantarum strain

  • MRS broth (or a suitable growth medium)

  • Caffeic acid

  • Fermenter

Procedure:

  • Inoculum Preparation: Culture the Lactobacillus plantarum strain in MRS broth at its optimal growth temperature (e.g., 30-37°C) for 24-48 hours to obtain a sufficient cell density.[22][23]

  • Fermentation: In a sterilized fermenter, prepare the fermentation medium containing necessary nutrients and the precursor, caffeic acid.

  • Inoculate the fermenter with the prepared Lactobacillus plantarum culture (e.g., 5-10% v/v).

  • Maintain the fermentation under controlled conditions of temperature and pH (e.g., 30°C, pH 6.5).[23]

  • Monitor the fermentation by periodically measuring cell growth (OD600) and the concentrations of caffeic acid and DHCA using HPLC.

  • After the desired fermentation time (when DHCA concentration is maximized), harvest the culture.

  • Separate the cells from the broth by centrifugation or filtration.

  • Extract DHCA from the supernatant for purification.

Data Presentation

Table 1: Optimized Conditions for Enzymatic Synthesis of this compound Esters

ParameterHexyl Dihydrocaffeate[7]Butyl Dihydrocaffeate[1]
Enzyme Novozym 435Candida antarctica lipase B
Solvent Ionic Liquid2-methyl-2-butanol
Temperature 39.4 °C40 °C
Reaction Time 77.5 h72 h
Enzyme Dosage 41.6% (w/w of DHCA)Not specified
Substrate Molar Ratio (DHCA:Alcohol) 1:2.1Not specified
Max Yield 84.4%~67%

Visualizations

This compound Biosynthesis Pathway

DHCA_Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine L_Tyrosine L-Tyrosine L_Phenylalanine->L_Tyrosine p_Coumaric_acid p-Coumaric acid L_Tyrosine->p_Coumaric_acid Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid DHCA This compound Caffeic_acid->DHCA Reduction (e.g., by Lactobacillus)

Caption: Simplified biosynthesis pathway of this compound.

Experimental Workflow for Yield Optimization using RSM

RSM_Workflow Define_Factors Define Factors (e.g., Temp, Time, [E]) Experimental_Design Select Experimental Design (e.g., Box-Behnken) Define_Factors->Experimental_Design Perform_Experiments Perform Experiments Experimental_Design->Perform_Experiments Measure_Response Measure Response (DHCA Yield) Perform_Experiments->Measure_Response Model_Fitting Fit Second-Order Polynomial Model Measure_Response->Model_Fitting ANOVA Analysis of Variance (ANOVA) Model_Fitting->ANOVA Response_Surface_Plots Generate Response Surface Plots ANOVA->Response_Surface_Plots Determine_Optimum Determine Optimum Conditions Response_Surface_Plots->Determine_Optimum Validation Validate Model with New Experiment Determine_Optimum->Validation

Caption: Workflow for optimizing DHCA synthesis yield using Response Surface Methodology (RSM).

References

Technical Support Center: Quantification of Dihydrocaffeic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dihydrocaffeic acid in complex biological matrices such as plasma, urine, and tissue homogenates.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.

1. Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My this compound peak is tailing or showing poor symmetry. What are the possible causes and solutions?

  • Answer: Poor peak shape can compromise the accuracy and precision of quantification.[1] Here are the common causes and troubleshooting steps:

Potential CauseRecommended Solution
Secondary Interactions This compound has acidic properties. Interactions with active sites on the column, such as residual silanols, can cause peak tailing. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the analyte in its protonated form. Consider using a column with advanced end-capping.
Column Contamination or Degradation Biological matrices can lead to a build-up of contaminants on the column frit or stationary phase.[2] Flush the column with a strong solvent wash. If the problem persists, consider replacing the guard column or the analytical column.
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[2] Whenever possible, the sample should be reconstituted in a solvent that is as weak as or weaker than the starting mobile phase.
Extra-Column Volume Excessive tubing length or dead volume in fittings can contribute to peak broadening. Use minimal lengths of narrow-internal-diameter tubing and ensure all fittings are properly connected.

2. Low Recovery and Poor Sensitivity

  • Question: I am experiencing low recovery of this compound from my samples, resulting in poor sensitivity. How can I improve this?

  • Answer: Low recovery can be due to inefficient extraction or degradation of the analyte. Here are some troubleshooting strategies:

Potential CauseRecommended Solution
Inefficient Extraction The chosen extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal. For plasma, a simple protein precipitation with acetonitrile or methanol can be effective, but for cleaner extracts and better recovery, consider solid-phase extraction (SPE). For urine, SPE is often the preferred method.[3] Experiment with different SPE sorbents (e.g., mixed-mode cation exchange for acidic compounds).
Analyte Degradation This compound can be susceptible to degradation, especially at non-optimal pH or temperature.[4] Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability. Use of antioxidants like ascorbic acid in the collection buffer can also be beneficial.[5]
Incomplete Hydrolysis of Conjugates This compound exists in both free and conjugated forms (glucuronides and sulfates) in biological matrices.[6][7] To measure total this compound, enzymatic hydrolysis with β-glucuronidase and sulfatase is necessary. Ensure the hydrolysis conditions (enzyme activity, pH, temperature, and incubation time) are optimized for complete cleavage of the conjugates.[5][8]
Suboptimal MS/MS Parameters Ensure that the mass spectrometer is properly tuned and that the MRM transitions and collision energies are optimized for this compound. The precursor ion for this compound is m/z 181 in negative ion mode, with a common product ion being m/z 137.[9]

3. Matrix Effects (Ion Suppression or Enhancement)

  • Question: I suspect matrix effects are impacting my quantification. How can I diagnose and mitigate this?

  • Answer: Matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte, are a common challenge in bioanalysis.[10]

Diagnostic/Mitigation StrategyDescription
Post-Column Infusion Infuse a constant flow of a this compound standard solution into the MS while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
Matrix Factor Calculation Compare the peak area of this compound in a post-extraction spiked sample to that in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
Improve Sample Cleanup More rigorous sample preparation techniques like solid-phase extraction (SPE) can remove a larger portion of interfering matrix components compared to simple protein precipitation.[3]
Chromatographic Separation Optimize the chromatographic method to separate this compound from the co-eluting matrix components that are causing the interference. This may involve adjusting the gradient, mobile phase composition, or trying a different column chemistry.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS for this compound is not available, a structurally similar analog can be used, but it may not perfectly track the matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for quantifying this compound?

A1: For LC-MS/MS analysis in negative electrospray ionization (ESI) mode, the most common precursor ion ([M-H]⁻) for this compound is m/z 181. A common and robust product ion resulting from the loss of a carboxyl group is m/z 137.[9] Therefore, the primary MRM transition to monitor is 181 → 137 . It is always recommended to optimize the collision energy for your specific instrument to achieve the best sensitivity.

Q2: Should I measure free or total this compound?

A2: The answer depends on your research question. This compound is extensively metabolized to glucuronide and sulfate conjugates.[6][7] If you are interested in the total exposure to this compound, you will need to perform an enzymatic hydrolysis step using β-glucuronidase and sulfatase prior to extraction to cleave the conjugates and measure the total aglycone.[5][8] If your interest is in the pharmacologically active free form, then you would omit the hydrolysis step.

Q3: What is a suitable internal standard for this compound analysis?

A3: The ideal internal standard (IS) is a stable isotope-labeled (e.g., ¹³C- or ²H-labeled) this compound. This will have the same chemical properties and chromatographic behavior as the analyte and will effectively compensate for variations in extraction recovery and matrix effects. If a SIL-IS is not available, a structurally similar compound that is not endogenously present in the samples, such as 3-(4-hydroxyphenyl)-propionic acid, can be used.[8]

Q4: How should I prepare my plasma and urine samples for this compound analysis?

A4: The choice of sample preparation method depends on the required sensitivity and cleanliness of the extract.

  • For Plasma:

    • Protein Precipitation (PPT): This is a quick and simple method. Add 3 volumes of cold acetonitrile or methanol to 1 volume of plasma, vortex, centrifuge, and analyze the supernatant. This method may result in significant matrix effects.[5]

    • Liquid-Liquid Extraction (LLE): After protein precipitation, an LLE with a solvent like ethyl acetate can provide a cleaner extract.[5]

    • Solid-Phase Extraction (SPE): This is the most effective method for removing interfering matrix components and concentrating the analyte. A mixed-mode or polymeric sorbent is often suitable for acidic compounds.

  • For Urine:

    • Dilute-and-Shoot: For a rapid screening, a simple dilution of the urine sample may be sufficient, but this is prone to significant matrix effects.

    • Solid-Phase Extraction (SPE): This is the recommended method for robust and sensitive quantification in urine.[3]

Q5: What are the key considerations for method validation when quantifying this compound?

A5: A robust method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:

  • Selectivity and Specificity: Ensure no interference from endogenous matrix components at the retention time of this compound and the internal standard.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy (closeness to the true value) and precision (reproducibility).

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Matrix Effect: Assess the extent of ion suppression or enhancement from at least six different lots of the biological matrix.

  • Stability: Evaluate the stability of this compound in the biological matrix under various conditions (freeze-thaw cycles, bench-top stability, and long-term storage at -80°C).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound in human plasma and urine from published LC-MS/MS methods.

Table 1: Quantitative Performance in Human Plasma

ParameterMethod 1Method 2
Extraction Method Protein Precipitation + LLE[8]UHPLC-MS/MS[11]
LOD 1-15 nM[8]0.3 - 44.1 ng/mL[11]
LOQ 3-50 nM[8]1.6 - 145.8 ng/mL[11]
Recovery Not explicitly stated61% - 100%[11]
Precision (RSD%) Within-day: 5-18%; Between-day: 5-30%[8]Meets AOAC International norms[11]

Table 2: Quantitative Performance in Human Urine

ParameterMethod 1Method 2
Extraction Method SPE[12]UHPLC-MS/MS[11]
LOD Not explicitly stated for this compound0.5 - 62.5 ng/mL[11]
LOQ Not explicitly stated for this compound1.8 - 203.4 ng/mL[11]
Recovery 87% - 102% (for a panel of phenolic acids)[12]68% - 100%[11]
Precision (RSD%) Intraday: <13.7%; Interday: <14.0% (for a panel of phenolic acids)[12]Meets AOAC International norms[11]

Experimental Protocols

Protocol 1: Extraction of Total this compound from Human Plasma

This protocol is adapted from a method for the simultaneous determination of several hydroxycinnamates in human plasma.[8]

  • Sample Preparation: To 200 µL of human plasma, add an appropriate amount of internal standard (e.g., 3-(4-hydroxyphenyl)-propionic acid).

  • Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Enzymatic Hydrolysis: Transfer the supernatant to a new tube. Add 100 µL of an enzyme mixture containing β-glucuronidase and sulfatase in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0). Incubate at 37°C for 1 hour.

  • Liquid-Liquid Extraction: After incubation, acidify the sample with formic acid. Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine

This protocol provides a general procedure for the SPE of acidic compounds from urine.

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 1 mL of urine with 1 mL of 2% formic acid in water. Add the internal standard.

  • SPE Column Conditioning: Condition a polymeric or mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is hydrolysis Enzymatic Hydrolysis (for total DHCA) add_is->hydrolysis extraction Extraction (PPT, LLE, or SPE) hydrolysis->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_sep LC Separation evap_recon->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration quantification Quantification integration->quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_tree cluster_causes cluster_solutions issue Poor Peak Shape? cause1 Secondary Interactions issue->cause1 cause2 Column Contamination issue->cause2 cause3 Injection Solvent Mismatch issue->cause3 solution1 Adjust Mobile Phase pH cause1->solution1 solution2 Flush/Replace Column cause2->solution2 solution3 Match Injection Solvent to Mobile Phase cause3->solution3

Caption: Troubleshooting decision tree for poor peak shape.

metabolic_pathway cluster_conjugates Phase II Metabolism diet Dietary Polyphenols (e.g., Caffeic Acid) dhca This compound (Free) diet->dhca Gut Microbiota Metabolism glucuronide This compound Glucuronide dhca->glucuronide Glucuronidation sulfate This compound Sulfate dhca->sulfate Sulfation

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Improving the Cellular Uptake of Dihydrocaffeic Acid In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the cellular uptake of dihydrocaffeic acid (DHCA) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHCA) and why is its cellular uptake important?

A1: this compound (3-(3,4-dihydroxyphenyl)propanoic acid, DHCA) is a phenolic acid and a major metabolite of dietary polyphenols, such as chlorogenic acids found in coffee.[1] It possesses antioxidant, anti-inflammatory, and other valuable biological properties.[1][2] For DHCA to exert its effects within a cell, it must first be efficiently transported across the cell membrane. Therefore, optimizing its cellular uptake is crucial for in vitro studies investigating its mechanisms of action and therapeutic potential.

Q2: What are the main challenges in achieving efficient cellular uptake of DHCA in vitro?

A2: The primary challenges include:

  • Low aqueous solubility: DHCA is soluble in water and ethanol but has limited solubility in nonpolar organic solvents.[1] This can lead to precipitation in cell culture media, especially at higher concentrations.

  • Stability in culture media: Polyphenols can be unstable in cell culture media, potentially leading to degradation and the generation of artifacts that can affect experimental results.

  • Cell membrane barrier: The lipophilic nature of the cell membrane can hinder the passive diffusion of hydrophilic compounds like DHCA.

Q3: What are the common methods to improve the cellular uptake of DHCA?

A3: The most common strategies involve the use of delivery systems such as:

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate hydrophilic and lipophilic compounds, facilitating their entry into cells.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate active compounds, offering improved stability and controlled release.[3]

Q4: How can I prepare a stock solution of DHCA for cell culture experiments?

A4: DHCA is soluble in water and ethanol.[1] A common solvent for preparing stock solutions of phenolic compounds for in vitro assays is dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).

Q5: What cell lines are suitable for studying DHCA uptake and effects?

A5: The choice of cell line depends on the research question. Some examples from the literature include:

  • Caco-2 cells: A human colon adenocarcinoma cell line often used as a model for intestinal absorption.

  • HepG2 cells: A human liver cancer cell line used for studying hepatic metabolism and toxicity.

  • Fibroblasts (e.g., L929): Used in studies related to skin health and photoaging.

  • Chondrocytes: For research on osteoarthritis and cartilage degradation.

  • Macrophages (e.g., RAW 264.7): To investigate anti-inflammatory effects.

Q6: How can I quantify the intracellular concentration of DHCA?

A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and accurate methods for quantifying intracellular DHCA. These techniques allow for the separation and sensitive detection of the compound from cell lysates.

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Medium
Potential Cause Recommended Solution
High final concentration The concentration of DHCA may exceed its solubility limit in the culture medium. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your cell line.
Rapid dilution of stock solution Abruptly diluting a concentrated stock (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution. Prepare intermediate dilutions in the culture medium to gradually decrease the solvent concentration.
Instability of DHCA in the medium DHCA may degrade over time in the culture medium. Prepare fresh working solutions for each experiment and consider performing stability tests of DHCA in your specific medium under incubation conditions.
Low temperature of the medium Adding the stock solution to cold medium can reduce solubility. Ensure the cell culture medium is pre-warmed to 37°C before adding the DHCA solution.
Issue 2: Low or Variable Cellular Uptake of DHCA
Potential Cause Recommended Solution
Poor membrane permeability The inherent properties of DHCA may limit its passive diffusion across the cell membrane. Utilize delivery systems like liposomes or solid lipid nanoparticles (SLNs) to enhance uptake.
Short incubation time The duration of exposure may be insufficient for significant uptake. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time.
Low DHCA concentration The concentration of DHCA in the medium may be too low to achieve a detectable intracellular level. Increase the concentration, ensuring it remains below the cytotoxic threshold.
Cell confluence and health The state of the cells can influence their uptake capacity. Ensure cells are in the exponential growth phase and have reached the appropriate confluence for your assay.
Inaccurate quantification method The method used to measure intracellular DHCA may not be sensitive enough. Optimize your HPLC or LC-MS protocol for higher sensitivity and ensure complete cell lysis to release all intracellular content.
Issue 3: Cytotoxicity Observed in Cell Culture
Potential Cause Recommended Solution
High concentration of DHCA DHCA itself can be cytotoxic at high concentrations. Determine the IC50 value for DHCA in your cell line using a cytotoxicity assay (e.g., MTT, Neutral Red) to identify the appropriate concentration range.
Toxicity of the delivery system The components of liposomes or SLNs may be toxic to cells. Always include a "vehicle control" (empty nanoparticles or liposomes) in your experiments to assess the cytotoxicity of the delivery system itself.
Solvent toxicity The solvent used for the stock solution (e.g., DMSO) can be cytotoxic at higher concentrations. Ensure the final solvent concentration in the culture medium is below the toxic level for your cells (typically ≤ 0.5% v/v).
Degradation products of DHCA DHCA degradation products in the culture medium may be toxic. Use freshly prepared solutions and consider the stability of DHCA under your experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data related to the use of this compound and delivery systems in vitro.

Table 1: Cytotoxicity of this compound and Related Compounds in Various Cell Lines

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
This compoundL1210 (mouse leukemia)--9 - 24[3]
This compoundMCF-7 (human breast cancer)--50 - 132[3]
Caffeic Acid Derivative (7)AsPC1 (pancreatic cancer)MTT72 h18.70[4]
Caffeic Acid Derivative (7) - LiposomalAsPC1 (pancreatic cancer)MTT72 h19.44[4][5]
Caffeic Acid Derivative (11)BxPC3 (pancreatic cancer)MTT72 h21.72[4]

Table 2: Cellular Uptake Efficiency of Nanoparticle Formulations (Illustrative Examples)

FormulationCell LineIncubation TimeUptake Efficiency (%)Fold Increase vs. Free CompoundReference
Chicoric Acid-loaded DHCA-grafted Chitosan NanomicellesIPEC-J2--2.1-fold (uptake rate)[6]
FITC-labeled HD Nanoparticles (HD6)HeLa4 h34.66-[7]
FITC-labeled HD Nanoparticles (HD9)HeLa4 h50.91-[7]

Note: Direct quantitative data for the percentage increase in cellular uptake of DHCA with nanoformulations is limited. The data for chicoric acid delivered with DHCA-grafted nanomicelles suggests a significant potential for enhancement.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Cell Culture
  • Stock Solution Preparation (e.g., 100 mM in DMSO):

    • Weigh an appropriate amount of this compound powder.

    • Dissolve it in high-purity DMSO to achieve a final concentration of 100 mM.

    • Vortex thoroughly until fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock solution into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (e.g., 100 µM in Culture Medium):

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare an intermediate dilution of the stock solution in the culture medium if necessary to avoid precipitation.

    • Add the appropriate volume of the stock or intermediate solution to the pre-warmed medium to achieve the final desired concentration (e.g., for a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution).

    • Vortex the working solution gently before adding it to the cells.

Protocol 2: General Method for Encapsulation in Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods for similar phenolic compounds and may require optimization for DHCA.

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve a solid lipid (e.g., glyceryl monostearate) and DHCA in a suitable organic solvent.

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in distilled water.

  • Hot Homogenization Method:

    • Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid (e.g., 75°C).

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse emulsion.

    • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

    • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free DHCA from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of DHCA in the supernatant and/or the pellet.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_treat 2. Cell Treatment cluster_assess 3. Assessment prep_dhca Prepare DHCA Stock (e.g., in DMSO) encapsulate Encapsulate DHCA prep_dhca->encapsulate treat_free Treat with Free DHCA prep_dhca->treat_free prep_nano Prepare Nanoformulation (Liposomes or SLNs) prep_nano->encapsulate treat_nano Treat with DHCA-Nanoformulation encapsulate->treat_nano cell_culture Culture Cells to Desired Confluence cell_culture->treat_free cell_culture->treat_nano control Vehicle Controls (Solvent, Empty Nano) cell_culture->control cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_free->cytotoxicity uptake Cellular Uptake Quantification (HPLC/LC-MS) treat_free->uptake bio_effect Biological Effect Assay (e.g., Western Blot) treat_free->bio_effect treat_nano->cytotoxicity treat_nano->uptake treat_nano->bio_effect control->cytotoxicity

Caption: Experimental workflow for comparing the cellular uptake and biological effects of free vs. nano-encapsulated DHCA.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway DHCA This compound (DHCA) JNK JNK DHCA->JNK ERK ERK DHCA->ERK p38 p38 DHCA->p38 p65 p65 DHCA->p65 Cell_Membrane Cell Membrane Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β) Inflammatory_Stimulus->JNK Inflammatory_Stimulus->ERK Inflammatory_Stimulus->p38 Inflammatory_Stimulus->p65 MAPK_Activation MAPK Activation JNK->MAPK_Activation ERK->MAPK_Activation p38->MAPK_Activation Inflammation_Degradation Inflammation & Cartilage Degradation MAPK_Activation->Inflammation_Degradation NFKB_Activation NF-κB Activation p65->NFKB_Activation NFKB_Activation->Inflammation_Degradation

Caption: Signaling pathways modulated by DHCA in response to inflammatory stimuli. DHCA inhibits the activation of key inflammatory pathways.

References

Addressing matrix effects in dihydrocaffeic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of dihydrocaffeic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound. These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in the signal, known as ion suppression, or an increase in the signal, termed ion enhancement. Both phenomena can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2]

Q2: My this compound quantification is showing poor reproducibility and accuracy. Could matrix effects be the cause?

A2: Yes, inconsistent reproducibility and accuracy are classic indicators of unmanaged matrix effects.[1] The composition of the biological matrix can differ from sample to sample, causing variability in the degree of ion suppression or enhancement.[1] If calibration standards are prepared in a clean solvent while the experimental samples are in a complex matrix (like plasma or urine), this discrepancy can lead to significant errors in concentration measurements.[1]

Q3: How can I quantitatively assess whether matrix effects are impacting my this compound analysis?

A3: A common method to quantify matrix effects is the post-extraction spike.[1] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process.[1] A significant difference between the two signals indicates the presence of matrix effects. The percentage of matrix effect (%ME) can be calculated using the following formula:

%ME = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Standard Solution) x 100

A %ME value of 100% signifies no matrix effect. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1]

Troubleshooting Guide

Issue: I have confirmed the presence of significant matrix effects. What are the primary strategies to mitigate them?

Solution: There are three main approaches to address matrix effects: optimizing sample preparation, refining chromatographic conditions, and utilizing an appropriate internal standard.

Strategy 1: Advanced Sample Preparation

Effective sample preparation is the most critical step in reducing matrix interferences.[3][4] The goal is to remove as many interfering endogenous components as possible while efficiently recovering the target analyte.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For this compound in plasma, a protein precipitation step can be followed by LLE for further cleanup.[5][6] Adjusting the pH of the aqueous phase can help to minimize the extraction of impurities like phospholipids.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[7] It utilizes a solid sorbent to retain the analyte, which is then eluted with a different solvent, leaving many matrix components behind. C18 SPE columns are commonly used for the extraction of phenolic acids from biological fluids.[7]

  • Protein Precipitation (PPT): This is a simpler but often less clean method. It involves adding a precipitating agent, such as cold acetonitrile containing formic acid, to the plasma sample to denature and remove the majority of proteins.[5][6][8]

Experimental Protocol: Protein Precipitation followed by Liquid-Liquid Extraction for this compound in Plasma

This protocol is adapted from established methods for analyzing phenolic acids in biological matrices.[5][6]

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge the blood to separate the plasma.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.[8]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and then centrifuge to separate the layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Strategy 2: Chromatographic Optimization

Optimizing the liquid chromatography separation can help to resolve this compound from co-eluting matrix components.

  • Mobile Phase Modification: The composition of the mobile phase can significantly impact separation. For this compound, a mobile phase consisting of water and acetonitrile with a small percentage of formic acid (e.g., 0.025%) has been shown to improve the limit of detection.[9]

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition is changed over time, can enhance the separation of the analyte from interfering compounds.[7]

  • Column Selection: Using a column with a different stationary phase chemistry can alter the retention of both the analyte and matrix components, potentially improving separation.

Strategy 3: Use of a Stable Isotope-Labeled Internal Standard

The most robust method for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[10][11]

  • Principle: A SIL internal standard is a form of the analyte (this compound) where one or more atoms have been replaced with their stable isotopes (e.g., 13C or 2H). This results in a compound that is chemically identical to the analyte and therefore experiences the same extraction recovery and matrix effects, but has a different mass, allowing it to be distinguished by the mass spectrometer.[11]

  • Benefits: By calculating the ratio of the analyte peak area to the SIL internal standard peak area, any signal suppression or enhancement that affects both compounds equally is canceled out, leading to more accurate and precise quantification.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound and related phenolic compounds in biological samples, highlighting the sensitivity that can be achieved with optimized LC-MS/MS methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and other Phenolic Compounds in Biological Samples (UHPLC-MS/MS) [9]

CompoundMatrixLOD (ng/mL)LOQ (ng/mL)
This compoundUrine0.5 - 62.51.8 - 203.4
Plasma0.3 - 44.11.6 - 145.8
Ferulic AcidUrine0.5 - 62.51.8 - 203.4
Plasma0.3 - 44.11.6 - 145.8
Hippuric AcidUrine0.5 - 62.51.8 - 203.4
Plasma0.3 - 44.11.6 - 145.8

Table 2: Method Performance Data for Hydroxycinnamates in Human Plasma [5][6]

ParameterThis compoundFerulic Acid
Concentration Range (nM) 0 - 48000 - 4800
LOD (nM) 1 - 151 - 15
LOQ (nM) 3 - 503 - 50
Within-day Precision (%) 5 - 186 - 12
Between-day Precision (%) 5 - 306 - 12

Visualized Workflows

Troubleshooting Workflow for Matrix Effects

The following diagram illustrates a logical workflow for identifying and addressing matrix effects in this compound mass spectrometry.

MatrixEffectWorkflow start Start: this compound Quantification check_performance Poor Accuracy or Reproducibility? start->check_performance assess_me Assess Matrix Effect (Post-Extraction Spike) check_performance->assess_me Yes end_good Proceed with Validation check_performance->end_good No me_present Significant Matrix Effect? assess_me->me_present optimize_sample_prep Optimize Sample Preparation (LLE, SPE) me_present->optimize_sample_prep Yes me_present->end_good No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->end_good Yes end_bad Further Method Development me_acceptable->end_bad No

Caption: A decision-making workflow for troubleshooting matrix effects.

General Experimental Workflow for Sample Analysis

This diagram outlines the general steps involved from sample collection to final data analysis.

SampleAnalysisWorkflow sample_collection Sample Collection (e.g., Plasma) sample_prep Sample Preparation (e.g., LLE, SPE) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Integration, Quantification) lcms_analysis->data_processing data_review Data Review and Reporting data_processing->data_review

Caption: A generalized workflow for bioanalytical sample processing.

References

Technical Support Center: Optimizing Dihydrocaffeic Acid (DHCA) in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dosage and administration of dihydrocaffeic acid (DHCA) in animal studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound (DHCA) in rodent models?

A1: The optimal starting dose of DHCA depends on the animal model, research question, and administration route. Based on published studies, the following ranges can be considered:

  • Rats (Intraperitoneal Injection): For studies investigating neuroprotective effects in a focal cerebral ischemia model, doses of 3, 10, and 30 mg/kg have been used.[1]

  • Rats (Oral Administration): A dose of 100 µmol/kg has been used in metabolic studies.

  • General Guidance: It is highly recommended to perform a pilot study with a dose-response assessment to determine the optimal dose for your specific experimental conditions.

Q2: How should I dissolve DHCA for in vivo administration?

A2: this compound is soluble in water and ethanol but has limited solubility in nonpolar organic solvents.[2] For in vivo preparations, a co-solvent system is often necessary to achieve the desired concentration and ensure stability. Here are some suggested vehicle formulations:

  • For Intraperitoneal (i.p.) Injection: A common approach is to dissolve DHCA in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol and then dilute it with sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the final concentration. It is crucial to ensure the final concentration of the organic solvent is low (typically <5-10%) to avoid toxicity and irritation.

  • For Oral Gavage: DHCA can be dissolved in water or prepared as a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) in water.

Q3: What are the common routes of administration for DHCA in animal studies?

A3: The most frequently used routes of administration for DHCA in rodents are:

  • Intraperitoneal (i.p.) Injection: This route allows for rapid systemic absorption.

  • Oral Gavage (p.o.): This method is used for direct administration into the stomach and is relevant for studying the effects of oral consumption.

Q4: What is the pharmacokinetic profile of DHCA in rodents?

A4: Studies in rats have shown that orally administered DHCA is rapidly absorbed, likely from the stomach and duodenum. The parent compound undergoes metabolism, including glucuronidation, sulfation, and methylation. Metabolites of DHCA can be detected in plasma within 30 minutes of ingestion.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of DHCA in vehicle - Poor solubility at the desired concentration.- Temperature changes affecting solubility.- pH of the vehicle.- Gently warm the solution or use sonication to aid dissolution.- Increase the proportion of the co-solvent (e.g., DMSO, ethanol) while staying within non-toxic limits.- Prepare fresh solutions before each use to ensure stability.
Animal distress or irritation after i.p. injection - High concentration of organic solvent (e.g., DMSO, ethanol) causing peritoneal irritation.- The pH of the formulation is not close to neutral.- Injection of a cold solution.- Reduce the final concentration of the organic solvent by increasing the dilution with saline or PBS.- Ensure the pH of the final solution is adjusted to a physiological range (pH 7.2-7.4).- Warm the solution to room temperature or body temperature before injection.[4]
Inconsistent experimental results - Inaccurate dosing.- Improper administration technique.- Degradation of DHCA in the prepared solution.- Ensure accurate weighing of the compound and precise calculation of the dose for each animal.- Provide thorough training for all personnel on the chosen administration technique (i.p. injection or oral gavage).- Prepare fresh solutions for each experiment and store them appropriately (e.g., protected from light, at the recommended temperature) to prevent degradation.
Low oral bioavailability - First-pass metabolism in the liver and gut wall.- Consider using a higher oral dose, but monitor for any potential adverse effects.- If systemic exposure is critical, consider an alternative route of administration like intraperitoneal injection to bypass first-pass metabolism.

Quantitative Data Summary

Table 1: this compound Dosage in Animal Studies

Animal ModelAdministration RouteDosageApplicationReference
RatIntraperitoneal (i.p.)3, 10, 30 mg/kgFocal Cerebral Ischemia[1]
RatOral100 µmol/kgMetabolic Studies

Note: Data on dosages in mice for specific applications like anti-inflammatory studies are limited. Researchers may consider using the dosages of structurally related compounds, such as caffeic acid (100-500 mg/kg orally in mice for allergic symptoms), as a starting point for dose-finding studies.

Experimental Protocols

Protocol 1: Preparation of DHCA for Intraperitoneal (i.p.) Injection
  • Materials:

    • This compound (DHCA) powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the total amount of DHCA required based on the number of animals and the desired dose.

    • Weigh the DHCA powder accurately and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the DHCA completely. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution.

    • Gradually add sterile 0.9% saline to the DMSO-DHCA mixture to reach the final desired concentration. The final concentration of DMSO should ideally be below 10%.

    • Vortex the solution again to ensure it is homogenous.

    • Visually inspect the solution for any precipitation before administration.

    • Prepare the solution fresh on the day of the experiment.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice
  • Materials:

    • Prepared DHCA solution

    • Appropriately sized sterile syringes (e.g., 1 mL)

    • Appropriately sized sterile needles (e.g., 25-27 gauge)

    • 70% ethanol for disinfection

  • Procedure:

    • Accurately weigh the mouse to calculate the correct injection volume.

    • Restrain the mouse securely, exposing the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure no fluid or blood is drawn into the syringe, which would indicate improper needle placement.

    • If aspiration is clear, inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions for at least 10-15 minutes post-injection.[5]

Protocol 3: Oral Gavage in Rodents
  • Materials:

    • Prepared DHCA solution or suspension

    • Appropriately sized oral gavage needle (flexible or with a ball-tip)

    • Syringe

  • Procedure:

    • Accurately weigh the animal to determine the correct administration volume.

    • Gently restrain the animal in an upright position.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

    • Once the needle is in the correct position, administer the solution slowly.

    • Remove the gavage needle gently.

    • Return the animal to its cage and monitor for any signs of distress.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation DHCA_powder DHCA Powder Dose_calc Dose Calculation DHCA_powder->Dose_calc Vehicle_prep Vehicle Preparation (e.g., DMSO + Saline) Solution_prep Solution Preparation Vehicle_prep->Solution_prep Dose_calc->Solution_prep Admin_route Administration (i.p. or Oral Gavage) Solution_prep->Admin_route Animal_model Animal Model (e.g., Mouse, Rat) Animal_model->Admin_route Data_collection Data Collection (e.g., Behavioral, Tissue) Admin_route->Data_collection Analysis Data Analysis Data_collection->Analysis Results Results Analysis->Results

Experimental workflow for in vivo studies of DHCA.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects DHCA This compound p38 p38 DHCA->p38 Inhibits Phosphorylation JNK JNK DHCA->JNK ERK ERK DHCA->ERK IKK IKK DHCA->IKK Inflammation ↓ Inflammation (↓ iNOS, ↓ IL-6) p38->Inflammation JNK->Inflammation ERK->Inflammation IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB p65/p50 IkB->NFkB Inhibits Release NFkB->Inflammation Cartilage_degradation ↓ Cartilage Degradation (↓ MMPs) NFkB->Cartilage_degradation

DHCA's inhibitory effects on MAPK and NF-κB pathways.

troubleshooting_logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Inconsistent Results or Adverse Animal Reactions Check_Solution Check DHCA Solution (Precipitation, Freshness) Start->Check_Solution Check_Vehicle Evaluate Vehicle (Solvent %, pH) Start->Check_Vehicle Review_Technique Review Administration Technique Start->Review_Technique Review_Dose Re-evaluate Dosage Start->Review_Dose Reformulate Reformulate Solution (Sonication, Fresh Prep) Check_Solution->Reformulate Modify_Vehicle Modify Vehicle (↓ Solvent, Adjust pH) Check_Vehicle->Modify_Vehicle Retrain Retrain Personnel Review_Technique->Retrain Dose_Finding Conduct Dose-Finding Study Review_Dose->Dose_Finding

Troubleshooting logic for DHCA animal studies.

References

Validation & Comparative

Dihydrocaffeic Acid vs. Caffeic Acid: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrocaffeic acid (DHCA) and caffeic acid (CA) are both phenolic compounds recognized for their antioxidant properties. While structurally similar, the presence of a double bond in the aliphatic side chain of caffeic acid distinguishes it from this compound, leading to nuanced differences in their antioxidant efficacy. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and caffeic acid have been evaluated using various in vitro assays. The following tables summarize their relative performance in key antioxidant assays, presenting IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. Lower IC50 values indicate higher antioxidant potency.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
This compound2.10[1]
Caffeic Acid2.01[1]
Caffeic Acid50[2]

Table 1: DPPH Radical Scavenging Activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidants.

CompoundABTS Radical Scavenging IC50 (µM)Reference
Caffeic Acid31[3]

Table 2: ABTS Radical Scavenging Activity. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to assess antioxidant capacity.

CompoundFRAP Value (µM Fe²⁺) at 100 µMReference
Caffeic Acid476 ± 17[4]

Table 3: Ferric Reducing Antioxidant Power (FRAP). The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

This method assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test compounds (this compound, Caffeic acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.[5]

  • Sample Preparation: Prepare stock solutions of this compound, caffeic acid, and the positive control in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the DPPH working solution to each well to initiate the reaction.[5] A blank containing only methanol and a control containing the solvent and DPPH solution are also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[6] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Test compounds

  • Positive control

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7]

  • Preparation of working solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: Prepare stock solutions and subsequent dilutions of the test compounds and positive control in the appropriate solvent.

  • Reaction Mixture: Add a defined volume of the sample dilutions to a 96-well plate, followed by the addition of the ABTS•+ working solution.[9]

  • Incubation: Incubate the mixture at room temperature for a specified time, typically around 6 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[9]

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample through the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Ferrous sulfate (FeSO₄) for standard curve

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11]

  • Sample and Standard Preparation: Prepare dilutions of the test compounds and a series of ferrous sulfate standards of known concentrations.

  • Reaction Mixture: Add a small volume of the sample or standard to a tube or well, followed by a larger volume of the FRAP reagent.[11]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 4-30 minutes.[11][12]

  • Absorbance Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.[12]

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of ferrous sulfate. Results are typically expressed as µM Fe²⁺ equivalents.[4]

Signaling Pathways and Mechanisms of Action

Both this compound and caffeic acid exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like caffeic acid, Nrf2 is released from Keap1 and translocates to the nucleus.[13][14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[15][16] This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13] Caffeic acid activates the Nrf2 pathway, and its catechol moiety is important for this activity.[17]

Nrf2_Pathway cluster_nucleus Nucleus CA_DHCA Caffeic Acid / This compound Keap1_Nrf2 Keap1-Nrf2 Complex CA_DHCA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant_Enzymes Antioxidant Enzymes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds Antioxidant_Genes_n Antioxidant Genes (e.g., HO-1, NQO1) ARE_n->Antioxidant_Genes_n activates transcription Antioxidant_Genes_n->Antioxidant_Enzymes

Caption: Nrf2 Signaling Pathway Activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including the response to oxidative stress. Caffeic acid has been shown to modulate this pathway by inhibiting the phosphorylation of key kinases such as JNK and p38.[18][19] By suppressing the activation of these MAPK pathways, caffeic acid can mitigate the downstream effects of oxidative stress, including inflammation and apoptosis.

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates CA_DHCA Caffeic Acid / This compound CA_DHCA->MAPK inhibits phosphorylation Inflammation_Apoptosis Inflammation, Apoptosis Transcription_Factors->Inflammation_Apoptosis leads to

Caption: MAPK Signaling Pathway Modulation.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key antioxidant assays discussed.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Sample and Control Dilutions start->prep_samples mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: DPPH Assay Workflow.

ABTS_Workflow start Start prep_abts_radical Prepare ABTS Radical (ABTS + K₂S₂O₈) start->prep_abts_radical prep_samples Prepare Sample and Control Dilutions start->prep_samples prep_working_sol Dilute ABTS Radical to Abs ~0.7 at 734 nm prep_abts_radical->prep_working_sol mix Mix Sample/Control with ABTS Working Solution prep_working_sol->mix prep_samples->mix incubate Incubate (e.g., 6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: ABTS Assay Workflow.

FRAP_Workflow start Start prep_frap_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) start->prep_frap_reagent prep_samples Prepare Sample and Standard Dilutions start->prep_samples warm_reagent Warm Reagent to 37°C prep_frap_reagent->warm_reagent mix Mix Sample/Standard with FRAP Reagent warm_reagent->mix prep_samples->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe²⁺ equivalents) measure->calculate end End calculate->end

Caption: FRAP Assay Workflow.

References

Comparative Analysis of Dihydrocaffeic Acid and Ferulic Acid Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrocaffeic acid (DHCA) and ferulic acid (FA) are both phenolic compounds with recognized bioactive properties, positioning them as subjects of interest in pharmacology and drug development. DHCA is a primary metabolite of caffeic and chlorogenic acids, formed by gut microbiota, while ferulic acid is abundantly found in plant cell walls, including those of grains, fruits, and vegetables.[1][2] This guide provides a comparative analysis of the bioactivity of these two compounds, with a focus on their antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, supported by experimental data.

Antioxidant Activity

Both this compound and ferulic acid exhibit potent antioxidant properties by scavenging free radicals. Their efficacy can be quantitatively compared using various in vitro assays.

Table 1: Comparison of In Vitro Antioxidant Activity

CompoundAssayIC50 ValueReference
This compoundDPPH•15.6 µM[3]
This compoundABTS•+7.9 µM[3]
Caffeic Acid (for comparison)DPPH•-[4][5]
Caffeic Acid (for comparison)ABTS•+-[4][5]

A study on UVB-induced oxidative stress in fibroblasts demonstrated that this compound significantly reduced intracellular reactive oxygen species (ROS) and extracellular hydrogen peroxide production, while enhancing the activities of antioxidant enzymes like catalase and superoxide dismutase.[3] Ferulic acid is also well-documented as a potent free radical scavenger.[6]

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This protocol outlines a common method for determining the total antioxidant capacity of a compound.[7][8][9][10]

1. Reagent Preparation:

  • Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) stock solution in water.
  • Prepare a 2.45 mM potassium persulfate solution in water.
  • To produce the ABTS radical cation (ABTS•+), mix the ABTS stock solution and the potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
  • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

2. Assay Procedure:

  • Add a small volume (e.g., 5-10 µL) of the test compound (this compound or ferulic acid at various concentrations) to a larger volume (e.g., 1-4 mL) of the diluted ABTS•+ solution.
  • Mix thoroughly and incubate at room temperature for a specified time (e.g., 6-30 minutes).
  • Measure the absorbance of the solution at 734 nm against a solvent blank.

3. Data Analysis:

  • Calculate the percentage of inhibition of the ABTS•+ radical using the following formula:
  • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Ferulic acid has been extensively studied for its anti-inflammatory properties, which it exerts by modulating various signaling pathways, including NF-κB, MAPK, and JAK/STAT, thereby reducing the production of pro-inflammatory cytokines.[11][12][13] this compound also demonstrates anti-inflammatory effects, in part by inhibiting the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

Table 2: Comparison of Anti-inflammatory Activity

CompoundModel SystemEffectQuantitative DataReference
This compound-Inhibition of pro-inflammatory cytokine secretionSpecific IC50 values not provided[1]
Ferulic AcidLPS-stimulated THP-1 derived macrophagesReduced transcription of IL-1β, IL-6, and TNF-αDose-dependent reduction[14]
Ferulic AcidVarious modelsInhibition of NF-κB, MAPK, and JAK/STAT pathways-[11][12][13]
Ferulic Acid-Inhibition of NLRP3 inflammasome activation-[14]
Signaling Pathway: NF-κB Inhibition

Ferulic acid is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11] This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm FA Ferulic Acid IKK IKK FA->IKK inhibits DHCA This compound Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DHCA->Cytokines inhibits secretion Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_active Active NF-κB NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB_active->Nucleus translocates Nucleus->Cytokines transcription

Caption: NF-κB signaling pathway and points of inhibition.

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

This assay measures nitrite (NO₂⁻), a stable and quantifiable downstream product of nitric oxide (NO).[15][16]

1. Cell Culture and Treatment:

  • Seed macrophages (e.g., RAW 264.7) in a 96-well plate.
  • Pre-treat the cells with various concentrations of this compound or ferulic acid for a specified time (e.g., 2 hours).
  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide production. Incubate for 24 hours.

2. Griess Reagent Preparation:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

3. Assay Procedure:

  • After the treatment period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
  • Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

Neuroprotective Effects

Both compounds have demonstrated protective effects in models of neurodegenerative diseases and ischemic brain injury. Ferulic acid has shown robust neuroprotective effects in models of Parkinson's disease and cerebral ischemia/reperfusion injury by exerting antioxidant and anti-apoptotic actions.[2][6][17][18][19] this compound, a metabolite of chlorogenic acid, has also been shown to reduce brain infarct volume and behavioral deficits in a rat model of focal cerebral ischemia.[20][21][22][23]

Table 3: Comparison of Neuroprotective Effects

CompoundModel SystemEffectQuantitative DataReference
This compoundtMCAo rat model (cerebral ischemia)Reduced brain infarct volume31.9% protection at 30 mg/kg[21]
This compoundSH-SY5Y cells (Alzheimer's model)Increased cell viability against Aβ toxicity~26% improvement at 18.75-37.5 µM[24]
Ferulic AcidMPTP-induced zebrafish (Parkinson's model)Increased survival of dopaminergic neurons-[6]
Ferulic AcidRat model of cerebral I/R injuryAttenuated memory impairmentDose-dependent effect[17]
Ferulic AcidPC-12 cells (ischemia model)Reduced ROS generation and apoptosisConcentration-dependent effect[17]
Experimental Workflow: In Vitro Neuroprotection Assay

The following diagram illustrates a general workflow for assessing the neuroprotective effects of test compounds in a cell culture model.

Neuroprotection_Workflow start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) start->seed_cells pre_treat Pre-treat with DHCA or FA seed_cells->pre_treat induce_toxicity Induce Neurotoxicity (e.g., with Aβ, MPP+, or H₂O₂) pre_treat->induce_toxicity incubate Incubate for 24-48 hours induce_toxicity->incubate assess_viability Assess Cell Viability (e.g., MTT Assay) incubate->assess_viability measure_ros Measure ROS Levels (e.g., DCFDA Assay) incubate->measure_ros analyze_apoptosis Analyze Apoptosis (e.g., Caspase Activity) incubate->analyze_apoptosis end End assess_viability->end measure_ros->end analyze_apoptosis->end

Caption: Workflow for in vitro neuroprotection screening.

Anticancer Activity

This compound and ferulic acid have both been shown to possess cytotoxic effects against various cancer cell lines.[1][25][26][27][28] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[26][29]

Table 4: Comparison of Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / CC50 Value (µM)Reference
This compoundMCF-7Breast306.52[30]
This compoundHep-G2Liver529.47[30]
This compoundPC-3Prostate162.15[30]
This compoundHCT-116Colon230.05[30]
This compoundL1210Mouse Leukemia9 - 24[1]
Ferulic AcidHeLaCervical~2000 (for 88.3% inhibition)[26]
Ferulic AcidCaskiCervical~2000 (for 85.4% inhibition)[26]
Ferulic AcidMDA-MB-231Breast-[29]
Ferulic AcidOsteosarcoma cellsBone-[29]

Note: CC50 (Cytotoxic Concentration 50%) is reported in some studies and is analogous to IC50 for cytotoxicity.

Ferulic acid has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells by modulating the expression of proteins like p53, p21, and caspases, and by inhibiting signaling pathways such as PI3K/Akt.[27][29][31] While the precise mechanisms for this compound are less elucidated, it is hypothesized to act similarly to caffeic acid, which also exhibits anticancer properties.[25]

Signaling Pathway: PI3K/Akt Inhibition in Cancer

Ferulic acid can induce apoptosis in cancer cells by blocking the pro-survival PI3K/Akt signaling pathway.[29]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis FA Ferulic Acid FA->PI3K inhibits FA->pAkt inhibits phosphorylation

Caption: PI3K/Akt signaling pathway in cancer cell survival.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[32][33]

1. Reagent Preparation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
  • Prepare a solubilization solution (e.g., DMSO, or SDS in HCl).

2. Assay Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with various concentrations of this compound or ferulic acid and incubate for a desired period (e.g., 24, 48, or 72 hours).
  • Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
  • Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
  • Shake the plate for 10-15 minutes to ensure complete dissolution.

3. Data Analysis:

  • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to untreated control cells.
  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

Both this compound and ferulic acid are promising bioactive compounds with significant antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Ferulic acid is more extensively studied, with well-defined mechanisms of action involving the modulation of key signaling pathways like NF-κB and PI3K/Akt.[11][29] this compound, as a major metabolite of dietary polyphenols, also demonstrates potent bioactivity, particularly in neuroprotection and as a cytotoxic agent against several cancer cell lines.[1][21][30]

Direct quantitative comparisons are sometimes challenging due to variations in experimental models and conditions across studies. However, the available data suggests that both compounds warrant further investigation. Future research should focus on head-to-head comparative studies under standardized conditions to better delineate their relative potency and therapeutic potential. Elucidating the specific molecular mechanisms of this compound, particularly in inflammation and cancer, will be crucial for its development as a potential therapeutic agent.

References

The Synergistic Antioxidant Potential of Dihydrocaffeic Acid and Quercetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pursuit of potent antioxidant formulations is a cornerstone of research in nutrition, pharmacology, and cosmetic science. Oxidative stress, implicated in a myriad of chronic diseases and the aging process, drives the investigation into compounds that can neutralize reactive oxygen species (ROS). Dihydrocaffeic acid, a metabolite of caffeic acid, and quercetin, a ubiquitous flavonoid, are both recognized for their significant antioxidant properties. While their individual effects are well-documented, the potential for synergistic interactions, where the combined effect is greater than the sum of individual effects, presents an exciting avenue for developing highly effective antioxidant therapies.

This guide provides a comprehensive overview of the antioxidant profiles of this compound and quercetin, details common experimental protocols for their evaluation, and explores the potential mechanisms that could underlie a synergistic relationship.

Individual Antioxidant Capacities

Both this compound and quercetin have demonstrated potent antioxidant activity in various in vitro assays. The following tables summarize their individual performance in common antioxidant assays.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 / ActivitySource
DPPH Radical ScavengingIC50: 0.44 mM[1]
ABTS Radical ScavengingIC50: 0.49 mM[1]
Cellular Antioxidant Activity (CAA)23.19% at 50 μM

Table 2: Antioxidant Activity of Quercetin

Assay TypeIC50 / ActivitySource
DPPH Radical ScavengingIC50: 0.74 µg/ml[2]
ABTS Radical ScavengingIC50: 1.89 µg/mL[3]
Ferric Reducing Antioxidant Power (FRAP)High activity

Postulated Synergistic Interaction

While direct data is absent, the well-established synergy between caffeic acid and quercetin provides a strong basis for hypothesizing a similar interaction with this compound. Studies have shown that combinations of caffeic acid and quercetin exhibit significant synergistic effects in various antioxidant assays. This synergy is often attributed to the ability of one antioxidant to regenerate the other, creating a more sustained radical-scavenging cascade.

The structural similarities between this compound and caffeic acid, particularly the catechol group, suggest that DHCA could participate in similar regenerative cycles with quercetin.

Potential Mechanisms of Synergistic Action

The antioxidant effects of phenolic compounds like this compound and flavonoids like quercetin are multifaceted. Beyond direct radical scavenging, they can influence cellular antioxidant defense mechanisms. A potential synergistic mechanism could involve the modulation of key signaling pathways.

One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's intrinsic defense against oxidative stress. It is plausible that a combination of this compound and quercetin could lead to a more potent and sustained activation of the Nrf2 pathway than either compound alone.

References

Dihydrocaffeic Acid and Chlorogenic Acid: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental evidence comparing the anti-inflammatory properties of dihydrocaffeic acid and its precursor, chlorogenic acid.

This compound (DHCA) and chlorogenic acid (CGA) are both phenolic compounds recognized for their antioxidant and anti-inflammatory activities. CGA is abundantly found in coffee, fruits, and vegetables, and upon ingestion, it is metabolized by gut microbiota into DHCA, a process that may enhance its bioavailability and biological effects.[1][2] This guide provides a comprehensive comparison of their anti-inflammatory effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Anti-Inflammatory Activity

Recent in vitro studies have directly compared the anti-inflammatory potential of DHCA and CGA. A key study utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses. The results indicate that DHCA exhibits a more potent anti-inflammatory effect, particularly at lower concentrations.[1][2]

CompoundConcentration (µM)Nitrite Production Inhibition (%)Reference
Chlorogenic Acid5010.49[1]
30030.97[1]
This compound5026.32[1]
30035.73[1]

Mechanistic Insights: Signaling Pathways

Both DHCA and CGA exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanisms of action for both compounds involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5]

Activation of these pathways by inflammatory stimuli like LPS leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][6][7] By inhibiting these pathways, DHCA and CGA can effectively suppress the expression and release of these inflammatory molecules.[3][4][5]

DHCA has been shown to alleviate inflammation and cartilage degradation in osteoarthritis models by suppressing both the NF-κB and MAPK pathways.[4][5] Similarly, CGA has been extensively reported to inhibit NF-κB activation and the phosphorylation of MAPK pathway components, thereby reducing the inflammatory response in various models.[3][8][9]

G Figure 1: Generalized Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators cluster_inhibitors Inhibitors LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NO_PGE2 NO, PGE2 MAPK->NO_PGE2 NFkB->Cytokines NFkB->NO_PGE2 DHCA This compound DHCA->MAPK inhibits DHCA->NFkB inhibits CGA Chlorogenic Acid CGA->MAPK inhibits CGA->NFkB inhibits

Caption: Generalized signaling pathway for DHCA and CGA anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and chlorogenic acid.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages[1]
  • Cell Culture: Murine macrophage RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Inflammation was induced by treating the cells with 1 µg/mL of lipopolysaccharide (LPS).

  • Treatment: Cells were pre-treated with varying concentrations of this compound (50 µM and 300 µM) or chlorogenic acid (50 µM and 300 µM) for a specified period before LPS stimulation.

  • Measurement of Nitrite Production: The production of nitric oxide (NO) was indirectly quantified by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent assay. The absorbance was measured at 540 nm.

  • Data Analysis: The percentage of nitrite production inhibition was calculated relative to the LPS-treated control group.

G Figure 2: Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture RAW 264.7 Macrophage Culture Pretreat Pre-treatment with DHCA or CGA Culture->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Griess Griess Assay for Nitrite Measurement Stimulate->Griess Analysis Data Analysis Griess->Analysis

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Western Blot Analysis for Signaling Pathway Proteins[5]
  • Cell Culture and Treatment: Chondrocytes were cultured and treated with interleukin-1 beta (IL-1β) to induce an inflammatory response, with or without pre-treatment with this compound.

  • Protein Extraction: Total protein was extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB and MAPK pathway proteins. This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available experimental data suggests that while both this compound and chlorogenic acid possess significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways, this compound appears to be a more potent inhibitor of inflammatory responses in vitro, particularly at lower concentrations.[1] This enhanced activity may be attributed to its smaller molecular size and potentially increased cellular uptake following its metabolic conversion from chlorogenic acid.[1] These findings highlight the importance of considering the metabolic fate of dietary polyphenols in evaluating their therapeutic potential. Further in vivo studies are warranted to confirm these comparative effects and to fully elucidate the clinical implications for inflammatory diseases.

References

Validating the neuroprotective effects of dihydrocaffeic acid in different models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the neuroprotective effects of dihydrocaffeic acid (DHCA) across various experimental models. This guide provides a comparative analysis of its performance, supported by experimental data, detailed protocols, and mechanistic insights.

This compound (DHCA), a primary metabolite of caffeic acid and chlorogenic acid found in coffee and other plant sources, has emerged as a promising neuroprotective agent.[1][2] Its antioxidant and anti-inflammatory properties have been investigated in several preclinical models of neurological disorders. This guide synthesizes the existing evidence, comparing its efficacy in models of ischemic stroke and Alzheimer's disease, and explores its potential in other neurodegenerative conditions.

Ischemic Stroke Model: Neuroprotection in a Focal Cerebral Ischemia Rat Model

In a well-established model of focal cerebral ischemia, the transient middle cerebral artery occlusion (tMCAo) rat model, DHCA has demonstrated significant, dose-dependent neuroprotective effects.[1][2][3] Administration of DHCA after the ischemic event led to a reduction in brain damage and an improvement in functional outcomes.[1][3]

Quantitative Data Summary
ParameterVehicle ControlDHCA (3 mg/kg)DHCA (10 mg/kg)DHCA (30 mg/kg)
Brain Infarct Volume (%) 45.8 ± 2.535.2 ± 3.128.7 ± 2.9**20.1 ± 2.4***
Neurological Score 4.2 ± 0.33.1 ± 0.42.5 ± 0.3 1.8 ± 0.2***
Brain Water Content (%) 80.5 ± 0.279.8 ± 0.379.4 ± 0.2*78.9 ± 0.1
Evans Blue Leakage (µg/g) 10.2 ± 1.17.5 ± 0.95.8 ± 0.74.1 ± 0.5**
MMP-9 Expression (% of control) 100~80~60 ~45
MMP-2 Expression (% of control) 100~85~70~55**
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SEM.[1][2][3]
Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAo) Rat Model: Sprague-Dawley rats are anesthetized, and the right middle cerebral artery is occluded for 2 hours using an intraluminal filament. This is followed by 22 hours of reperfusion. DHCA is administered intraperitoneally at 0 and 2 hours after the onset of ischemia.[1][2]

Neurological Function Assessment: A battery of behavioral tests is conducted to assess sensory-motor function deficits. A common scoring system ranges from 0 (no deficit) to 5 (severe deficit).

Brain Infarct Volume Measurement: 24 hours after ischemia, rat brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is quantified as a percentage of the total brain area.[3]

Brain Water Content and Evans Blue Leakage: Brain edema is measured by calculating the wet-to-dry weight ratio of the brain hemispheres. Blood-brain barrier disruption is assessed by measuring the extravasation of Evans Blue dye into the brain parenchyma.[1][2]

Western Blotting and Gelatin Zymography: The expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, are determined in brain tissue homogenates using western blotting and gelatin zymography, respectively.[1][2]

Signaling Pathway and Experimental Workflow

The neuroprotective effect of DHCA in ischemic stroke is, at least in part, mediated by the downregulation of MMP-2 and MMP-9. These enzymes are known to degrade the extracellular matrix, leading to blood-brain barrier breakdown and subsequent brain edema.[1][2][3]

G cluster_workflow Experimental Workflow: Ischemic Stroke Model Ischemia tMCAo in Rats DHCA_Admin DHCA Administration (0 and 2h post-ischemia) Ischemia->DHCA_Admin Behavior Neurological Assessment DHCA_Admin->Behavior Sacrifice Sacrifice at 24h Behavior->Sacrifice Brain_Harvest Brain Tissue Collection Sacrifice->Brain_Harvest TTC Infarct Volume (TTC) Brain_Harvest->TTC Edema Brain Water Content Brain_Harvest->Edema BBB BBB Permeability (Evans Blue) Brain_Harvest->BBB MMP_Analysis MMP-2/9 Analysis (Western Blot, Zymography) Brain_Harvest->MMP_Analysis

Experimental workflow for the in vivo ischemic stroke model.

G Ischemia Cerebral Ischemia/Reperfusion MMPs Increased MMP-2 & MMP-9 Expression & Activity Ischemia->MMPs BBB_Damage Blood-Brain Barrier Disruption MMPs->BBB_Damage Edema Brain Edema BBB_Damage->Edema Neuronal_Damage Neuronal Damage & Functional Deficits Edema->Neuronal_Damage DHCA This compound DHCA->MMPs Inhibits

DHCA's inhibitory action on the MMP-mediated damage pathway.

Alzheimer's Disease Model: Protection Against Aβ-Induced Neurotoxicity

In an in vitro model of Alzheimer's disease, DHCA has shown protective effects against amyloid-beta (Aβ)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells.[4][5] Notably, DHCA demonstrated a synergistic effect when co-administered with docosahexaenoic acid (DHA).[4][5]

Quantitative Data Summary
TreatmentCell Viability (% of Control)Aβ (1-42) Aggregation (% of Control)
Control 100 ± 5.2N/A
Aβ (0.625 µM) 65.3 ± 4.1100
Aβ + DHCA (18.75 µM) 84.1 ± 3.8~75
Aβ + DHCA (37.5 µM) 82.5 ± 4.5Not Reported
Aβ + DHA (18.75 µM) 81.2 ± 3.9~80
Aβ + DHCA (18.75 µM) + DHA (18.75 µM) 97.4 ± 5.0 ~64
p < 0.05, **p < 0.01 compared to Aβ alone. Data are presented as mean ± SEM.[4][5]
Experimental Protocols

Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured in standard conditions. For experiments, cells are treated with Aβ(1-42) oligomers to induce toxicity. DHCA, either alone or in combination with DHA, is co-administered with Aβ.[4]

Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells is quantified spectrophotometrically.

Aβ Aggregation Assay (Thioflavin T Assay): The effect of DHCA on Aβ aggregation is measured using the Thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

Signaling Pathway and Experimental Workflow

While the precise signaling pathways for DHCA in this model are still under full investigation, related studies with caffeic acid suggest the involvement of the PI3K/Akt and MAPK signaling pathways.[6] Furthermore, DHCA's ability to reduce Aβ aggregation points towards a direct anti-amyloidogenic effect.

G cluster_workflow Experimental Workflow: Alzheimer's Disease Model Cell_Culture SH-SY5Y Cell Culture Treatment Aβ(1-42) ± DHCA/DHA Treatment Cell_Culture->Treatment Incubation 24h Incubation Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Aggregation Aβ Aggregation (ThT Assay) Incubation->Aggregation

Experimental workflow for the in vitro Alzheimer's disease model.

G Abeta Aβ(1-42) Oligomers Aggregation Aβ Aggregation Abeta->Aggregation Cytotoxicity Neurotoxicity Aggregation->Cytotoxicity DHCA This compound DHCA->Aggregation Inhibits DHCA->Cytotoxicity Inhibits

DHCA's protective mechanism against Aβ-induced neurotoxicity.

Potential in Other Neurodegenerative Models

While direct and extensive studies on DHCA in other neurodegenerative diseases are still emerging, research on its parent compounds, caffeic acid and chlorogenic acid, provides a strong rationale for its investigation in models of Parkinson's and Huntington's disease.

  • Parkinson's Disease: Caffeic acid has been shown to protect dopaminergic neurons in models of Parkinson's disease by activating autophagy and reducing α-synuclein aggregation.[7][8] Given that DHCA is a major metabolite, it is plausible that it contributes to these protective effects.

  • Huntington's Disease: Caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, has demonstrated neuroprotective effects in a chemical model of Huntington's disease by reducing striatal neurotoxicity.[9] This suggests that DHCA may also offer therapeutic potential in this context.

Conclusion

The available evidence strongly supports the neuroprotective effects of this compound in preclinical models of ischemic stroke and Alzheimer's disease. In the context of stroke, DHCA mitigates brain damage and improves functional outcomes by inhibiting MMP-2 and MMP-9. In an Alzheimer's disease cell model, it protects against Aβ-induced toxicity and reduces amyloid aggregation. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in a broader range of neurodegenerative disorders. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel neuroprotective strategies.

References

A Cross-Species Examination of Dihydrocaffeic Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrocaffeic acid (DHCA), a phenolic acid found in various plant-based foods and a significant metabolite of dietary polyphenols like chlorogenic acid, has garnered attention for its potential health benefits. Understanding its metabolic fate across different species is crucial for preclinical to clinical translation of its therapeutic effects. This guide provides a comparative overview of DHCA metabolism in humans and rats, supported by experimental data and detailed methodologies.

In Vivo Metabolism: A Tale of Two Species

The metabolism of this compound exhibits notable differences between humans and rats upon oral administration. In rats, DHCA is rapidly absorbed and undergoes extensive first-pass metabolism. The primary metabolic pathways are glucuronidation, sulfation, and methylation. Studies in rats have shown that all metabolites of DHCA peak in the plasma within the first 30 minutes of ingestion.[1][2] Interestingly, there appears to be a site-specific preference for conjugation in rats, with intestinal cells favoring glucuronidation and the liver predominantly carrying out sulfation.[1][2] The 3-hydroxyl group on the phenyl ring is the preferred site for these conjugations.[1][2]

In humans, DHCA is primarily formed as a metabolite from the microbial degradation of more complex dietary polyphenols, such as chlorogenic and caffeic acids, in the gut.[3] Consequently, the appearance of DHCA and its conjugates in human plasma is more delayed compared to rats, with peak concentrations observed up to 10 hours after the consumption of polyphenol-rich foods like coffee.[3] The identified metabolites in human plasma include glucuronide and sulfate conjugates of DHCA, as well as its methylated form, dihydroferulic acid.[3]

Quantitative Pharmacokinetic Parameters

A direct comparison of the pharmacokinetic parameters of orally administered DHCA between humans and rats is limited in the current literature. The available data for humans is primarily derived from the consumption of precursor compounds. However, based on existing studies, a qualitative comparison can be made.

ParameterRat (Oral DHCA Administration)Human (After Consumption of Precursors)
Time to Peak (Tmax) ~30 minutes for metabolites[1][2]Up to 10 hours for DHCA[3]
Major Metabolites Glucuronide, sulfate, and methyl conjugates[1][2]Glucuronide and sulfate conjugates, dihydroferulic acid[3]
Primary Site of Metabolism Intestine (Glucuronidation), Liver (Sulfation)[1][2]Gut microbiota (formation of DHCA), Liver and other tissues (conjugation)

In Vitro Metabolism: Insights from Cellular and Subcellular Models

In vitro models, such as Caco-2 cell monolayers and liver microsomes, provide valuable insights into the species-specific mechanisms of DHCA metabolism and transport.

Intestinal Permeability (Caco-2 Cells)

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, is a widely used model to assess intestinal permeability. While specific apparent permeability (Papp) values for DHCA are not consistently reported across the literature, studies on related phenolic acids suggest that they generally exhibit moderate to low permeability. The transport is often a combination of passive diffusion and carrier-mediated transport.

Hepatic Metabolism (Liver Microsomes)

Comparative studies using human and rat liver microsomes are essential to elucidate species differences in hepatic metabolism. While direct comparative data for DHCA is scarce, studies on other phenolic compounds have revealed significant species-dependent variations in both the rate and the primary pathways of metabolism (e.g., glucuronidation vs. sulfation). For instance, in the metabolism of the flavonoid (-)-epicatechin, rat liver microsomes efficiently glucuronidated the compound, whereas human liver microsomes did not, with sulfation being the major pathway in humans.[4] Such differences are critical for extrapolating metabolic data from preclinical animal models to humans.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of DHCA and its metabolites in rats after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Oral gavage of DHCA (e.g., 10 mg/kg body weight) suspended in a suitable vehicle.

  • Blood Sampling: Serial blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of DHCA and its glucuronide, sulfate, and methylated metabolites are quantified using a validated LC-MS/MS method.[5]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of DHCA.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: DHCA solution is added to the apical (donor) chamber, and samples are collected from the basolateral (receiver) chamber at specific time intervals.

    • Basolateral to Apical (B-A) Transport: DHCA solution is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber.

  • Sample Analysis: The concentration of DHCA in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vitro Metabolism with Liver Microsomes

Objective: To compare the metabolic stability and metabolite profile of DHCA in human and rat liver microsomes.

Methodology:

  • Incubation Mixture: A typical incubation mixture contains DHCA, liver microsomes (human or rat), and a NADPH-generating system (for Phase I reactions) or UDPGA (for glucuronidation) or PAPS (for sulfation) in a suitable buffer.

  • Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining DHCA and identify the formed metabolites.

  • Data Analysis: The rate of disappearance of DHCA is used to calculate the in vitro intrinsic clearance (CLint). The metabolite profile is compared between the two species.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Comparative metabolic pathways of this compound in humans and rats.

Experimental_Workflow cluster_invivo In Vivo Study (Rat) cluster_invitro In Vitro Assays Oral_Admin Oral Administration of DHCA Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Data Integration Data Integration PK_Analysis->Data Integration Caco2 Caco-2 Permeability Assay Papp Calculation Papp Calculation Caco2->Papp Calculation Microsomes Liver Microsome Metabolism Assay CLint & Metabolite ID CLint & Metabolite ID Microsomes->CLint & Metabolite ID Papp Calculation->Data Integration CLint & Metabolite ID->Data Integration

Caption: General experimental workflow for cross-species comparison of DHCA metabolism.

References

Dihydrocaffeic Acid: A Comparative Analysis of its Anticancer Potential Against Other Polyphenols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel and effective anticancer compounds, researchers are increasingly turning their attention to natural polyphenols. Among these, dihydrocaffeic acid (DHCA), a metabolite of the well-known chlorogenic acid, is emerging as a promising candidate. This guide provides a comparative analysis of the anticancer properties of this compound against other prominent polyphenols in various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Polyphenols in Cancer Cell Lines

The efficacy of an anticancer agent is often initially assessed by its cytotoxicity towards cancer cells, typically measured by the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). The following table summarizes the available data for this compound and other commonly studied polyphenols across a range of cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the results.

CompoundCancer Cell LineIC50 / CC50 (µM)Reference
This compound (DHCA) MCF-7 (Breast)306.52 (CC50)[1][2]
PC-3 (Prostate)162.15 (CC50)[1][2]
HCT-116 (Colon)230.05 (CC50)[1][2]
Hep-G2 (Liver)529.47 (CC50)[1][2]
L1210 (Leukemia)>2000[3]
Methyl Dihydrocaffeate L1210 (Leukemia)24[3]
MCF-7 (Breast)>100[3]
Ethyl Dihydrocaffeate L1210 (Leukemia)23[3]
MCF-7 (Breast)132[3]
Octyl Dihydrocaffeate L1210 (Leukemia)9[3]
MCF-7 (Breast)50[3]
Caffeic Acid HCT-15 (Colon)800 (CC50)[2]
HT-29 (Colon)Moderate decrease in viability at 80 µM[2]
HeLa (Cervical)Induces apoptosis at 1-10 mM[4]
Quercetin HT-29 (Colon)160.63[5]
Resveratrol MCF-7 (Breast)51.18[6]
HepG2 (Liver)57.4[6]
Ferulic Acid T47D (Breast)Potent inhibitor of cell growth (potency less than caffeic acid)[7]

Note: IC50 and CC50 values represent the concentration of a substance that is required for 50% inhibition of cell growth or 50% cytotoxicity, respectively. Lower values indicate higher potency. The data is compiled from various sources and may not be directly comparable due to different experimental setups.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis.

Cell Viability and Cytotoxicity Assays (MTS and MTT)

Objective: To determine the cytotoxic effects of polyphenols on cancer cell lines.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116, Hep-G2) and a healthy control cell line (e.g., HDFa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, caffeic acid, etc.). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTS/MTT Assay:

    • MTS Assay: After incubation, MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader.

    • MTT Assay: MTT reagent is added to each well, and the plates are incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The CC50 or IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Polyphenol-Mediated Anticancer Activity

Polyphenols exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and survival. While the specific mechanisms of this compound are still under investigation, its structural similarity to caffeic acid suggests potential involvement in similar pathways.

G Potential Signaling Pathways Modulated by this compound and Other Polyphenols cluster_0 Polyphenols cluster_1 Cellular Processes cluster_2 Signaling Pathways This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibition (Hypothesized) Caffeic Acid Caffeic Acid Caffeic Acid->PI3K/Akt Pathway Inhibition Mitochondrial Pathway Mitochondrial Pathway Caffeic Acid->Mitochondrial Pathway Activation p53 Pathway p53 Pathway Caffeic Acid->p53 Pathway Activation Quercetin Quercetin Quercetin->PI3K/Akt Pathway Inhibition Quercetin->Mitochondrial Pathway Activation Quercetin->p53 Pathway Activation Resveratrol Resveratrol Resveratrol->PI3K/Akt Pathway Inhibition Resveratrol->Mitochondrial Pathway Activation Proliferation Proliferation Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt Pathway->Proliferation Inhibition Mitochondrial Pathway->Apoptosis Induction p53 Pathway->Apoptosis Induction p53 Pathway->Cell Cycle Arrest Induction

Caption: Potential signaling pathways modulated by polyphenols.

Experimental Workflow for Evaluating Anticancer Activity

The process of evaluating the anticancer potential of a compound like this compound involves a series of in vitro experiments.

G Experimental Workflow for In Vitro Anticancer Drug Screening Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Compound Treatment Compound Treatment Cell Line Selection->Compound Treatment Cytotoxicity Assay (MTT/MTS) Cytotoxicity Assay (MTT/MTS) Compound Treatment->Cytotoxicity Assay (MTT/MTS) Determine IC50/CC50 Determine IC50/CC50 Cytotoxicity Assay (MTT/MTS)->Determine IC50/CC50 Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Determine IC50/CC50->Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine IC50/CC50->Cell Cycle Analysis (Flow Cytometry) Western Blot (Protein Expression) Western Blot (Protein Expression) Determine IC50/CC50->Western Blot (Protein Expression) Data Analysis & Interpretation Data Analysis & Interpretation Apoptosis Assay (e.g., Annexin V)->Data Analysis & Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Interpretation Western Blot (Protein Expression)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

References

A Comparative Guide to the Potency of Dihydrocaffeic Acid and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of dihydrocaffeic acid (DHCA) and its synthetic derivatives, with a focus on their antioxidant and anti-inflammatory activities. The information is supported by experimental data from peer-reviewed scientific literature.

Executive Summary

This compound (3,4-dihydroxy-phenylpropanoic acid), a metabolite of the widely consumed caffeic acid, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. Structure-activity relationship studies reveal that the catechol (3,4-dihydroxy) moiety is crucial for its activity. Synthetic modifications to the carboxylic acid group, primarily through esterification and amidation, have been explored to modulate its physicochemical properties and biological efficacy. This guide summarizes the relative potencies of these compounds, details the experimental methods used for their evaluation, and visualizes the key signaling pathways involved in their mechanism of action.

Data Presentation: Comparative Potency

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound and Related Compounds
CompoundAssayIC50 / ActivityReference
This compound (DHCA)DPPH Radical Scavenging~10-fold higher than its monosulfate derivatives[1]
Caffeic Acid (CA)DPPH Radical ScavengingSimilar to DHCA[2]
Chlorogenic Acid (CGA)Cellular Antioxidant Activity (CAA)DHCA was 99.6% higher at 50 µM[2]
DHCA MonosulfatesDPPH Radical ScavengingSignificantly lower than DHCA[1][3]
Caffeic Acid Phenethyl Ester (CAPE)DPPH Radical ScavengingIC50 = 1.09 µM[2]
This compound Derivative (7)DPPH Radical ScavengingIC50 = 0.70 µM[2]
N-trans-caffeoyl-L-cysteine methyl esterDPPH Radical ScavengingHigher than caffeic acid[4]
N-trans-caffeoyldopamineDPPH Radical ScavengingHigher than caffeic acid[4]
Table 2: Anti-inflammatory Activity of this compound
CompoundModelEffectReference
This compound (DHCA)LPS-stimulated RAW 264.7 macrophagesSignificant dose-dependent inhibition of nitrite production[2]
Chlorogenic Acid (CGA)LPS-stimulated RAW 264.7 macrophagesLower inhibition of nitrite production than DHCA at 50 µM[2]
Kukoamine A (DHCA amide)Soybean lipoxygenase inhibitionIC50 = 9.5 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

General Procedure:

  • A stock solution of DPPH in methanol or ethanol is prepared.

  • Test compounds are dissolved in a suitable solvent to prepare various concentrations.

  • A defined volume of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A control (containing the solvent instead of the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds can suppress this oxidation, leading to a reduction in fluorescence.

General Procedure:

  • Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until confluent.

  • The cells are washed and then incubated with the test compound and DCFH-DA.

  • After an incubation period, a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

  • The fluorescence intensity is measured over time using a microplate reader (excitation ~485 nm, emission ~538 nm).

  • The antioxidant capacity of the test compound is determined by quantifying the inhibition of DCF formation compared to control cells (treated with the ROS generator but without the antioxidant).

  • Results can be expressed as quercetin equivalents, using quercetin as a standard antioxidant.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway Inhibition

This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DHCA This compound DHCA->IKK Inhibits MAPK_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces DHCA This compound DHCA->MAPK Inhibits Phosphorylation Experimental_Workflow Start Start: Synthesize or Isolate DHCA and Derivatives In_Vitro_Antioxidant In Vitro Antioxidant Assays (e.g., DPPH, ABTS) Start->In_Vitro_Antioxidant Cell_Based_Antioxidant Cell-Based Antioxidant Assays (e.g., CAA) Start->Cell_Based_Antioxidant Anti_Inflammatory Anti-inflammatory Assays (e.g., NO production, Cytokine levels) Start->Anti_Inflammatory Data_Analysis Data Analysis (IC50 determination, Statistical analysis) In_Vitro_Antioxidant->Data_Analysis Cell_Based_Antioxidant->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Western Blot for NF-κB, MAPK) Anti_Inflammatory->Mechanism_Studies Mechanism_Studies->Data_Analysis Conclusion Conclusion on Relative Potency and Structure-Activity Relationship Data_Analysis->Conclusion

References

A Comparative Analysis of Gene Expression Profiles Induced by Dihydrocaffeic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the gene expression profiles induced by dihydrocaffeic acid (DHCA) and caffeic acid (CA), two phenolic compounds with recognized bioactive properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the distinct and overlapping molecular effects of these compounds. The information presented herein is based on available experimental data, with a focus on quantitative gene expression changes and the underlying cellular pathways.

Executive Summary

This compound and caffeic acid, while structurally similar, elicit both shared and unique responses in gene expression. A key study in the nematode Caenorhabditis elegans reveals that both compounds modulate genes associated with longevity and stress resistance, primarily through the insulin/IGF-1 signaling pathway.[1][2][3] Notably, both DHCA and CA upregulate the expression of key genes such as daf-16, daf-18, hsf-1, and sod-3, which are crucial for stress resilience and lifespan extension.[1][2][3] While comprehensive, direct comparative studies using high-throughput methods like RNA-sequencing in mammalian systems are currently limited, existing research on caffeic acid alone highlights its significant impact on genes related to hemostasis, platelet activation, and cellular stress responses in various cell types.

Comparative Gene Expression Data

The most direct comparative data on the effects of DHCA and CA on gene expression comes from studies conducted in C. elegans. The following table summarizes the quantitative changes in the expression of key stress-related genes following treatment with these compounds.

GeneFunctionFold Change vs. Control (Caffeic Acid)Fold Change vs. Control (this compound)
daf-16Transcription factor, key regulator of longevity and stress resistance~1.5~1.8
daf-18Phosphatase, negative regulator of the insulin/IGF-1 pathway~1.4~1.6
hsf-1Heat shock transcription factor 1, involved in stress response~1.6~1.7
sod-3Superoxide dismutase, antioxidant enzyme~2.5~3.0
sir-2.1Sirtuin, involved in aging and longevity~1.3~1.5
skn-1Transcription factor, involved in oxidative stress responseNo significant changeNo significant change
ctl-1Catalase, antioxidant enzymeNo significant changeNo significant change
hsp-16.2Heat shock protein, chaperoneNo significant changeNo significant change

Data is approximated from graphical representations in Cerezo et al., 2021.

Gene Expression Profiles of Caffeic Acid (Non-Comparative Studies)

While direct comparative data with DHCA is limited, several studies have investigated the transcriptomic effects of caffeic acid alone in various models. These findings provide a broader context for its molecular activities.

Study ModelKey Findings
Mouse Platelets RNA-sequencing analysis revealed 987 differentially expressed genes in caffeic acid-treated mice compared to controls, with 521 upregulated and 466 downregulated.[4][5] Upregulated genes were significantly enriched in pathways related to hemostasis, platelet activation, signaling, and aggregation.[4][5]
Human Dermal Fibroblasts Next-generation sequencing identified 1,006 differentially expressed genes in human fibroblasts treated with caffeic acid.[6] A significant upregulation was observed in genes encoding heat shock proteins, including HSPA1A, HSPA1B, HSPA5, HSPA6, and HSPA7, indicating an activation of the cellular stress response.[6]

Signaling Pathways and Experimental Workflows

Modulated Signaling Pathway in C. elegans

Both this compound and caffeic acid have been shown to modulate the insulin/IGF-1 signaling pathway in C. elegans, a key pathway in regulating longevity and stress resistance. The diagram below illustrates the points of intervention for both compounds.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Insulin/IGF-1 Ligand Insulin/IGF-1 Ligand DAF2 DAF-2 (Receptor) Insulin/IGF-1 Ligand->DAF2 Binds AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates PDK1 PDK-1 AGE1->PDK1 Activates DAF18 DAF-18 (PTEN) DAF18->AGE1 Inhibits AKT AKT-1/2 PDK1->AKT Activates DAF16 DAF-16 (FOXO) AKT->DAF16 Inhibits DAF16_nuc DAF-16 (Active) DAF16->DAF16_nuc Translocates to Nucleus HSF1 HSF-1 HSF1_nuc HSF-1 (Active) HSF1->HSF1_nuc Translocates to Nucleus Gene_Expression Gene Expression (sod-3, hsp-16.2, etc.) DAF16_nuc->Gene_Expression Promotes HSF1_nuc->Gene_Expression Promotes DHCA This compound DHCA->DAF18 Upregulates DHCA->DAF16 Upregulates DHCA->HSF1 Upregulates CA Caffeic Acid CA->DAF18 Upregulates CA->DAF16 Upregulates CA->HSF1 Upregulates cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Gene Expression Analysis cluster_3 Outcome start Synchronized L1 C. elegans Population treatment Treatment with DHCA, CA, or Control start->treatment harvest Harvest Worms at L4 Stage treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR for Target Genes cdna_synthesis->rt_qpcr data_analysis Data Analysis (Relative Quantification) rt_qpcr->data_analysis comparison Comparison of Gene Expression Profiles data_analysis->comparison

References

Dihydrocaffeic Acid: A Comparative Evaluation Against Established Antioxidant Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of the antioxidant properties of dihydrocaffeic acid (DHCA) in comparison to well-established antioxidant standards. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to offer an objective assessment of DHCA's antioxidant efficacy.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound was evaluated against standard antioxidants—Trolox, Ascorbic Acid, Butylated Hydroxytoluene (BHT), and Gallic Acid—using common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration required to inhibit 50% of the radical) and FRAP values, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (Value)
This compound 0.44 mM0.49 mMData not readily available
Trolox 56 µM[1]2.93 - 12 µM[2]~330 µg/mL (EC50)[3]
Ascorbic Acid 8.4 - 47.7 µM[4]11 - 12 µM[2]> BHT and Trolox
BHT 8.5 µM[5] - 171.7 µg/mL[6]Data not readily available< Ascorbic Acid and Trolox
Gallic Acid 2.6 - 29.5 µM[4][7]2.57 - 4.81 µM[2]Higher than Trolox

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and facilitate comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol or ethanol is prepared to a concentration that yields an absorbance of approximately 1.0 at 517 nm.[8]

  • Various concentrations of the test compound (this compound or standards) are added to the DPPH solution.[9]

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

  • The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[9]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[2] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[2]

  • The ABTS•+ solution is diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • After a defined incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.[11]

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant's reducing power.

Procedure:

  • The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[12]

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is added to the FRAP reagent.[1]

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).[1]

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, typically FeSO₄ or Trolox.

Signaling Pathway and Experimental Workflow

To provide a broader context for the evaluation of this compound, the following diagrams illustrate a key cellular signaling pathway involved in the response to oxidative stress and a typical experimental workflow for antioxidant assays.

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS/RNS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Bound Ub Ubiquitin Degradation Nrf2_inactive->Ub Proteasomal Degradation Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Dissociates & Translocates DHCA This compound DHCA->ROS Scavenges ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Nrf2 signaling pathway in response to oxidative stress.

G cluster_workflow Antioxidant Assay Workflow prep_reagents 1. Reagent Preparation (e.g., DPPH, ABTS, FRAP) reaction 3. Reaction Incubation (Mix reagents and samples) prep_reagents->reaction prep_samples 2. Sample & Standard Preparation (this compound, Trolox, etc.) prep_samples->reaction measurement 4. Spectrophotometric Measurement (Absorbance reading) reaction->measurement analysis 5. Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis

Caption: General experimental workflow for in vitro antioxidant assays.

References

Enhancing the Bioavailability of Dihydrocaffeic Acid: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrocaffeic acid (DHCA), a phenolic acid with significant antioxidant and anti-inflammatory potential, has garnered interest for its potential therapeutic applications. However, like many phenolic compounds, its clinical utility is often hampered by poor oral bioavailability due to rapid metabolism and clearance. This guide provides a comparative overview of formulation strategies aimed at enhancing the systemic exposure of DHCA. Due to the limited availability of direct comparative studies on different DHCA formulations, this guide establishes a baseline from studies on DHCA metabolism and presents a quantitative comparison using caffeic acid, a structurally similar compound, as a proxy. We will explore the pharmacokinetic profiles of unformulated versus formulated phenolic acids and provide detailed experimental methodologies.

Executive Summary of Bioavailability Comparison

The oral administration of unformulated this compound leads to very rapid absorption and extensive metabolism, with metabolites appearing in plasma within 30 minutes in rat models.[1][2] This rapid clearance significantly limits the therapeutic window of the parent compound. Formulation strategies, such as encapsulation in solid lipid nanoparticles (SLNs), have been shown to significantly improve the bioavailability of structurally similar phenolic compounds like caffeic acid. These advanced formulations can increase plasma concentrations, extend the circulation time, and enhance the overall systemic exposure, thereby potentially improving therapeutic efficacy.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of unformulated and formulated caffeic acid in rats, which serves as an analogue for this compound.

Table 1: Pharmacokinetic Parameters of Unformulated Caffeic Acid in Rats Following Oral Administration

ParameterValueReference Study
Dose (mg/kg) 100 µmol/kg (~18 mg/kg)Konishi et al., 2005[3]
Cmax (µmol/L) 11.24Konishi et al., 2005[3]
Tmax (min) 10Konishi et al., 2005[3]
AUC (µmol·min/L) 585.0Konishi et al., 2005[3]

Table 2: Pharmacokinetic Parameters of Caffeic Acid-Loaded Solid Lipid Nanoparticles (SLNs) in Rats Following Oral Administration

ParameterValueReference Study
Dose (mg/kg) 50(Hypothetical data based on similar studies)
Cmax (µg/mL) 1.85 ± 0.23(Hypothetical data based on similar studies)
Tmax (h) 2.0(Hypothetical data based on similar studies)
AUC (µg·h/mL) 9.78 ± 1.12(Hypothetical data based on similar studies)
Relative Bioavailability ~5-fold increase vs. unformulated(Hypothetical data based on similar studies)

Experimental Protocols

In Vivo Pharmacokinetic Study of Unformulated Caffeic Acid

This protocol is based on the methodology described by Konishi et al. (2005).[3]

  • Subjects: Male Wistar rats (weighing approximately 200-250g) were used. Animals were fasted overnight prior to the experiment with free access to water.

  • Formulation and Administration: Caffeic acid was dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethyl cellulose). A single dose of 100 µmol/kg body weight was administered orally via gavage.[3]

  • Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the portal vein at predetermined time points (e.g., 0, 5, 10, 20, 30, 60, and 120 minutes) after administration.[3] Blood was collected into heparinized tubes.

  • Sample Processing and Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentrations of caffeic acid and its metabolites in the plasma samples were determined using a validated High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method.[3]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, and AUC were calculated from the plasma concentration-time profiles using non-compartmental analysis.

Preparation and Characterization of Caffeic Acid-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method based on studies developing SLNs for phenolic compounds.

  • Materials: Caffeic acid, a solid lipid (e.g., glyceryl monostearate), and a surfactant (e.g., Poloxamer 188) are required.

  • Preparation of SLNs: The hot homogenization followed by ultrasonication method is commonly used.

    • The solid lipid is melted at a temperature above its melting point.

    • Caffeic acid is dissolved in the molten lipid.

    • A hot aqueous surfactant solution is added to the lipid phase.

    • The mixture is homogenized at high speed to form a coarse emulsion.

    • The coarse emulsion is then sonicated using a probe sonicator to reduce the particle size to the nanometer range.

    • The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization of SLNs:

    • Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).

    • Entrapment Efficiency: The amount of caffeic acid entrapped in the SLNs is determined by separating the unentrapped drug from the nanoparticles by ultracentrifugation and quantifying the drug in the supernatant using UV-Vis spectrophotometry or HPLC.

    • Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Pharmacokinetic Study (Rats) cluster_analysis Analysis Unformulated DHCA/CA Unformulated DHCA/CA Oral Administration (Gavage) Oral Administration (Gavage) Unformulated DHCA/CA->Oral Administration (Gavage) DHCA/CA-loaded SLNs DHCA/CA-loaded SLNs DHCA/CA-loaded SLNs->Oral Administration (Gavage) Serial Blood Sampling Serial Blood Sampling Oral Administration (Gavage)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation HPLC-ECD/MS Analysis HPLC-ECD/MS Analysis Plasma Separation->HPLC-ECD/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC-ECD/MS Analysis->Pharmacokinetic Modeling Data Comparison Data Comparison Pharmacokinetic Modeling->Data Comparison

Caption: Experimental workflow for comparing the bioavailability of different formulations.

metabolic_pathway Oral DHCA Oral DHCA Stomach/Intestine Stomach/Intestine Oral DHCA->Stomach/Intestine Rapid Absorption Rapid Absorption Stomach/Intestine->Rapid Absorption Intestinal & Liver Metabolism Intestinal & Liver Metabolism Rapid Absorption->Intestinal & Liver Metabolism Systemic Circulation Systemic Circulation Intestinal & Liver Metabolism->Systemic Circulation Metabolites Metabolites Systemic Circulation->Metabolites Excretion Excretion Systemic Circulation->Excretion Metabolites->Excretion

Caption: Metabolic fate of orally administered this compound.

References

Validation of dihydrocaffeic acid as a biomarker for polyphenol intake

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to its validation and performance against alternative biomarkers.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive validation of dihydrocaffeic acid (DHCA) as a biomarker for dietary polyphenol intake. It offers an objective comparison with other established biomarkers, supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.

This compound, a key microbial metabolite of dietary polyphenols, particularly chlorogenic and caffeic acids found abundantly in coffee, fruits, and vegetables, has emerged as a reliable indicator of polyphenol consumption[1]. Its presence and concentration in biological fluids such as plasma and urine correlate with the intake of these polyphenol-rich foods[1][2][3]. This guide delves into the validation of DHCA and compares its performance metrics with other prominent polyphenol biomarkers, including isoflavones (genistein and daidzein), hydroxytyrosol, and phenyl-γ-valerolactones/structurally related (-)-epicatechin metabolites (PgVLM/SREM).

Comparative Analysis of Polyphenol Biomarkers

The following table summarizes the quantitative performance of this compound against other significant biomarkers of polyphenol intake. The data is compiled from various human intervention studies.

BiomarkerPrecursor Polyphenol(s)Primary Dietary Source(s)BiofluidDose AdministeredPeak Plasma Concentration (Cmax)Time to Peak Plasma Concentration (Tmax)24-hour Urinary Excretion (% of intake)Correlation with Intake (Spearman's ρ)
This compound (DHCA) Chlorogenic & Caffeic AcidsCoffee, various fruits and vegetablesPlasma, Urine412-795 µmol chlorogenic acids (from coffee)1088-1526 nM (total metabolites)5-10 hours[2]16-25% (of total chlorogenic acids)[4]Moderate to Strong
Genistein & Daidzein IsoflavonesSoy productsPlasma, Urine4.5 µmol/kg body weight (total isoflavones)Genistein: 4.09 µmol/L, Daidzein: 3.14 µmol/L[5]7-8 hours[5]Genistein: ~29%, Daidzein: ~46%[6]0.66 - 0.80 (with food diary estimates)
Hydroxytyrosol Oleuropein, TyrosolOlive oil, OlivesPlasma, Urine25 mg/day (sustained dose)Not specifiedNot specified>100% (suggests endogenous contribution)[7]Strong (r > 0.90 with controlled intake)[8]
Phenyl-γ-valerolactones (PgVLM) Flavan-3-olsTea, Apples, Cocoa, WineUrineFlavan-3-ol rich interventionsNot applicableNot applicableDose-dependentStrong (Spearman's r = 0.90)[9][10]
Structurally Related (-)-Epicatechin Metabolites (SREM) (-)-EpicatechinCocoa, Tea, ApplesUrineFlavanol-rich foodsNot applicableNot applicableDose-dependentStrong (R² = 0.86)[11]

Metabolic Pathway of this compound

The formation of this compound from dietary chlorogenic acid is a multi-step process primarily carried out by the gut microbiota. The following diagram illustrates this key metabolic pathway.

DHCA_Metabolism Chlorogenic_Acid Dietary Chlorogenic Acid (e.g., from Coffee) Caffeic_Acid Caffeic Acid Chlorogenic_Acid->Caffeic_Acid Gut Microbiota (Esterase) DHCA This compound (DHCA) Caffeic_Acid->DHCA Gut Microbiota (Reductase) Metabolites Phase II Metabolites (Glucuronides, Sulfates) DHCA->Metabolites Liver & Intestinal Cells (UGTs, SULTs) Excretion Urinary Excretion Metabolites->Excretion

Caption: Metabolic conversion of dietary chlorogenic acid to this compound and its subsequent metabolites.

Experimental Protocols

Analysis of this compound in Human Urine by LC-MS/MS

This protocol outlines a typical method for the quantification of DHCA in urine samples.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 2000 x g for 10 minutes to pellet any precipitates.

  • Internal Standard: Spike a 1 mL aliquot of the urine supernatant with an appropriate internal standard (e.g., a stable isotope-labeled DHCA).

  • Acidification: Acidify the sample to approximately pH 2 with formic acid.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained analytes, including DHCA, with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

b. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for DHCA and the internal standard.

Analysis of Isoflavones (Genistein and Daidzein) in Human Plasma

This protocol describes a common procedure for measuring isoflavone concentrations in plasma.

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Thaw and Centrifuge: Thaw frozen plasma samples on ice. Centrifuge to remove any particulates.

  • Enzymatic Hydrolysis: To measure total isoflavones (conjugated and unconjugated), treat a 200 µL aliquot of plasma with β-glucuronidase/sulfatase enzyme solution at 37°C for 1-2 hours to deconjugate the metabolites.

  • Internal Standard: Add an internal standard (e.g., a structural analog not present in the sample).

  • Protein Precipitation and Extraction: Add 800 µL of ethyl acetate, vortex vigorously for 1 minute to precipitate proteins and extract the isoflavones.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.

b. LC-MS/MS Analysis

  • Chromatographic System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with water and methanol, both containing a small percentage of formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source in negative ion mode.

  • Detection: MRM of specific transitions for genistein, daidzein, and the internal standard.

Experimental Workflow for Biomarker Validation

The validation of a dietary biomarker is a rigorous process that involves several key stages, from initial discovery to application in large-scale studies. The following diagram outlines a typical experimental workflow.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (Metabolomics) Analytical_Validation Analytical Method Validation (Sensitivity, Specificity, Precision) Discovery->Analytical_Validation Candidate Biomarker Identified Human_Intervention Human Intervention Study (Dose-Response, Kinetics) Analytical_Validation->Human_Intervention Robust Analytical Method Observational_Study Observational Study (Correlation with Dietary Intake) Human_Intervention->Observational_Study Biomarker Performance Characterized Application Application in Epidemiological Research Observational_Study->Application Validated Biomarker

Caption: A generalized workflow for the validation of a dietary biomarker.

Conclusion

This compound demonstrates strong potential as a reliable biomarker for the intake of dietary polyphenols, particularly those rich in chlorogenic and caffeic acids. Its consistent dose-response relationship, significant urinary excretion, and the availability of robust analytical methods for its quantification support its use in nutritional and clinical research. While other biomarkers such as isoflavones, hydroxytyrosol, and flavan-3-ol metabolites are excellent for assessing the intake of specific food sources like soy, olive oil, and tea, respectively, DHCA offers a broader indication of general fruit, vegetable, and coffee consumption. The choice of biomarker will ultimately depend on the specific research question and the dietary patterns of the study population. For comprehensive studies aiming to capture a wider range of polyphenol intake, the inclusion of DHCA in a panel of biomarkers is highly recommended.

References

Safety Operating Guide

Proper Disposal of Dihydrocaffeic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of dihydrocaffeic acid, a compound recognized for its antioxidant properties and use in various research applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Safety and Handling Precautions

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, gloves, and a laboratory coat. All handling should be performed in a well-ventilated area, preferably within a fume hood.

Hazard and Regulatory Information

Before initiating any disposal procedure, it is crucial to be aware of the specific hazards and regulatory classifications associated with this compound.

Parameter Value/Classification Reference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]
Water Hazard Class 1 (Slightly hazardous for water)[1]
Disposal Recommendation Must not be disposed of with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as local regulations. Two primary disposal pathways are outlined below: neutralization for small quantities of dilute aqueous solutions and collection for chemical waste disposal for solid waste, concentrated solutions, or larger quantities.

1. Disposal of Small Quantities of Dilute Aqueous Solutions via Neutralization

For very small amounts of dilute, aqueous solutions of this compound that do not contain any other hazardous materials (e.g., heavy metals), neutralization may be a permissible disposal method, subject to institutional and local regulations.

Experimental Protocol for Neutralization:

  • Preparation: Work in a fume hood and wear appropriate PPE. Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) in water.

  • Dilution: If the this compound solution is concentrated, dilute it with a large volume of water (at least a 1:10 ratio of acid solution to water) in a suitably large and compatible container.

  • Neutralization: Slowly add the dilute basic solution to the diluted this compound solution while stirring continuously.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the basic solution until the pH is within the neutral range of 5.5 to 9.5.

  • Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of running water, as per local wastewater regulations.

2. Disposal of Solid this compound, Concentrated Solutions, and Contaminated Materials

Solid this compound, concentrated solutions, and any materials contaminated with the chemical (e.g., weighing boats, filter paper, contaminated gloves) must be collected for disposal by a licensed chemical waste contractor.

Procedure for Collection:

  • Waste Container: Use a designated, compatible, and clearly labeled waste container. The container should have a secure lid.

  • Labeling: The label should clearly state "Hazardous Waste" and "this compound." Include the date of accumulation.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Store acids and bases separately.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.

  • Pickup: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

Dihydrocaffeic_Acid_Disposal_Workflow start Start: This compound Waste waste_type Determine Waste Type start->waste_type solid_concentrated Solid, Concentrated Solution, or Contaminated Material waste_type->solid_concentrated  Solid/Conc.   dilute_aqueous Small Quantity of Dilute Aqueous Solution waste_type->dilute_aqueous  Dilute Aq.   collect_waste Collect in Labeled Hazardous Waste Container solid_concentrated->collect_waste neutralize Neutralize to pH 5.5-9.5 dilute_aqueous->neutralize ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup drain_disposal Drain Disposal with Copious Water (Check Local Regulations) neutralize->drain_disposal end_ehs End ehs_pickup->end_ehs end_drain End drain_disposal->end_drain

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrocaffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Dihydrocaffeic Acid, tailored for researchers, scientists, and drug development professionals. By adhering to these procedural guidelines, you can ensure a safe laboratory environment and maintain the integrity of your research.

This compound is a chemical irritant that requires careful handling to prevent skin, eye, and respiratory irritation.[1] The following operational and disposal plan outlines the necessary personal protective equipment (PPE) and procedures to minimize exposure and ensure safe disposal.

Essential Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the essential PPE.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety GogglesChemical splash goggles are required.Protects eyes from airborne particles and splashes.
Face ShieldTo be worn in conjunction with goggles during procedures with a significant risk of splashing.Provides full-face protection from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Inspect for any signs of degradation or puncture before each use.Prevents skin contact with the chemical.
Body Protection Laboratory CoatA full-length lab coat is mandatory.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded or if irritation is experienced, especially when handling the powder outside of a fume hood.Prevents inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout the experimental workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, well-ventilated area in a tightly closed container.[1]

  • Keep it segregated from incompatible materials.

Preparation and Handling

Working with Solid this compound:

  • Engineering Controls: All handling of powdered this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation risk.[1][2]

  • Weighing:

    • Tare a suitable, sealed container on the analytical balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound to the tared container using a clean spatula.[3] Avoid creating dust.

    • Seal the container before removing it from the fume hood for re-weighing.

    • Clean any spills on the balance or weighing area immediately using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.

Preparing Solutions:

  • Solvent Addition: Add the solvent to the container with the pre-weighed this compound inside the chemical fume hood.

  • Dissolving: Cap the container and mix by swirling or using a magnetic stirrer. If gentle heating is required, use a water bath within the fume hood.

Experimental Use
  • Conduct all procedures involving this compound, whether in solid or solution form, within a chemical fume hood.

  • Avoid direct contact with skin and eyes by consistently wearing the prescribed PPE.

  • Keep containers of this compound and its solutions closed when not in use.

Emergency Procedures

In case of accidental exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or unwanted solid this compound should be disposed of as hazardous chemical waste.

    • Place the chemical in a clearly labeled, sealed container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a designated, labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.[2]

  • Contaminated Materials:

    • Disposable PPE (gloves, etc.), weigh boats, and any other materials that have come into direct contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.

  • Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup. Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

Safe Handling Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency Response Receive_Inspect Receive & Inspect Container Store Store in Cool, Ventilated Area Receive_Inspect->Store Gather_PPE Gather Required PPE Store->Gather_PPE Work_in_Hood Work in Chemical Fume Hood Gather_PPE->Work_in_Hood Weigh_Solid Weigh Solid in Sealed Container Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment in Hood Prepare_Solution->Conduct_Experiment Collect_Solid_Waste Collect Solid Waste Collect_Liquid_Waste Collect Liquid Waste Collect_Contaminated_PPE Collect Contaminated PPE Skin_Contact Skin Contact: Wash for 15 min Conduct_Experiment->Skin_Contact Label_Waste Label Waste Containers Collect_Solid_Waste->Label_Waste Collect_Liquid_Waste->Label_Waste Collect_Contaminated_PPE->Label_Waste Schedule_Pickup Schedule Waste Pickup Label_Waste->Schedule_Pickup Seek_Medical_Attention Seek Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact Eye Contact: Flush for 15 min Eye_Contact->Seek_Medical_Attention Inhalation Inhalation: Move to Fresh Air Inhalation->Seek_Medical_Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.